Product packaging for 6,6-Paracyclophane(Cat. No.:CAS No. 4384-23-0)

6,6-Paracyclophane

Cat. No.: B15400845
CAS No.: 4384-23-0
M. Wt: 320.5 g/mol
InChI Key: KZCIQXIXTWAXSA-UHFFFAOYSA-N
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Description

6,6-Paracyclophane is a useful research compound. Its molecular formula is C24H32 and its molecular weight is 320.5 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32 B15400845 6,6-Paracyclophane CAS No. 4384-23-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4384-23-0

Molecular Formula

C24H32

Molecular Weight

320.5 g/mol

IUPAC Name

tricyclo[16.2.2.28,11]tetracosa-1(21),8,10,18(22),19,23-hexaene

InChI

InChI=1S/C24H32/c1-2-6-10-22-17-19-24(20-18-22)12-8-4-3-7-11-23-15-13-21(9-5-1)14-16-23/h13-20H,1-12H2

InChI Key

KZCIQXIXTWAXSA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=CC=C(CCCCCCC3=CC=C(CC1)C=C3)C=C2

Origin of Product

United States

Foundational & Exploratory

The Elusive [6.6]Paracyclophane: A Review of Its Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[6.6]Paracyclophane is a member of the paracyclophane family of organic compounds, characterized by two benzene rings linked by two saturated aliphatic chains of six carbon atoms each in a para configuration. Its molecular formula is C₂₄H₃₂.[1][2] Unlike its more studied, smaller-bridged counterparts such as [2.2]paracyclophane, [6.6]paracyclophane is considered to be nearly strain-free, with an estimated strain energy of only 2 kcal/mol, comparable to that of an open-chain aromatic compound.[3] This lack of significant ring strain suggests that the benzene rings are not forced into the boat-like deformations seen in smaller paracyclophanes. Despite its fundamental structure, detailed information regarding the synthesis and comprehensive characterization of [6.6]paracyclophane is notably scarce in publicly available scientific literature. This guide aims to consolidate the limited available information and highlight the gaps in current knowledge.

Synthesis of [6.6]Paracyclophane Derivatives

Further, information regarding the subsequent catalytic hydrogenation of the tetraene to yield the saturated parent [6.6]paracyclophane is not available in the reviewed literature. This represents a significant gap in the documented synthesis of this molecule.

Synthetic Workflow for a [6.6]Paracyclophane Derivative

The logical workflow for the synthesis of a [6.6]paracyclophane derivative via the Hofmann elimination approach can be visualized as follows.

Synthesis_Workflow Start Starting Materials Intermediate 7,8-divinyl-p-quinodimethane Start->Intermediate Preparation Dimerization [10+10] Cyclodimerization (1,10-Hofmann Elimination) Intermediate->Dimerization Product_Unsaturated [6.6]Paracyclophane-1,5,13,17-tetraene Dimerization->Product_Unsaturated Reduction Catalytic Hydrogenation (Hypothetical) Product_Unsaturated->Reduction Product_Saturated [6.6]Paracyclophane Reduction->Product_Saturated

References

An In-depth Technical Guide to the Spectroscopic Properties ofParacyclophane

An In-depth Technical Guide to the Spectroscopic Properties of[1][1]Paracyclophane

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1][1]Paracyclophane is a member of the cyclophane family of molecules, characterized by two benzene rings linked by aliphatic chains. Specifically, it consists of two para-substituted benzene rings connected by two hexamethylene bridges. Unlike its extensively studied, highly strained counterpart, [2.2]paracyclophane,[1][1]paracyclophane is considered to be nearly strain-free. This lack of strain significantly influences its spectroscopic properties, leading to behavior more akin to unconstrained aromatic systems. This guide provides a comprehensive overview of the available spectroscopic data for[1][1]paracyclophane, supplemented with information from closely related, longer-chain paracyclophanes to provide a broader context due to the limited specific data on the[1][1] variant.

Spectroscopic Data

Due to the limited availability of specific experimental data for[1][1]paracyclophane in the public domain, the following tables summarize the known information and provide comparative data from related paracyclophanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹³C NMR spectrum of other long-chain paracyclophanes, the aromatic carbons show chemical shifts similar to those of comparable acyclic aromatic compounds, reflecting the strain-free nature of the benzene rings.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

The electronic absorption and emission spectra of[1][1]paracyclophane have been studied to a limited extent. The room-temperature absorption and fluorescence spectra have been recorded in a 1:1 diethyl ether-tetrahydrofuran (Et₂O-THF) solvent mixture. While specific quantitative data such as molar absorptivity (ε) and quantum yield (Φ) are not available in the cited literature, the general features can be described. The absorption spectrum is expected to resemble that of a simple dialkylbenzene, with absorption bands in the ultraviolet region. The fluorescence spectrum would likely show an emission profile characteristic of an isolated aromatic chromophore.

Spectroscopic TechniqueParameter[1][1]ParacyclophaneRelated Compound Data
¹H NMR Chemical Shift (δ)Data not availableFor[2]paracyclophane, methylene protons appear in a range of ~1.3-2.6 ppm.
¹³C NMR Chemical Shift (δ)Data not availableFor long-chain [n,n]paracyclophanes, aromatic carbons are in the range of 128-140 ppm.
UV-Vis Absorption λmaxSpectrum recorded in Et₂O-THFFor [n,n]paracyclophanes (n ≥ 3), λmax is typically around 260-275 nm.
Fluorescence Emission λemSpectrum recorded in Et₂O-THFFor longer-chain paracyclophanes, emission maxima are similar to dialkylbenzenes.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of[1][1]paracyclophane are not explicitly available. Therefore, general methodologies applicable to the synthesis and characterization of [n,n]paracyclophanes are provided below.

General Synthesis of [n,n]Paracyclophanes

A common method for the synthesis of [n,n]paracyclophanes is the Wurtz coupling reaction of the corresponding α,ω-di(p-halomethylphenyl)alkane.

Reaction Scheme:

reactantp-Xylylene dibromideproduct[n,n]Paracyclophanereactant->productWurtz CouplingreagentSodium metalreagent->product

Caption: General synthetic scheme for [n,n]paracyclophanes.

Procedure:

  • A solution of the appropriate α,ω-bis(4-bromomethylphenyl)alkane in an anhydrous ethereal solvent (e.g., diethyl ether or THF) is prepared.

  • This solution is added dropwise to a suspension of finely dispersed sodium metal in the same solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred vigorously at reflux temperature for several hours.

  • After cooling, the excess sodium is carefully quenched with ethanol, followed by the addition of water.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic extracts are dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or alumina, followed by recrystallization to yield the pure [n,n]paracyclophane.

NMR Spectroscopy

Sample Preparation:

  • A solution of the paracyclophane is prepared by dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆) in a standard 5 mm NMR tube.

  • The solution should be homogeneous and free of any particulate matter.

Data Acquisition:

  • The NMR spectra are recorded on a spectrometer operating at a suitable frequency for ¹H (e.g., 400 or 500 MHz) and ¹³C (e.g., 100 or 125 MHz).

  • Standard pulse sequences are used for acquiring one-dimensional ¹H and ¹³C{¹H} spectra.

  • Two-dimensional correlation experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the assignment of proton and carbon signals.

startDissolve Sample inDeuterated Solventacquire1DAcquire 1D Spectra(¹H, ¹³C)start->acquire1Dacquire2DAcquire 2D Spectra(COSY, HSQC, HMBC)acquire1D->acquire2DprocessProcess and Analyze Dataacquire2D->process

Caption: Workflow for NMR spectroscopic analysis.

UV-Vis Absorption and Fluorescence Spectroscopy

Sample Preparation:

  • Stock solutions of the paracyclophane are prepared in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or dichloromethane) at a known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).

  • Working solutions of lower concentrations (typically 10⁻⁵ to 10⁻⁶ M) are prepared by serial dilution of the stock solution.

Data Acquisition:

  • UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer, typically in the range of 200-400 nm, using a 1 cm path length quartz cuvette. A solvent blank is used as a reference.

  • Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. For emission spectra, the sample is excited at a wavelength corresponding to an absorption maximum, and the emission is scanned over a longer wavelength range. For excitation spectra, the emission is monitored at a fixed wavelength while the excitation wavelength is scanned.

  • The fluorescence quantum yield can be determined relative to a standard with a known quantum yield using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

cluster_prepSample Preparationcluster_uvvisUV-Vis Measurementcluster_fluorFluorescence MeasurementstockPrepare Stock SolutiondilutePrepare Working Solutionsstock->diluteuv_blankRecord Solvent Blankdilute->uv_blankfluor_exRecord Excitation Spectrumdilute->fluor_exuv_sampleRecord Sample Absorptionuv_blank->uv_samplefluor_emRecord Emission Spectrumfluor_ex->fluor_emfluor_qyDetermine Quantum Yieldfluor_em->fluor_qy

Caption: Workflow for UV-Vis and fluorescence spectroscopy.

Conclusion

[1][1]Paracyclophane represents an interesting molecular scaffold that, due to its strain-free nature, exhibits spectroscopic properties that are more aligned with simple aromatic systems than with its highly strained lower homologues. While detailed experimental data for this specific compound is sparse in the current literature, the general principles of paracyclophane chemistry and spectroscopy provide a solid framework for its characterization. Further research into the synthesis and detailed spectroscopic analysis of[1][1]paracyclophane and other long-chain paracyclophanes would be valuable to fully elucidate their structure-property relationships and potential applications.

Conformational Analysis ofParacyclophane: A Technical Guide

Conformational Analysis of[1][1]Paracyclophane: A Technical Guide

Abstract: This technical guide provides an in-depth examination of the conformational analysis of[1][1]paracyclophane. While direct experimental data for[1][1]paracyclophane is limited due to its relatively strain-free nature, this document synthesizes information from studies on a homologous series of [n,n]paracyclophanes to project its structural and dynamic properties. This guide details the primary experimental and computational methodologies employed in the conformational analysis of cyclophanes, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Density Functional Theory (DFT) calculations. Quantitative data for related [n,n]paracyclophanes are presented in tabular format to facilitate comparative analysis and to underscore the trends that inform our understanding of the[1][1] system. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the unique structural characteristics of cyclophanes.

Introduction to Paracyclophanes

Paracyclophanes are a fascinating class of organic compounds characterized by two benzene rings linked by aliphatic chains at their para positions.[2] These molecules are notable for the strain induced by the bridging chains, which often forces the aromatic rings into non-planar, "bent and battered" conformations.[3] The degree of this distortion and the resulting strain energy are highly dependent on the length of the aliphatic bridges. The unique three-dimensional structures of paracyclophanes lead to unusual chemical and physical properties, making them compelling scaffolds for asymmetric catalysts, energy materials, and subjects for studying through-space electronic interactions.[3]

The conformational dynamics of paracyclophanes, particularly the rotation of the benzene rings and the flexibility of the aliphatic bridges, are of fundamental interest. These dynamics are typically studied using a combination of experimental techniques and computational modeling. This guide focuses on[1][1]paracyclophane, a member of the [n,n]paracyclophane series where each bridge consists of six methylene units. Due to its longer bridges,[1][1]paracyclophane is considered to be nearly strain-free, exhibiting conformational behavior that approaches that of acyclic analogues.

Conformational Landscape of[1][1]Paracyclophane

Direct and extensive experimental studies on the conformation of[1][1]paracyclophane are not as prevalent in the literature as those for its more strained, shorter-bridged counterparts like[4][4]-,[5][5]-, and[6][6]paracyclophane. However, by examining the trends within the [n,n]paracyclophane series, a clear picture of the conformational properties of the[1][1] system emerges. As the length of the methylene bridges increases, the strain energy of the molecule decreases significantly.[4][7] This is due to the greater flexibility of the longer chains, which allows the benzene rings to adopt a more relaxed, planar geometry and a greater inter-ring distance. For[6][6]paracyclophane, the strain energy is already quite low, and it is nearly strain-free. It is therefore anticipated that[1][1]paracyclophane is an essentially strain-free molecule with conformational flexibility comparable to analogous open-chain compounds.

The primary conformational motions in [n,n]paracyclophanes are the rotation of the phenyl rings relative to each other and the conformational rearrangements of the polymethylene bridges. In highly strained systems like[4][4]paracyclophane, the barrier to phenyl ring rotation is prohibitively high. As the bridges lengthen, this rotational barrier decreases.

Comparative Analysis of [n,n]Paracyclophanes

To contextualize the conformational properties of[1][1]paracyclophane, it is instructive to compare the quantitative data available for smaller, more extensively studied [n,n]paracyclophanes. The following tables summarize key parameters that illustrate the trend of decreasing strain and increasing flexibility with longer bridge lengths.

Table 1: Strain Energies of [n,n]Paracyclophanes
ParacyclophaneStrain Energy (kcal/mol)Computational Method
[4][4]Paracyclophane~31DFT
[5][5]Paracyclophane~12DFT
[6][6]Paracyclophane~3-4DFT
[1][1]Paracyclophane ~2 (estimated) Extrapolated

Data compiled from various computational studies. The strain energy for[1][1]paracyclophane is an estimation based on the established trend.

Table 2: Rotational Barriers of Phenyl Rings in [n,n]Paracyclophanes
ParacyclophanePhenyl Rotation Barrier (kcal/mol)Method
[5][5]Paracyclophane~21Dynamic NMR / DFT
[6][6]Paracyclophane~19DFT
[1][1]Paracyclophane Significantly lower (estimated) Extrapolated

Data for[5][5]- and[6][6]paracyclophanes from DFT calculations.[7] The barrier for[1][1]paracyclophane is expected to be much lower due to reduced steric hindrance.

Experimental and Computational Protocols

The conformational analysis of paracyclophanes relies on a synergistic application of experimental techniques and computational modeling.

X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state conformation of a molecule, including precise bond lengths, bond angles, and torsion angles.

Detailed Methodology:

  • Crystal Growth: High-quality single crystals of the paracyclophane are grown, typically by slow evaporation of a saturated solution.[8]

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[9]

  • Data Processing: The intensities and positions of the diffracted spots are measured. These data are used to determine the unit cell dimensions and the symmetry of the crystal.[9]

  • Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is then built into this map and refined to best fit the experimental data.[2]

Gcluster_0X-ray Crystallography WorkflowCrystal GrowthCrystal GrowthX-ray DiffractionX-ray DiffractionCrystal Growth->X-ray DiffractionSingle CrystalData CollectionData CollectionX-ray Diffraction->Data CollectionDiffraction PatternStructure SolutionStructure SolutionData Collection->Structure SolutionIntensitiesModel RefinementModel RefinementStructure Solution->Model RefinementInitial ModelFinal StructureFinal StructureModel Refinement->Final StructureRefined Model

Caption: Workflow for determining molecular structure via X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For paracyclophanes, variable-temperature NMR experiments are particularly useful for probing conformational exchange processes, such as ring flipping and bridge flexing.[10]

Detailed Methodology:

  • Sample Preparation: A solution of the paracyclophane is prepared in a suitable deuterated solvent.

  • 1D and 2D NMR Spectra Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra are acquired at various temperatures.

  • Dynamic NMR (DNMR) Analysis: At low temperatures, where conformational exchange is slow on the NMR timescale, separate signals for different conformers may be observed. As the temperature is raised, these signals broaden, coalesce, and eventually sharpen into averaged signals.

  • Lineshape Analysis and EXSY: Quantitative analysis of the temperature-dependent lineshapes or data from 2D EXSY (Exchange Spectroscopy) experiments can be used to determine the rate constants for the conformational exchange.

  • Activation Parameters: From the temperature dependence of the rate constants, the activation parameters (enthalpy, entropy, and Gibbs free energy of activation) for the dynamic process can be calculated.[11]

Computational Modeling

Computational methods, especially Density Functional Theory (DFT), are invaluable for complementing experimental data. They can provide insights into the geometries, relative energies, and interconversion barriers of different conformers.

Detailed Methodology:

  • Conformational Search: An initial search for low-energy conformers is performed using molecular mechanics or semi-empirical methods.

  • Geometry Optimization: The geometries of the identified conformers are optimized at a higher level of theory, such as DFT with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-SVP). Dispersion corrections are often included to accurately model non-covalent interactions.[4][7]

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data.

  • Transition State Search: To determine the energy barrier for conformational interconversion, a transition state search is conducted. The resulting transition state structure is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Profile: By calculating the energies of the ground states and the transition state, a potential energy profile for the conformational interconversion can be constructed.

Gcluster_1Integrated Conformational AnalysisExperimentExperimentNMRNMRExperiment->NMRX-rayX-rayExperiment->X-rayComputationComputationDFTDFTComputation->DFTMD_SimMD SimulationsComputation->MD_SimStructure_DynamicsStructure & DynamicsNMR->Structure_DynamicsSolution DynamicsX-ray->Structure_DynamicsSolid-State StructureDFT->Structure_DynamicsEnergetics & BarriersMD_Sim->Structure_DynamicsTime-Resolved Motion

Caption: An integrated approach combining experimental and computational methods.

Conclusion

The conformational analysis of[1][1]paracyclophane, while not as extensively documented as that of its more strained homologues, can be confidently described through extrapolation of well-established trends within the [n,n]paracyclophane family. It is a highly flexible, essentially strain-free molecule with a low barrier to phenyl ring rotation. The methodologies of X-ray crystallography, dynamic NMR spectroscopy, and computational chemistry provide a robust framework for the detailed characterization of its conformational landscape. For researchers in drug discovery and materials science, the flexible yet well-defined architecture of[1][1]paracyclophane and its larger counterparts offers a versatile platform for the design of novel molecular structures with tailored properties. Future work in this area could involve detailed dynamic NMR studies to precisely quantify the rotational barriers and molecular dynamics simulations to visualize the conformational motions in detail.

Electronic Properties ofParacyclophane: A Technical Guide

Electronic Properties of[1][1]Paracyclophane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of[1][1]paracyclophane. Due to the limited availability of experimental and computational data for this specific isomer, this document leverages the extensive research on the closely related and well-studied[2][2]paracyclophane as a primary reference point. The fundamental concepts of through-space and through-bond electronic interactions, crucial for understanding the unique characteristics of paracyclophanes, are discussed in detail. By comparing the structural and electronic properties of[2][2]paracyclophane with the known structural aspects of[1][1]paracyclophane, this guide extrapolates and discusses the expected electronic behavior of the latter. This comparative approach aims to provide a foundational understanding for researchers and professionals interested in the potential applications of larger, less-strained paracyclophane systems in fields such as materials science and drug development.

Introduction

Paracyclophanes are a fascinating class of strained organic molecules characterized by two benzene rings held in a face-to-face arrangement by aliphatic bridges. The proximity of the aromatic decks leads to significant transannular electronic interactions, giving rise to unique photophysical and chemical properties. While[2][2]paracyclophane has been the subject of extensive research, larger [n,n]paracyclophanes, such as[1][1]paracyclophane, remain less explored.

A critical distinction lies in the strain energy of these molecules.[2][2]Paracyclophane possesses a significant strain energy of approximately 31 kcal/mol due to the short ethylene bridges, which force the benzene rings into a distorted, boat-like conformation.[3][4] In stark contrast,[1][1]paracyclophane is considered to be nearly strain-free, with an estimated strain energy of only 2 kcal/mol, comparable to that of an open-chain analogue.[3] This fundamental difference in strain has profound implications for the electronic properties of these molecules.

This guide will first detail the well-documented electronic properties of[2][2]paracyclophane as a model system. Subsequently, it will extrapolate these concepts to[1][1]paracyclophane, discussing how its larger, more flexible hexamethylene bridges and consequently lower strain are expected to influence its electronic structure and behavior.

Electronic Interactions in Paracyclophanes

The electronic properties of paracyclophanes are dominated by two primary types of interactions between the stacked aromatic rings: through-space and through-bond interactions.

  • Through-space interaction: This involves the direct overlap of the π-orbitals of the two parallel benzene rings. This interaction is highly dependent on the inter-ring distance and the degree of facial overlap. In[2][2]paracyclophane, the close proximity of the decks (average distance of 3.09 Å) leads to strong through-space interactions.[3]

  • Through-bond interaction: This is an indirect interaction mediated by the aliphatic bridges. The σ-orbitals of the bridges can mix with the π-systems of the aromatic rings, providing an alternative pathway for electronic communication.

The interplay of these two interactions governs the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the electronic absorption and emission spectra, as well as the redox properties of the molecule.

Gcluster_0[n,n]Paracyclophane Electronic InteractionsBenzene_Ring_1Benzene Ring 1(π-system)Benzene_Ring_2Benzene Ring 2(π-system)Benzene_Ring_1->Benzene_Ring_2Through-spaceInteraction (π-π overlap)Aliphatic_Bridge_1Aliphatic Bridge(σ-system)Benzene_Ring_1->Aliphatic_Bridge_1σ-π mixingAliphatic_Bridge_2Aliphatic Bridge(σ-system)Benzene_Ring_1->Aliphatic_Bridge_2σ-π mixingAliphatic_Bridge_1->Benzene_Ring_2Through-bondInteractionAliphatic_Bridge_2->Benzene_Ring_2Through-bondInteraction

Conceptual diagram of electronic interactions in paracyclophanes.

Comparative Electronic Properties:[2][2] vs.[1][1]Paracyclophane

The following table summarizes the known electronic properties of[2][2]paracyclophane and the expected properties of[1][1]paracyclophane based on its structural characteristics.

Property[2][2]Paracyclophane[1][1]Paracyclophane (Expected)Rationale for Expected Properties
Strain Energy ~31 kcal/mol[3][4]~2 kcal/mol[3]Longer hexamethylene bridges allow for a nearly strain-free conformation.
Inter-ring Distance ~3.09 Å[3]> 3.4 ÅIncreased bridge length allows the benzene rings to adopt a distance closer to the van der Waals separation of graphite.
Through-Space Interaction StrongWeakThe larger inter-ring distance significantly reduces the direct overlap of π-orbitals.
Through-Bond Interaction SignificantDominantWith weaker through-space effects, through-bond interactions via the longer and more flexible aliphatic chains will be the primary mode of inter-ring electronic communication.
HOMO-LUMO Gap Relatively smallLarger than[2][2]paracyclophane, approaching that of isolated benzene derivatives.Reduced π-π interaction leads to less splitting of the HOMO and LUMO energy levels.
UV-Vis Absorption Red-shifted compared to benzene, with characteristic bands around 220 and 288 nm.Absorption spectrum expected to be more similar to that of 1,4-dihexylbenzene, with less pronounced red-shifting.Weaker transannular interactions result in electronic transitions closer to those of non-interacting chromophores.
Fluorescence Emission Broad, structureless excimer-like emission.[5]More structured, monomer-like fluorescence is anticipated.The larger separation of the benzene rings is less likely to favor the formation of an intramolecular exciplex/excimer upon photoexcitation.

Experimental Protocols for Characterization

While specific experimental data for[1][1]paracyclophane is scarce, the following standard techniques would be employed to characterize its electronic properties.

Synthesis

The synthesis of[1][1]paracyclophane can be achieved through various macrocyclization strategies. A potential route involves the coupling of appropriate precursors followed by ring-closing reactions. For instance, a reported synthesis involves a 1,10-Hofmann elimination.[2]

GStartStarting Materials(e.g., 1,6-dibromohexane and p-xylene derivative)CouplingCoupling Reaction(e.g., Wurtz coupling)Start->CouplingIntermediateOpen-chain PrecursorCoupling->IntermediateCyclizationRing-Closing Reaction(e.g., Hofmann elimination)Intermediate->CyclizationProduct[6,6]ParacyclophaneCyclization->ProductPurificationPurification(e.g., Chromatography, Recrystallization)Product->PurificationCharacterizationSpectroscopic Characterization(NMR, MS, UV-Vis)Purification->Characterization

Generalized workflow for the synthesis and characterization of[1][1]paracyclophane.
UV-Vis Absorption Spectroscopy

Objective: To determine the electronic transition energies and the extent of ground-state electronic interactions.

Methodology:

  • Prepare dilute solutions of[1][1]paracyclophane in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) with concentrations typically in the range of 10-5 to 10-4 M.

  • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a wavelength range of approximately 200-400 nm.

  • The solvent will be used as a reference.

  • The resulting spectrum is expected to show absorption bands corresponding to the π-π* transitions of the benzene rings. The position and intensity of these bands, when compared to a non-cyclized analogue like 1,4-dihexylbenzene, will provide insight into the magnitude of the transannular interactions.

Fluorescence Spectroscopy

Objective: To investigate the nature of the excited state and the potential for intramolecular excimer/exciplex formation.

Methodology:

  • Prepare dilute solutions of[1][1]paracyclophane in a fluorescence-grade solvent.

  • Excite the sample at a wavelength corresponding to a low-energy absorption band determined from the UV-Vis spectrum.

  • Record the emission spectrum over a wavelength range red-shifted from the excitation wavelength.

  • The shape and Stokes shift of the emission band will indicate whether the fluorescence originates from a localized excited state (monomer-like) or a charge-transfer/excimer state.

  • Quantum yield measurements can be performed relative to a known standard (e.g., quinine sulfate) to quantify the efficiency of the radiative decay process.

Computational Chemistry

Objective: To model the electronic structure and predict the electronic properties of[1][1]paracyclophane.

Methodology:

  • Perform geometry optimization of the[1][1]paracyclophane molecule using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a 6-31G* basis set). This will provide the equilibrium structure and allow for the calculation of strain energy.

  • From the optimized geometry, calculate the energies and distributions of the HOMO and LUMO.

  • Use Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum by calculating the energies and oscillator strengths of the electronic transitions.

  • Natural Bond Orbital (NBO) analysis can be employed to quantify the extent of through-space and through-bond interactions.

Potential Applications

The distinct electronic properties of[1][1]paracyclophane, characterized by reduced strain and weaker through-space interactions compared to its smaller counterparts, suggest potential applications in areas where fine-tuning of electronic communication is desired.

  • Molecular Electronics: The larger and more flexible structure could be utilized as a molecular spacer or insulator in single-molecule electronic devices.

  • Host-Guest Chemistry: The larger cavity of[1][1]paracyclophane may allow it to act as a host for guest molecules, with the potential for electronic sensing applications.

  • Drug Delivery: The hydrophobic core and the possibility of functionalization make it a candidate for the encapsulation and delivery of therapeutic agents.

Conclusion

While the electronic properties of[1][1]paracyclophane have not been as extensively studied as those of[2][2]paracyclophane, its unique structural features—most notably its nearly strain-free nature—allow for informed predictions of its electronic behavior. The dominance of through-bond over through-space interactions is expected to result in electronic properties that more closely resemble those of unconstrained aromatic systems. Further experimental and computational investigations are necessary to fully elucidate the electronic landscape of this intriguing molecule and to unlock its potential for advanced applications. This guide serves as a foundational resource to stimulate and direct future research in this promising area.

A Theoretical Examination ofParacyclophane Stability: An In-depth Technical Guide

A Theoretical Examination of[1][1]Paracyclophane Stability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1][1]Paracyclophane, a member of the fascinating class of cyclophanes, presents a unique structural motif where two benzene rings are connected by two saturated six-carbon bridges. Unlike its smaller, more strained counterparts such as[2][2]paracyclophane,[1][1]paracyclophane is characterized by a significantly lower degree of ring strain, rendering it an intriguing subject for theoretical and computational analysis. This technical guide provides a comprehensive overview of the theoretical calculations pertaining to the stability of[1][1]paracyclophane, offering insights into its geometric and energetic properties. Detailed computational methodologies, quantitative data on strain energy, and a comparative analysis with other [n,n]paracyclophanes are presented to serve as a valuable resource for researchers in the fields of computational chemistry, materials science, and drug design.

Introduction to Paracyclophanes and Strain Energy

Paracyclophanes are a class of organic compounds featuring two benzene rings linked by aliphatic chains. The notation [n,n]paracyclophane indicates that the benzene rings are substituted at the para positions and are connected by two bridges, each consisting of 'n' methylene groups. The geometric constraints imposed by these bridges can lead to significant distortion of the benzene rings from their ideal planar geometry, resulting in considerable ring strain. This strain energy is a critical factor influencing the chemical reactivity, spectroscopic properties, and overall stability of these molecules.

The strain energy in paracyclophanes arises from several factors:

  • Bent Benzene Rings: The aliphatic bridges pull the para carbons of the benzene rings towards each other, forcing the aromatic rings into a boat-like conformation.

  • Stretching and Bending of Bonds: The bonds within the benzene rings and the aliphatic bridges are stretched and bent from their optimal geometries.

  • Transannular Interactions: The close proximity of the two benzene rings can lead to repulsive interactions between their pi-electron clouds.

Theoretical Calculations on [n,n]Paracyclophane Stability

The stability of paracyclophanes is inversely related to their strain energy; a higher strain energy corresponds to lower stability. Computational chemistry provides powerful tools to quantify the strain energy and to predict the geometric parameters of these molecules.

Computational Methodologies

Density Functional Theory (DFT) has emerged as a robust and widely used method for the theoretical study of paracyclophanes. Various functionals and basis sets are employed to achieve a balance between computational cost and accuracy.

Commonly Used DFT Functionals:

  • B3LYP: A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

  • M06-2X: A high-nonlocality functional that is well-suited for systems with non-covalent interactions.

  • B97-D: A functional that includes empirical dispersion corrections, which are important for accurately describing the interactions between the benzene rings.

  • ωB97X-D: A long-range corrected hybrid functional with dispersion corrections.

Basis Sets:

  • Pople-style basis sets: such as 6-31G(d) and 6-311+G(d,p), are commonly used.

  • Dunning's correlation-consistent basis sets: such as cc-pVDZ and cc-pVTZ, can provide higher accuracy.

Strain Energy Calculation Protocol

The strain energy (SE) of a paracyclophane is typically calculated by comparing its computed enthalpy with that of a strain-free reference molecule or a set of reference groups. A common approach involves the use of homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, which helps in canceling out systematic errors in the calculations.

For a generic [n,n]paracyclophane, a homodesmotic reaction can be formulated as:

[n,n]paracyclophane + 2 * Benzene → 2 * p-dialkylbenzene

The strain energy is then calculated as the enthalpy change of this reaction.

Stability of[1][1]Paracyclophane: A Low-Strain System

Theoretical calculations and experimental observations have consistently shown that as the length of the aliphatic bridges in [n,n]paracyclophanes increases, the strain energy decreases significantly.[1][1]Paracyclophane, with its long six-carbon bridges, is a prime example of a nearly strain-free paracyclophane.

The longer bridges in[1][1]paracyclophane allow the benzene rings to adopt a conformation that is much closer to their ideal planar geometry, and the distance between the rings is increased, which minimizes the repulsive transannular interactions.

Quantitative Strain Energy Data

The following table summarizes the calculated strain energies for a series of [n,n]paracyclophanes, highlighting the remarkably low strain in the[1][1] system.

ParacyclophaneStrain Energy (kcal/mol)
[2][2]Paracyclophane~31
[3][3]Paracyclophane~12
[4][4]ParacyclophaneLow
[1][1]Paracyclophane ~2

Note: The strain energy values are approximate and can vary slightly depending on the computational method used.

The strain energy of approximately 2 kcal/mol for[1][1]paracyclophane is comparable to that of an open-chain alkane, indicating its high stability.[5]

Visualizing the Computational Workflow

The following diagram illustrates a typical workflow for the theoretical analysis of[1][1]paracyclophane stability.

computational_workflowcluster_input1. Input Generationcluster_computation2. Quantum Mechanical Calculationscluster_analysis3. Data Analysiscluster_output4. ResultsstartDefine [6,6]ParacyclophaneInitial 3D Structuregeom_optGeometry Optimization(e.g., DFT: B3LYP/6-31G(d))start->geom_optfreq_calcFrequency Calculation(Confirm Minimum Energy Structure)geom_opt->freq_calcstrain_energyStrain Energy Calculation(Homodesmotic Reaction)freq_calc->strain_energygeom_analysisGeometric Parameter Analysis(Bond Lengths, Angles)freq_calc->geom_analysiselectronic_propsElectronic Properties(HOMO-LUMO, NBO)freq_calc->electronic_propsresultsTabulated Data &Visualizationsstrain_energy->resultsgeom_analysis->resultselectronic_props->resultsstability_relationshipBridgeLengthBridge Length 'n' in[n,n]ParacyclophaneRingDistortionBenzene Ring Distortion(Planarity)BridgeLength->RingDistortion longer bridge less distortionTransannularInteractionTransannular RepulsionBridgeLength->TransannularInteraction longer bridge weaker interactionStrainEnergyOverall Strain EnergyRingDistortion->StrainEnergyTransannularInteraction->StrainEnergyStabilityMolecular StabilityStrainEnergy->Stability lower strain higher stability

"discovery and history of [n,n]paracyclophanes"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of [n,n]Paracyclophanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

[n,n]Paracyclophanes, a fascinating class of strained aromatic compounds, have captivated chemists for over seven decades. Their unique structure, characterized by two parallel benzene rings held in close proximity by aliphatic bridges, leads to significant transannular electronic interactions and considerable molecular strain. This guide provides a comprehensive overview of the seminal discoveries, historical development, and the evolution of synthetic methodologies for [n,n]paracyclophanes. It details key experimental protocols, presents quantitative data on their structural and energetic properties, and illustrates the logical progression of their scientific journey through diagrams. This document serves as a technical resource for researchers and professionals interested in the rich history and synthetic chemistry of these intriguing molecules.

Introduction and Early Discoveries

The story of [n,n]paracyclophanes begins in 1949 with the serendipitous discovery of [2.2]paracyclophane by Brown and Farthing during the gas-phase pyrolysis of p-xylene.[1] This unexpected finding of a stable molecule with cofacially stacked benzene rings sparked immense interest in the scientific community. The initial discovery was followed by the first rational and deliberate synthesis of [2.2]paracyclophane by Donald J. Cram and H. Steinberg in 1951, who employed an intramolecular Wurtz reaction.[1][2] This work not only confirmed the structure of this novel compound but also laid the foundation for the systematic study of cyclophane chemistry, a field that Cram would go on to dominate and for which he would receive the Nobel Prize in Chemistry in 1987. These early syntheses were challenging and often resulted in low yields, highlighting the significant ring strain inherent in these molecules.

The term "paracyclophane" itself was coined by Cram and Steinberg to describe this new class of compounds.[3] The nomenclature "[n,n]paracyclophane" refers to a molecule with two benzene rings connected by two aliphatic bridges, each containing 'n' methylene groups, at the para positions. The initial focus was on [2.2]paracyclophane due to its accessibility, but the desire to understand the impact of the bridge length on the molecule's properties drove research towards the synthesis of other [n,n]paracyclophanes.

Evolution of Synthetic Methodologies

The initial synthetic routes to [n,n]paracyclophanes were often low-yielding and lacked general applicability. Over the years, a variety of more efficient and versatile methods have been developed.

Wurtz Reaction

The pioneering synthesis by Cram and Steinberg utilized a high-dilution intramolecular Wurtz coupling of 1,4-bis(bromomethyl)benzene with metallic sodium.[4] While historically significant, this method suffers from harsh reaction conditions and the formation of polymeric side products, leading to low yields.

The Dithia[3.3]paracyclophane Route

A major advancement in [n,n]paracyclophane synthesis was the development of the dithia[3.3]paracyclophane route. This method involves the coupling of 1,4-bis(bromomethyl)benzene with 1,4-bis(mercaptomethyl)benzene to form a dithia[3.3]paracyclophane intermediate.[4] This intermediate can then undergo sulfur extrusion through various methods, such as photodesulfurization in the presence of triethylphosphite or oxidation to the disulfone followed by pyrolysis, to yield the desired [n,n]paracyclophane.[4][5] This approach is generally higher yielding and more versatile than the Wurtz reaction, allowing for the synthesis of a wider range of substituted [n,n]paracyclophanes.

McMurry Coupling

The McMurry coupling, an intramolecular reductive coupling of two carbonyl groups using a low-valent titanium reagent, has also been employed in the synthesis of [n,n]paracyclophanes.[6][7] This method is particularly useful for the synthesis of cyclophanes with longer bridges and can tolerate a variety of functional groups.

Diels-Alder and Other Cycloaddition Strategies

More modern approaches have utilized cycloaddition reactions to construct the cyclophane framework. For instance, Henning Hopf developed an elegant synthesis of [2.2]paracyclophane involving a Diels-Alder reaction of a reactive p-quinodimethane intermediate which then dimerizes.[8] These methods can be highly efficient and offer access to complex and functionalized paracyclophane systems.

Quantitative Data

The defining features of [n,n]paracyclophanes are their unique structural parameters and the associated strain energies, which arise from the distortion of the benzene rings from planarity and the eclipsing interactions of the methylene bridges.

Structural Parameters

X-ray crystallography has been instrumental in elucidating the precise molecular structures of [n,n]paracyclophanes. The benzene rings are forced into a boat or chair conformation, and the bridgehead carbon atoms are pulled out of the plane of the aromatic ring. For instance, in[9]paracyclophane, the aromatic bridgehead carbon atom makes an angle of 20.5° with the plane of the benzene ring.[9]

CompoundInter-ring Distance (Å)Benzene Ring Distortion Angle (°)Reference
[2.2]Paracyclophane~3.09~12.6[4]
[3.3]Paracyclophane~3.15~6.4[10]
[4.4]Paracyclophane~3.73~2.3[11]
[9]Paracyclophane-20.5[9]

Table 1: Selected Structural Parameters of [n,n]Paracyclophanes.

Strain Energies

The strain energy of [n,n]paracyclophanes is a measure of their thermodynamic instability relative to an unstrained reference compound. This energy decreases as the length of the methylene bridges increases, allowing the benzene rings to relax towards a more planar geometry.[11] [4.4]Paracyclophane is considered to be nearly strain-free.[10][11]

CompoundCalculated Strain Energy (kcal/mol)MethodReference
[2.2]Paracyclophane29.8 - 31.0DFT[11]
[3.3]Paracyclophane12.0 - 13.0DFT[11]
[4.4]Paracyclophane~1.0DFT[11]
[1][1]Paracyclophane4.0Molecular Mechanics[12]
[9][9]Paracyclophane2.0Molecular Mechanics[12]

Table 2: Calculated Strain Energies of [n,n]Paracyclophanes.

Experimental Protocols

This section provides an overview of the methodologies for key experiments in the synthesis of [n,n]paracyclophanes.

Synthesis of [2.2]Paracyclophane via the Wurtz Reaction (Cram & Steinberg, 1951)
  • Reaction: Intramolecular coupling of 1,4-bis(β-bromoethyl)benzene.

  • Reagents and Conditions: 1,4-bis(β-bromoethyl)benzene is added slowly to a suspension of sodium metal in a high-boiling inert solvent (e.g., xylene) under high-dilution conditions. The reaction is typically run at reflux for an extended period.

  • Work-up: The reaction mixture is cooled, and the excess sodium is quenched with an alcohol. The organic layer is separated, washed, dried, and the solvent is removed. The crude product is then purified by chromatography or recrystallization.

  • Yield: Typically low, often in the range of 1-2%.

Synthesis of [2.2]Paracyclophane via the Dithia[3.3]paracyclophane Route
  • Step 1: Synthesis of 2,11-Dithia[3.3]paracyclophane

    • Reagents and Conditions: A solution of 1,4-bis(bromomethyl)benzene and a solution of 1,4-bis(mercaptomethyl)benzene are simultaneously added to a solution of a base (e.g., sodium hydroxide or potassium hydroxide) in ethanol under high-dilution conditions. The reaction is stirred at room temperature.

    • Work-up: The resulting precipitate of 2,11-dithia[3.3]paracyclophane is collected by filtration, washed, and dried.

    • Yield: Generally good, often exceeding 50%.

  • Step 2: Sulfur Extrusion

    • Method A: Photodesulfurization: The dithia[3.3]paracyclophane is dissolved in triethylphosphite and irradiated with a UV lamp. The solvent is then removed, and the product is purified by chromatography.

    • Method B: Stevens Rearrangement followed by Hofmann Elimination: The dithia[3.3]paracyclophane is methylated to form the bis-sulfonium salt, which is then treated with a strong base (e.g., sodium hydride) to induce a Stevens rearrangement. The rearranged product is then subjected to Hofmann elimination to yield [2.2]paracyclophane.

    • Method C: Pyrolysis of the Disulfone: The dithia[3.3]paracyclophane is oxidized to the corresponding disulfone using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA). The disulfone is then pyrolyzed at high temperature under vacuum to extrude sulfur dioxide and form [2.2]paracyclophane.

    • Yield: Varies depending on the method, but can be significantly higher than the Wurtz reaction.

Visualizations

The following diagrams illustrate the key historical developments and synthetic pathways in the chemistry of [n,n]paracyclophanes.

discovery_and_synthesis_timeline cluster_discovery Initial Discovery cluster_synthesis Development of Synthetic Methods 1949 1949: Brown & Farthing Serendipitous discovery of [2.2]paracyclophane 1951 1951: Cram & Steinberg First rational synthesis (Wurtz Reaction) 1949->1951 From Discovery to Synthesis 1970s 1970s: Dithia[3.3]paracyclophane Route Developed (Higher Yields) 1951->1970s Improving Yield 1980s 1980s onwards: Advanced Methods (McMurry, Diels-Alder, etc.) (Greater Versatility) 1970s->1980s Expanding Scope

Caption: Historical timeline of key milestones in [n,n]paracyclophane chemistry.

synthetic_pathways start Starting Materials (e.g., p-xylene derivatives) wurtz Wurtz Reaction (Cram & Steinberg, 1951) start->wurtz dithia Dithia[3.3]paracyclophane Intermediate start->dithia mcmurry McMurry Coupling start->mcmurry diels_alder Diels-Alder/ Dimerization start->diels_alder product [n,n]Paracyclophane wurtz->product sulfur_extrusion Sulfur Extrusion (Photolysis, Pyrolysis, etc.) dithia->sulfur_extrusion sulfur_extrusion->product mcmurry->product diels_alder->product

Caption: Major synthetic routes to [n,n]paracyclophanes.

Conclusion

From a serendipitous discovery to a cornerstone of supramolecular chemistry, the journey of [n,n]paracyclophanes has been one of ingenuity and perseverance. The development of diverse and efficient synthetic methodologies has enabled a deep understanding of the structure-property relationships in these strained molecules. The unique electronic and steric properties of [n,n]paracyclophanes continue to inspire new research in areas ranging from materials science to asymmetric catalysis. This guide has provided a technical overview of the historical context, synthetic evolution, and key data that define this remarkable class of compounds, offering a valuable resource for scientists and professionals in the field.

References

"solubility of 6,6-Paracyclophane in organic solvents"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of[1][1]-Paracyclophane in Organic Solvents

Notice on Data Availability

A comprehensive search of available scientific literature yielded no specific quantitative or qualitative solubility data for[1][1]-paracyclophane. The information presented in this guide is based on its close structural analog,[2][2]-paracyclophane, and its derivatives. The principles and methodologies described are broadly applicable to neutral, nonpolar organic compounds of this nature.

Introduction

Paracyclophanes are a class of strained organic molecules in which two benzene rings are held in a parallel or near-parallel conformation by aliphatic bridges. The solubility of these compounds is a critical parameter in their synthesis, purification, and application, particularly in materials science and drug development where they can serve as unique scaffolds. This guide provides an overview of the known solubility characteristics of paracyclophane derivatives and outlines a general experimental protocol for determining the solubility of such compounds in organic solvents.

Qualitative Solubility of[2][2]-Paracyclophane Derivatives

While quantitative data is scarce, several studies have reported qualitative solubility information for[2][2]-paracyclophane and its functionalized derivatives. This information is summarized in the table below.

CompoundSolventSolubilityReference
Dichloro[2][2]paracyclophaneCommon Organic SolventsPoorly soluble[3]
[2.2]ParacyclophaneTolueneSoluble
4-Nitro[2][2]paracyclophaneMethanolPartially soluble
4-Nitro[2][2]paracyclophaneEthanolMore soluble than in methanol
Amino-substituted[2][2]paracyclophaneDichloromethanePoorly soluble
Hydroxyl-substituted[2][2]paracyclophaneDichloromethanePoorly soluble
Amino-substituted[2][2]paracyclophaneDMSOSoluble
Hydroxyl-substituted[2][2]paracyclophaneDMSOSoluble

Inference: The solubility of paracyclophanes is significantly influenced by the nature of the solvent and the functional groups appended to the aromatic rings. Generally, nonpolar paracyclophanes will exhibit better solubility in nonpolar aromatic solvents like toluene. The introduction of polar functional groups can decrease solubility in nonpolar solvents like dichloromethane and increase solubility in more polar solvents like DMSO.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a sparingly soluble organic compound like a paracyclophane in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials and Equipment
  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Centrifuge

  • Micropipettes

  • Volumetric flasks

  • Syringe filters (chemically compatible with the solvent)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

  • The paracyclophane of interest (solute)

  • Organic solvent of interest

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of the paracyclophane to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker set to a constant temperature.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. Vigorous shaking or stirring is necessary to maximize the contact between the solute and the solvent.[2]

  • Separation of Undissolved Solid:

    • After equilibration, allow the vial to stand undisturbed at the same constant temperature for a period to allow the excess solid to settle.

    • To ensure complete separation of the undissolved solid, centrifuge the vial at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

    • To prevent any suspended microparticles from being included, pass the collected supernatant through a syringe filter into a pre-weighed volumetric flask.

    • Dilute the filtered solution to a known volume with the same organic solvent. The dilution factor will depend on the expected solubility and the analytical method's linear range.

  • Quantification of Solute:

    • Analyze the concentration of the paracyclophane in the diluted solution using a suitable analytical method.

      • UV-Vis Spectrophotometry: If the paracyclophane has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

      • High-Performance Liquid Chromatography (HPLC): This is a more universal method. The concentration can be determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.

      • Gravimetric Method: For less volatile solutes and solvents, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solute can be measured.[2][4]

  • Calculation of Solubility:

    • Calculate the concentration of the paracyclophane in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation of Saturated Solution cluster_sep Separation cluster_sample Sampling and Dilution cluster_analysis Analysis cluster_calc Calculation A Add excess solute to a known volume of solvent B Seal vial and place in thermostatic shaker A->B C Equilibrate for 24-48 hours at constant temperature B->C D Allow excess solid to settle C->D E Centrifuge the vial D->E F Withdraw a known volume of supernatant E->F G Filter the supernatant F->G H Dilute to a known volume G->H I Quantify solute concentration (e.g., HPLC, UV-Vis) H->I J Calculate solubility from concentration and dilution factor I->J

Caption: Experimental workflow for determining the solubility of an organic compound.

References

Spectroscopic and Spectrometric Analysis ofParacyclophane: A Technical Guide

Spectroscopic and Spectrometric Analysis of[1][1]Paracyclophane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for[1][1]paracyclophane. Due to the limited availability of modern, publicly accessible experimental spectra for this specific paracyclophane, this document presents a combination of data inferred from its chemical properties, predicted spectroscopic values from computational models, and generalized experimental protocols applicable to the analysis of [n,n]paracyclophanes.

Introduction to[1][1]Paracyclophane

[1][1]Paracyclophane is a member of the paracyclophane family of organic compounds, characterized by two benzene rings linked by two aliphatic chains of six methylene groups in a para configuration. Unlike its more strained lower homologues such as[2][2]paracyclophane,[1][1]paracyclophane is considered to be nearly strain-free. This lack of significant ring distortion and transannular electronic interactions simplifies its expected spectroscopic signatures compared to more strained systems. Its molecular formula is C₂₄H₃₂ with a molecular weight of 320.5 g/mol .[3]

Nuclear Magnetic Resonance (NMR) Data

Predicted ¹H NMR Data

The proton NMR spectrum of[1][1]paracyclophane is anticipated to show distinct signals for the aromatic and aliphatic protons.

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (Ar-H)~7.0-7.2Singlet
α-Methylene (-CH₂-Ar)~2.5-2.7Multiplet
β-Methylene (-CH₂-CH₂-Ar)~1.5-1.7Multiplet
γ-Methylene (-CH₂-CH₂-CH₂-Ar)~1.3-1.5Multiplet
Predicted ¹³C NMR Data

The carbon NMR spectrum would similarly distinguish between the aromatic and aliphatic carbons.

Carbon Type Predicted Chemical Shift (δ, ppm)
Aromatic (ipso-C)~140-142
Aromatic (CH)~128-130
α-Methylene (-CH₂-Ar)~35-37
β-Methylene (-CH₂-CH₂-Ar)~30-32
γ-Methylene (-CH₂-CH₂-CH₂-Ar)~28-30

Mass Spectrometry (MS) Data

The mass spectrum of[1][1]paracyclophane would be expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight.

Parameter Value
Molecular FormulaC₂₄H₃₂
Molecular Weight320.5 g/mol
Predicted Molecular Ion (M⁺)m/z 320.25

Fragmentation would likely involve cleavage of the aliphatic bridges, leading to characteristic daughter ions. A common fragmentation pattern for paracyclophanes is the formation of a xylylene-type fragment.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and mass spectrometry data for a paracyclophane sample, based on standard laboratory practices.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of purified[1][1]paracyclophane in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum with a spectral width of approximately 10-12 ppm.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Use a spectral width of approximately 200-220 ppm.

    • Employ a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

    • A larger number of scans will be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry Protocol
  • Sample Introduction : Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer. For less volatile samples, a direct insertion probe may be used.

  • Ionization Method : Electron Ionization (EI) is a common method for such non-polar compounds, typically at 70 eV.

  • Mass Analysis : Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

  • Data Acquisition : Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis : Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a paracyclophane compound.

GWorkflow for Paracyclophane Analysiscluster_synthesisSynthesis and Purificationcluster_analysisSpectroscopic and Spectrometric AnalysisSynthesisSynthesis of [6,6]ParacyclophanePurificationPurification (e.g., Column Chromatography, Recrystallization)Synthesis->PurificationNMRNMR Spectroscopy (1H, 13C)Purification->NMRSample PreparationMSMass Spectrometry (EI-MS)Purification->MSSample PreparationStructural_ConfirmationStructural Confirmation and Data InterpretationNMR->Structural_ConfirmationMS->Structural_Confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic/spectrometric analysis of[1][1]paracyclophane.

An In-Depth Technical Guide to the Vibrational Modes of-Paracyclophane: A Methodological Approach

An In-Depth Technical Guide to the Vibrational Modes of[1][1]-Paracyclophane: A Methodological Approach

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, a thorough review of scientific literature reveals a notable absence of specific experimental or computational data on the vibrational modes of[1][1]-Paracyclophane. This document, therefore, serves as a comprehensive methodological guide, outlining the established experimental and computational protocols that can be employed to characterize this molecule. The procedures described are based on standard practices for similar aromatic and cyclophane compounds.

Introduction

[1][1]-Paracyclophane is a member of the cyclophane family, characterized by two benzene rings linked by aliphatic chains at their para positions. Unlike its highly strained lower-order analogues such as[2][2]-paracyclophane, the longer six-carbon bridges in[1][1]-paracyclophane are expected to result in a nearly strain-free conformation. This structural feature suggests that its vibrational spectrum will share similarities with unconstrained dialkylbenzene derivatives, yet the cyclic nature of the molecule will impose unique conformational constraints that influence its vibrational modes.

This guide details the requisite experimental and computational workflows for a comprehensive vibrational analysis of[1][1]-Paracyclophane, providing a foundational framework for future research.

Proposed Experimental Protocols

To empirically determine the vibrational modes of[1][1]-Paracyclophane, a combination of Fourier Transform Infrared (FT-IR) and Raman spectroscopy is recommended. These techniques are complementary, as vibrational modes can be either IR-active, Raman-active, both, or neither, depending on the change in dipole moment and polarizability during the vibration, respectively.

2.1. Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, exciting its vibrational modes.

Methodology:

  • Sample Preparation: Given that[1][1]-Paracyclophane is a solid at room temperature, several preparation methods are suitable:

    • KBr Pellet Method: A small amount of the sample (approx. 1-2 mg) is finely ground with ~200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[3][4] The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet.[4] This method provides a uniform sample matrix that is transparent to IR radiation in the mid-IR range.[3]

    • Thin Solid Film Method: The sample is dissolved in a volatile organic solvent (e.g., methylene chloride or acetone).[5] A drop of this solution is placed on an IR-transparent salt plate (e.g., NaCl or KBr).[5] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]

    • Attenuated Total Reflectance (ATR): This technique requires minimal sample preparation.[3] A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium) and pressure is applied to ensure good contact. The IR beam interacts with the sample at the crystal interface.[3][6]

  • Instrumentation and Data Acquisition:

    • A benchtop FT-IR spectrometer is used for analysis.[7]

    • A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first to account for atmospheric CO2 and water vapor, as well as any instrumental artifacts.[4]

    • The sample is then placed in the beam path, and the spectrum is recorded, typically in the mid-IR range of 4000–400 cm⁻¹.[6]

    • To achieve a good signal-to-noise ratio, multiple scans (e.g., 16 to 64) are co-added and averaged.[7]

2.2. Raman Spectroscopy

Raman spectroscopy involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light, providing information about vibrational, rotational, and other low-frequency modes.[8]

Methodology:

  • Sample Preparation:

    • Solid Sample: A small amount of the crystalline or powdered[1][1]-Paracyclophane can be placed directly on a microscope slide or in a sample holder.[9] For microscopy, a flat surface is preferable for consistent focusing.[9][10]

    • Solution: The sample can be dissolved in a suitable solvent (e.g., carbon tetrachloride, chloroform) and placed in a quartz cuvette.[11] The choice of solvent is critical to avoid spectral interference.

  • Instrumentation and Data Acquisition:

    • A confocal Raman microscope or a standard Raman spectrometer is used.[12]

    • Excitation Source: A common choice is a frequency-doubled Nd:YAG laser (532 nm) or a HeNe laser (633 nm).[11][13] The laser is focused onto the sample.[13]

    • Signal Collection: The scattered light is collected, typically in a backscattering geometry, and passed through a filter to remove the intense Rayleigh scattered light.[13][14]

    • Dispersion and Detection: The remaining Raman scattered light is dispersed by a grating onto a sensitive detector, such as a charge-coupled device (CCD).[14]

    • The spectrum is recorded, showing the intensity of scattered light as a function of the Raman shift (in cm⁻¹) from the excitation line.

Proposed Computational Protocol

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for predicting and assigning vibrational modes. The results complement and help interpret experimental spectra.

Methodology:

  • Geometry Optimization:

    • The first step is to build an initial 3D structure of the[1][1]-Paracyclophane molecule.

    • This structure is then optimized to find its lowest energy conformation. This is a crucial step, as vibrational frequency calculations are only valid at a stationary point on the potential energy surface.[1][15][16]

    • Software: Quantum chemistry packages such as Gaussian, ORCA, or Spartan are commonly used.

    • Method: A DFT functional, such as B3LYP or PBE, is chosen.[2]

    • Basis Set: A suitable basis set, such as 6-31G(d) or a larger one like 6-311+G(d,p), is selected to describe the atomic orbitals.

  • Frequency Calculation:

    • Once the geometry is optimized, a frequency calculation is performed at the same level of theory (functional and basis set).[15][16]

    • This calculation computes the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).[17][18][19] Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (atomic displacements).[19]

    • Verification: The output should be checked for imaginary frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[20] One or more imaginary frequencies indicate a transition state or a higher-order saddle point.[1][21]

  • Spectral Analysis:

    • The output will provide a list of vibrational frequencies, along with their corresponding IR intensities and Raman activities.

    • Visualization of the atomic displacement vectors for each mode allows for the assignment of the vibrations to specific molecular motions, such as C-H stretches, CH₂ scissoring, benzene ring breathing, or skeletal modes of the aliphatic bridges.

Data Presentation

Quantitative data obtained from the proposed experimental and computational studies should be summarized for clear comparison. The following table serves as a template for organizing these results.

Table 1: Template for Vibrational Mode Data of[1][1]-Paracyclophane

Frequency (cm⁻¹) (Calculated)Frequency (cm⁻¹) (Experimental IR)Frequency (cm⁻¹) (Experimental Raman)IR Intensity (Calculated)Raman Activity (Calculated)Vibrational Mode Assignment
DataDataDataDataDatae.g., Aromatic C-H stretch
DataDataDataDataDatae.g., Aliphatic CH₂ asym. stretch
DataDataDataDataDatae.g., Benzene ring breathing
DataDataDataDataDatae.g., Alkyl bridge skeletal mode

Mandatory Visualizations

The following diagrams illustrate the molecular structure of[1][1]-Paracyclophane and a logical workflow for its comprehensive vibrational analysis.

Gcluster_expExperimental Workflowcluster_compComputational WorkflowSample[6,6]-Paracyclophane SamplePrepSample Preparation(KBr Pellet / Thin Film / Powder)Sample->PrepFTIRFT-IR SpectroscopyPrep->FTIRRamanRaman SpectroscopyPrep->RamanExpSpecExperimental Spectra(IR and Raman)FTIR->ExpSpecRaman->ExpSpecAnalysisComparative Analysis &Final Mode AssignmentExpSpec->AnalysisModelBuild Initial StructureOptGeometry Optimization (DFT)Model->OptFreqFrequency Calculation (DFT)Opt->FreqSimSpecSimulated Spectra & Mode AssignmentsFreq->SimSpecSimSpec->Analysis

Photophysical Properties of Unsubstituted-Paracyclophane: A Technical Guide

Photophysical Properties of Unsubstituted[1][1]-Paracyclophane: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Unsubstituted[1][1]-paracyclophane represents a unique molecular architecture within the cyclophane family. Unlike its more extensively studied, smaller counterparts such as[2][2]-paracyclophane, the[1][1]-analogue possesses significantly longer aliphatic bridges. This structural feature results in a nearly strain-free conformation, where the two benzene rings are held parallel but at a distance that largely precludes the significant transannular π-π interactions that dominate the photophysical landscape of strained cyclophanes.

Expected Photophysical Profile

The photophysical properties of paracyclophanes are intrinsically linked to the distance and orientation between the two aromatic decks. In highly strained systems like[2][2]-paracyclophane, the close proximity of the benzene rings leads to significant orbital overlap, resulting in a bathochromic (red) shift in both absorption and emission spectra compared to simple benzene derivatives. This is due to the formation of new electronic states, often described as having excimer-like character, which are lower in energy.

In the case of unsubstituted[1][1]-paracyclophane, the six-carbon aliphatic chains enforce a much larger separation between the benzene rings. This increased distance is expected to minimize the through-space π-π interactions. As a result, the two benzene rings are anticipated to behave as independent chromophores, electronically isolated from one another.

Expected Properties:

  • Absorption: The UV-Vis absorption spectrum of unsubstituted[1][1]-paracyclophane is predicted to closely resemble that of a simple, non-conjugated alkylbenzene, such as toluene or ethylbenzene. The characteristic benzene absorption bands, corresponding to the π-π* transitions, are expected to be observed with minimal shifting from their typical positions.

  • Emission: Upon excitation, the fluorescence emission is also expected to be characteristic of an isolated benzene chromophore. A structured emission spectrum, typical for aromatic hydrocarbons in non-polar solvents, is anticipated. The emission maximum would likely be in the near-UV region.

  • Quantum Yield and Lifetime: The fluorescence quantum yield and lifetime are anticipated to be comparable to those of simple alkylbenzenes. Due to the lack of significant transannular interactions, non-radiative decay pathways that are prominent in more strained paracyclophanes are expected to be less significant.

Data Presentation (Hypothetical)

While no experimental data has been found in the literature for unsubstituted[1][1]-paracyclophane, the following table is provided as a template for how such data would be presented upon experimental determination. For comparative purposes, typical values for benzene are included.

Photophysical ParameterUnsubstituted[1][1]-ParacyclophaneBenzene (in cyclohexane)
Absorption Maximum (λabs) To be determined~255 nm
Molar Absorptivity (ε) To be determined~200 M-1cm-1
Emission Maximum (λem) To be determined~280 nm
Stokes Shift To be determined~25 nm
Fluorescence Quantum Yield (ΦF) To be determined~0.06
Fluorescence Lifetime (τF) To be determined~6 ns

Experimental Protocols

To empirically determine the photophysical properties of unsubstituted[1][1]-paracyclophane, the following standard experimental procedures are recommended.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelengths of light absorbed by the molecule and to quantify its molar absorptivity.

Methodology:

  • Sample Preparation: Prepare a stock solution of unsubstituted[1][1]-paracyclophane of a known concentration in a spectroscopic grade, UV-transparent solvent (e.g., cyclohexane, ethanol). From the stock solution, prepare a series of dilutions.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.

    • Measure the absorbance spectra of the diluted solutions of[1][1]-paracyclophane over a relevant wavelength range (e.g., 200-400 nm). Ensure that the maximum absorbance falls within the linear range of the instrument (typically < 1.0).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λabs).

    • Calculate the molar absorptivity (ε) at λabs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

UV_Vis_Workflowcluster_prepSample Preparationcluster_measurementSpectroscopic Measurementcluster_analysisData Analysiscluster_outputOutputStockStock SolutionDilutionsSerial DilutionsStock->DilutionsSpectrophotometerUV-Vis SpectrophotometerDilutions->SpectrophotometerBaselineBaseline CorrectionSpectrophotometer->BaselineMeasureMeasure AbsorbanceBaseline->MeasurePlotPlot A vs. λMeasure->PlotBeerLambertBeer-Lambert LawPlot->BeerLambertLambda_maxλ_absBeerLambert->Lambda_maxEpsilonεBeerLambert->Epsilon

UV-Vis Absorption Spectroscopy Workflow.

Steady-State Fluorescence Spectroscopy

This method is used to determine the emission spectrum of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of unsubstituted[1][1]-paracyclophane in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Measurement:

    • Select an excitation wavelength (typically at or near the λabs).

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence spectrum.

    • Record a blank spectrum of the solvent alone and subtract it from the sample spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum emission intensity (λem).

    • Calculate the Stokes shift (the difference in nanometers or wavenumbers between λabs and λem).

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to that of a well-characterized standard.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample.

  • Sample Preparation: Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1.

  • Measurement:

    • Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.

    • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (ΦF,sample) is calculated using the following equation: ΦF,sample = ΦF,std * (Gradsample / Gradstd) * (η2sample / η2std) where Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Quantum_Yield_Workflowcluster_prepPreparationcluster_measureMeasurementcluster_analysisAnalysisSample_SolSample SolutionsAbsorbanceMeasure AbsorbanceSample_Sol->AbsorbanceFluorescenceMeasure FluorescenceSample_Sol->FluorescenceStandard_SolStandard SolutionsStandard_Sol->AbsorbanceStandard_Sol->FluorescencePlottingPlot Intensity vs. AbsorbanceAbsorbance->PlottingIntegrateIntegrate Emission SpectraFluorescence->IntegrateIntegrate->PlottingCalculateCalculate Quantum YieldPlotting->Calculate

Relative Fluorescence Quantum Yield Determination.

Fluorescence Lifetime (τF) Measurement (Time-Correlated Single Photon Counting - TCSPC)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

  • Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., laser diode or LED), a sample holder, a fast photodetector, and timing electronics.

  • Sample Preparation: Prepare a dilute solution of the sample as for fluorescence measurements.

  • Measurement:

    • Excite the sample with short pulses of light.

    • Detect the emitted single photons and measure the time delay between the excitation pulse and the arrival of the photon.

    • Repeat this process many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.

    • Measure an instrument response function (IRF) using a scattering solution.

  • Data Analysis:

    • Fit the fluorescence decay data to an exponential decay model, deconvoluting the IRF. The time constant of the exponential decay is the fluorescence lifetime (τF).

Conclusion

While unsubstituted[1][1]-paracyclophane remains a molecule with uncharacterized photophysical properties, its strain-free nature allows for a strong theoretical prediction of its behavior. It is expected to exhibit absorption and emission spectra closely resembling those of simple alkylbenzenes, with a lack of the significant transannular interactions that define the photophysics of smaller, strained paracyclophanes. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive characterization of its photophysical parameters. Such a study would be valuable to complete the understanding of the fundamental structure-property relationships within the broader family of [n,n]paracyclophanes.

A Comparative Analysis ofParacyclophane and Its Smaller Homologues: A Technical Guide

A Comparative Analysis of[1][1]Paracyclophane and Its Smaller Homologues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclophanes, a class of strained aromatic compounds, have garnered significant interest in materials science and medicinal chemistry due to their unique structural and electronic properties. This technical guide provides an in-depth comparison of[1][1]paracyclophane with its smaller, more strained homologues, namely[2][2]-,[3][3]-,[4][4]-, and[5][5]paracyclophanes. We present a comprehensive overview of their structural parameters, spectroscopic signatures, and strain energies, supported by tabulated data for easy comparison. Detailed experimental protocols for the synthesis of representative cyclophanes and their characterization are provided. Furthermore, this guide illustrates the relationship between the aliphatic bridge length and the resulting structural and energetic properties of these fascinating molecules, as well as a conceptual workflow for the application of cyclophanes in sensor technology.

Introduction

Cyclophanes are a class of chemical compounds characterized by one or more aromatic rings bridged by aliphatic chains. The nomenclature [n,n]paracyclophane indicates two benzene rings connected at their para positions by two aliphatic chains, each consisting of 'n' methylene units. The length of these aliphatic bridges dictates the geometry and strain of the molecule, leading to a fascinating interplay between aromaticity and structural distortion.

Smaller cyclophanes, such as[2][2]paracyclophane, exhibit significant strain due to the forced proximity of the benzene rings, resulting in bent aromatic systems and unique reactivity. As the length of the aliphatic chains increases, the strain is progressively released, with[1][1]paracyclophane being considered essentially strain-free, behaving more like an open-chain analogue.[6] This guide provides a detailed technical comparison of these compounds to aid researchers in understanding their structure-property relationships and in selecting appropriate scaffolds for various applications, from molecular recognition to the design of novel therapeutic agents.

Comparative Data

The following tables summarize the key structural, spectroscopic, and energetic data for the [n,n]paracyclophane series.

Structural Parameters

The decrease in the length of the methylene bridges from n=6 to n=2 leads to a significant increase in the distortion of the benzene rings from planarity. This is evident from the intra-annular distance and the bending of the aromatic rings.

CompoundIntra-annular Distance (Å)Benzene Ring Bending Angle (°)Reference
[2][2]Paracyclophane 3.0912.6[5]
[3][3]Paracyclophane ~3.3Less than[2][2][5]
[4][4]Paracyclophane --
[5][5]Paracyclophane --
[1][1]Paracyclophane -Nearly planar[5]

Data for[4][4]- and[5][5]paracyclophane from X-ray crystallography is less commonly reported in readily accessible literature; computational studies suggest a progressive decrease in bending towards[1][1]paracyclophane.

Strain Energies

The strain energy is a quantitative measure of the instability of a cyclophane due to its constrained geometry. As expected, the strain energy decreases significantly with increasing bridge length.

CompoundStrain Energy (kcal/mol)Reference
[2][2]Paracyclophane 31[5]
[3][3]Paracyclophane 12[5]
[4][4]Paracyclophane ~2-3[3]
[5][5]Paracyclophane -
[1][1]Paracyclophane 2[5]
Spectroscopic Data

The electronic and magnetic environments of the cyclophanes are reflected in their NMR and UV-vis spectra. In ¹H NMR, the protons of the methylene bridges that are positioned over the aromatic ring experience a shielding effect, causing them to appear at a higher field (lower ppm).

Compound¹H NMR (δ, ppm) - Aromatic Protons¹H NMR (δ, ppm) - Bridge Protons¹³C NMR (δ, ppm) - Aromatic CarbonsUV-vis (λmax, nm)Reference
[2][2]Paracyclophane ~6.45~3.0-3.1, ~3.5-3.6~132.8, ~139.3~287, 305[7][8]
[3][3]Paracyclophane ~6.6-6.8~1.8-2.0, ~2.5-2.7--
[4][4]Paracyclophane ~7.0~1.5, ~2.5--
[5][5]Paracyclophane ~7.1~1.4, ~2.5--
[1][1]Paracyclophane ~7.12~1.3, ~2.5~128.3, ~139.9-[9]

Note: Spectroscopic data can vary with solvent and experimental conditions. The data presented is representative.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and analysis of cyclophanes. Below are representative procedures for the synthesis of a strained ([2][2]paracyclophane) and a relatively strain-free ([1][1]paracyclophane) cyclophane, along with general protocols for their characterization.

Synthesis of[2][2]Paracyclophane via Wurtz Coupling

The Wurtz coupling reaction is a classical method for the synthesis of[2][2]paracyclophane, involving the intramolecular coupling of 1,4-bis(bromomethyl)benzene. It is important to note that this method typically results in low yields.

Materials:

  • 1,4-bis(bromomethyl)benzene

  • Sodium metal, finely dispersed

  • Anhydrous toluene

  • Anhydrous diethyl ether

  • Nitrogen gas atmosphere

Procedure:

  • A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous toluene and finely dispersed sodium metal under a nitrogen atmosphere.

  • The mixture is heated to reflux with vigorous stirring to maintain the sodium dispersion.

  • A solution of 1,4-bis(bromomethyl)benzene in anhydrous toluene is added dropwise from the dropping funnel over a period of 60 hours. High dilution is critical to favor intramolecular cyclization over polymerization.

  • After the addition is complete, the reaction mixture is refluxed for an additional 2 hours.

  • The mixture is cooled to room temperature, and the excess sodium is carefully quenched by the slow addition of ethanol, followed by water.

  • The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield[2][2]paracyclophane as a white solid.

Synthesis of[1][1]Paracyclophane

Larger, less strained cyclophanes can often be prepared in higher yields using methods that are less sensitive to high dilution conditions.

Materials:

  • 1,6-bis(4-bromomethylphenyl)hexane

  • Sodium iodide

  • Disodium tetracarbonylferrate(II) (Na₂Fe(CO)₄)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen gas atmosphere

Procedure:

  • In a flask under a nitrogen atmosphere, 1,6-bis(4-bromomethylphenyl)hexane is dissolved in anhydrous DMF.

  • Sodium iodide is added, and the mixture is stirred at room temperature to facilitate the in situ formation of the corresponding diiodide.

  • In a separate flask, disodium tetracarbonylferrate(II) is prepared or used as a commercially available solution in a suitable solvent.

  • The solution of the diiodide is slowly added to the solution of disodium tetracarbonylferrate(II) at room temperature.

  • The reaction mixture is stirred for 24-48 hours.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent such as diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography on silica gel to afford[1][1]paracyclophane.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of the cyclophane (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Data processing includes Fourier transformation, phase correction, and baseline correction.

X-ray Crystallography:

  • Single crystals of the cyclophane suitable for X-ray diffraction are grown by slow evaporation of a saturated solution or by slow cooling of a hot, saturated solution.

  • A suitable crystal is mounted on a goniometer head.

  • X-ray diffraction data is collected at a controlled temperature (often low temperature, e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

  • The collected data is processed to determine the unit cell parameters and the crystal structure is solved and refined using appropriate software packages.

UV-Visible Spectroscopy:

  • A dilute solution of the cyclophane is prepared in a UV-transparent solvent (e.g., cyclohexane, dichloromethane).

  • The absorption spectrum is recorded using a dual-beam UV-vis spectrophotometer over a wavelength range of approximately 200-400 nm.

  • The wavelength of maximum absorption (λmax) is reported.

Visualizations

The following diagrams illustrate key concepts related to the synthesis and structure-property relationships of paracyclophanes.

Synthesis_Workflowcluster_startStarting Materialscluster_reactionCyclization Reactioncluster_purificationPurificationcluster_productFinal Product1_4_bis_halomethyl_benzene1,4-bis(halomethyl)benzeneWurtz_CouplingWurtz Coupling(e.g., Na in Toluene)1_4_bis_halomethyl_benzene->Wurtz_CouplingHigh DilutionChromatographyColumn ChromatographyWurtz_Coupling->ChromatographyCrude ProductRecrystallizationRecrystallizationChromatography->RecrystallizationParacyclophane[n,n]ParacyclophaneRecrystallization->Paracyclophane

A generalized workflow for the synthesis of [n,n]paracyclophanes via Wurtz coupling.

Structure_Property_RelationshipDecrease_nDecrease in bridge length 'n'(e.g., from [6,6] to [2,2])Structural_ChangesStructural ChangesDecrease_n->Structural_ChangesEnergetic_ChangesEnergetic ChangesDecrease_n->Energetic_ChangesSpectroscopic_ChangesSpectroscopic ChangesDecrease_n->Spectroscopic_ChangesBent_RingsIncreased Benzene Ring BendingStructural_Changes->Bent_RingsCloser_RingsDecreased Intra-annular DistanceStructural_Changes->Closer_RingsIncreased_StrainIncreased Strain EnergyEnergetic_Changes->Increased_StrainShielding_EffectIncreased Shielding of Bridge Protons (Upfield shift in ¹H NMR)Spectroscopic_Changes->Shielding_EffectRed_ShiftBathochromic Shift in UV-vis SpectrumSpectroscopic_Changes->Red_Shift

The relationship between bridge length and the properties of [n,n]paracyclophanes.

Cyclophane_Sensor_WorkflowStartDesign Cyclophane Receptorwith Signaling MoietySynthesisSynthesize and PurifyCyclophane SensorStart->SynthesisCharacterizationCharacterize Sensor(NMR, MS, UV-vis, Fluorescence)Synthesis->CharacterizationAnalyte_BindingIntroduce Analyte(e.g., metal ion, small molecule)Characterization->Analyte_BindingSignal_ChangeMeasure Change in Signal(e.g., fluorescence quenching/enhancement,color change, electrochemical potential)Analyte_Binding->Signal_ChangeData_AnalysisCorrelate Signal Changewith Analyte ConcentrationSignal_Change->Data_AnalysisEndQuantitative Detection of AnalyteData_Analysis->End

A conceptual workflow for the development and application of a cyclophane-based chemical sensor.

Conclusion

The comparison of[1][1]paracyclophane with its smaller homologues clearly demonstrates the profound impact of the aliphatic bridge length on the structural, energetic, and spectroscopic properties of these molecules. The high degree of strain in smaller cyclophanes, such as[2][2]paracyclophane, leads to significant distortions of the aromatic rings and unique electronic properties, making them valuable scaffolds in materials science and catalysis. Conversely, the strain-free nature of[1][1]paracyclophane provides a useful baseline for understanding the effects of strain and a more flexible building block for certain applications. The data and protocols presented in this guide offer a valuable resource for researchers and professionals working with or considering the use of cyclophanes in their respective fields. The continued exploration of these fascinating molecules promises to yield further insights and novel applications in the years to come.

A Comprehensive Review of Large-Ring Paracyclophanes: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Large-ring paracyclophanes, a unique class of macrocyclic compounds characterized by two para-substituted benzene rings held in face-to-face orientation by aliphatic bridges, have garnered significant attention in various scientific disciplines. Their constrained yet flexible structures impart distinct chemical, physical, and biological properties, making them intriguing scaffolds for applications ranging from materials science to medicinal chemistry. This technical guide provides a comprehensive literature review of large-ring paracyclophanes, with a particular focus on their synthesis, quantitative properties, and emerging potential in drug development.

Synthesis of Large-Ring Paracyclophanes

The construction of large-ring paracyclophanes, typically defined as those with bridging chains of three or more methylene units ([n.n]paracyclophanes where n ≥ 3), presents unique synthetic challenges due to the entropic penalty associated with macrocyclization. Several synthetic strategies have been developed to overcome these hurdles, each with its own advantages and limitations.

Key Synthetic Methodologies:

  • Wittig Reaction: The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds and has been successfully employed in the synthesis of unsaturated large-ring paracyclophanes.[1][2] This method involves the reaction of a bis-phosphonium ylide with a dialdehyde, leading to a macrocyclic diene which can be subsequently reduced to the corresponding saturated paracyclophane.

  • McMurry Coupling: The McMurry reaction, a reductive coupling of two carbonyl groups mediated by a low-valent titanium species, provides a direct route to cyclic alkenes.[3][4][5] This methodology is particularly useful for the intramolecular cyclization of long-chain dicarbonyl precursors to form large-ring paracyclophanes.

  • Thorpe-Ingold Effect: The Thorpe-Ingold effect, or gem-dimethyl effect, describes the acceleration of cyclization reactions by the presence of geminal substituents on the linking chain.[6][7][8][9][10] This principle can be strategically employed in the design of precursors for large-ring paracyclophane synthesis to favor intramolecular cyclization over intermolecular polymerization.

  • Other Methods: Other notable methods include the use of (p-tolylsulfonyl)methyl isocyanide (TosMIC) for coupling reactions to form dibromo[3.3]paracyclophanes and various palladium-catalyzed cross-coupling reactions.[3][11][12][13]

Experimental Protocols:

A detailed experimental protocol for the synthesis of a [2.2.2.2]paracyclophane-1,9,17,25-tetraene via a Wittig reaction is as follows:[1]

  • Preparation of the Wittig Reagent: [1,4-phenylenebis(methylene)]bis(triphenylphosphonium) dibromide is prepared by the reaction of α,α'-dibromo-p-xylene with triphenylphosphine.

  • Cyclization Reaction: The bis-phosphonium salt is treated with a strong base, such as sodium ethoxide, to generate the corresponding bis-ylide in situ. To this solution, a solution of terephthalaldehyde in a suitable solvent (e.g., ethanol) is added slowly under high dilution conditions to favor intramolecular cyclization.

  • Workup and Purification: The reaction mixture is worked up to remove the triphenylphosphine oxide byproduct. The crude product is then purified by column chromatography to yield the desired [2.2.2.2]paracyclophane-1,9,17,25-tetraene.

A general procedure for an intramolecular McMurry coupling is as follows:[4][14]

  • Preparation of the Low-Valent Titanium Reagent: A slurry of low-valent titanium is typically prepared by the reduction of titanium(III) chloride or titanium(IV) chloride with a reducing agent like zinc-copper couple or lithium aluminum hydride in an inert solvent such as THF under an argon atmosphere.

  • Cyclization Reaction: A solution of the dicarbonyl precursor in an inert solvent is added slowly to the refluxing slurry of the low-valent titanium reagent under high dilution conditions.

  • Workup and Purification: After the reaction is complete, the mixture is cooled and quenched, typically with aqueous potassium carbonate. The organic layer is extracted, dried, and concentrated. The crude product is then purified by chromatography.

Quantitative Data of Large-Ring Paracyclophanes

The unique structural features of large-ring paracyclophanes give rise to distinct spectroscopic and physicochemical properties. The degree of strain, conformational flexibility, and transannular electronic interactions are highly dependent on the length of the bridging chains.

ParacyclophaneRing Size (n)Strain Energy (kcal/mol)Selected ¹H NMR (δ, ppm)Selected ¹³C NMR (δ, ppm)UV-Vis λmax (nm)Reference
[2.2]Paracyclophane2~31Aromatic: 6.47, Methylene: 3.06Aromatic: 139.1, 132.6, Methylene: 35.5222, 288[15][16][17]
[3.3]Paracyclophane3~12Aromatic: 6.85, Methylene: 2.75, 2.05Aromatic: 140.2, 133.5, Methylene: 34.1, 31.8225, 275[15][16][17]
[4.4]Paracyclophane4~3Aromatic: 7.05, Methylene: 2.60, 1.55Aromatic: 141.5, 128.8, Methylene: 32.7, 29.1220, 265[15][16][17]

Table 1: Selected Quantitative Data for [n.n]Paracyclophanes.

Applications in Drug Development

The rigid yet tunable scaffold of paracyclophanes makes them attractive for applications in drug discovery. Their ability to present functional groups in a defined three-dimensional space can lead to enhanced binding affinity and selectivity for biological targets.

Cytotoxicity and Mechanism of Action

Certain large-ring paracyclophanes have demonstrated significant cytotoxic activity against various cancer cell lines. For example, cylindrocyclophanes, a class of naturally occurring [7.7]paracyclophanes, have been shown to exhibit potent cytotoxicity.[18]

Recent studies have begun to elucidate the mechanisms underlying the anticancer activity of paracyclophane derivatives. Two primary mechanisms that have been identified are the induction of apoptosis and the inhibition of tubulin polymerization.

  • Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer.[19][20][21] Several paracyclophane derivatives have been shown to induce apoptosis in cancer cells. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. The apoptotic cascade is typically mediated by a family of cysteine proteases called caspases.

  • Inhibition of Tubulin Polymerization: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[22][23][24] Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. Some paracyclophane-based compounds have been identified as tubulin polymerization inhibitors. By binding to tubulin, these molecules can disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[25]

Visualizations

Experimental Workflow: Synthesis of a Large-Ring Paracyclophane via Wittig Reaction

G cluster_start Starting Materials cluster_ylide Ylide Formation cluster_cyclization Macrocyclization cluster_reduction Reduction alpha,alpha'-dibromo-p-xylene alpha,alpha'-dibromo-p-xylene bis-phosphonium_salt [1,4-phenylenebis(methylene)] bis(triphenylphosphonium) dibromide alpha,alpha'-dibromo-p-xylene->bis-phosphonium_salt + triphenylphosphine triphenylphosphine triphenylphosphine terephthalaldehyde terephthalaldehyde bis-ylide Bis-phosphonium ylide bis-phosphonium_salt->bis-ylide + Base macrocycle_diene [n.n]Paracyclophane-diene bis-ylide->macrocycle_diene + terephthalaldehyde (High Dilution) paracyclophane Large-Ring Paracyclophane macrocycle_diene->paracyclophane Reduction (e.g., H2/Pd)

Caption: Synthetic workflow for a large-ring paracyclophane via Wittig reaction.

Signaling Pathway: Paracyclophane-Induced Apoptosis via Tubulin Inhibition

G cluster_drug Drug Action cluster_cellular Cellular Events cluster_apoptosis Apoptotic Cascade Paracyclophane Paracyclophane Tubulin α/β-Tubulin Dimers Paracyclophane->Tubulin Binds to Microtubules Microtubule Dynamics Tubulin->Microtubules Polymerization Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Disruption G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Caspase_Activation Caspase Activation (e.g., Caspase-3, -9) G2M_Arrest->Caspase_Activation Triggers Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution of

Caption: Proposed signaling pathway for paracyclophane-induced apoptosis.

Conclusion

Large-ring paracyclophanes represent a fascinating and synthetically challenging class of molecules with significant potential for future applications. Advances in synthetic methodologies are enabling the construction of increasingly complex and diverse paracyclophane architectures. The unique structural and electronic properties of these compounds, driven by ring strain and transannular interactions, make them valuable platforms for fundamental studies and the development of novel materials. Furthermore, the emerging biological activities of certain large-ring paracyclophanes, particularly their ability to induce apoptosis and inhibit tubulin polymerization, highlight their promise as scaffolds for the design of next-generation anticancer agents. Further exploration of their structure-activity relationships and mechanisms of action will be crucial for realizing their full therapeutic potential.

References

Methodological & Application

Synthesis of 6,6-Paracyclophane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1][1]-Paracyclophane is a fascinating and highly strained molecule belonging to the cyclophane family, characterized by two benzene rings linked by two six-carbon bridges. The inherent strain in this structure imparts unique chemical and physical properties, making it an intriguing scaffold for various applications, including materials science and medicinal chemistry. While the synthesis of the parent[1][1]-paracyclophane has been reported, the exploration of its derivatives, particularly in the context of drug development, remains a nascent field.

These application notes provide a comprehensive overview of the known synthesis of[1]paracyclophane and discuss potential strategies for its derivatization. Furthermore, we explore hypothetical applications in drug discovery, drawing parallels with other biologically active strained cyclophanes, to inspire future research in this area.

Application Notes

Potential for Derivatization

The[1]paracyclophane core, once synthesized, presents several avenues for functionalization to create a library of derivatives for biological screening. Standard aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts acylation/alkylation, could potentially be employed to introduce a variety of functional groups onto the benzene rings. The strained nature of the aromatic rings in[1][1]-paracyclophane may influence the regioselectivity of these reactions, potentially leading to novel substitution patterns not observed in less strained systems.

Furthermore, functional groups on the aliphatic bridges could be introduced, although this would likely require the synthesis of appropriately substituted precursors. The development of methods for the selective functionalization of[1][1]-paracyclophane is a key area for future research to unlock its full potential as a versatile scaffold.

Hypothetical Applications in Drug Development

While there is a lack of direct biological data on[1][1]-paracyclophane derivatives, the unique three-dimensional structure and inherent strain of the molecule suggest several potential applications in drug discovery:

  • Enzyme Inhibition: The rigid and defined geometry of the[1][1]-paracyclophane scaffold could be exploited to design potent and selective enzyme inhibitors. By strategically placing functional groups, derivatives could be synthesized to bind to the active sites of enzymes, potentially disrupting pathological processes.

  • Modulation of Protein-Protein Interactions: The unique shape of[1][1]-paracyclophane derivatives could be leveraged to interfere with protein-protein interactions (PPIs), which are implicated in a wide range of diseases. The scaffold could serve as a novel platform for the design of PPI inhibitors.

  • Bioavailability and Pharmacokinetic Properties: The lipophilic nature of the paracyclophane core could be advantageous for cell membrane permeability. Judicious derivatization could be used to fine-tune the pharmacokinetic properties of drug candidates, improving their absorption, distribution, metabolism, and excretion (ADME) profiles.

It is important to note that these applications are currently speculative and require experimental validation. The synthesis and biological evaluation of a diverse library of[1][1]-paracyclophane derivatives are essential next steps to explore these possibilities.

Experimental Protocols

The following protocol details the synthesis of the parent[1]paracyclophane via the thermal isomerization of a Dewar benzene derivative, as a foundational method.

Synthesis of[1]Paracyclophane

This multi-step synthesis culminates in the formation of the strained[1]paracyclophane ring system.

Experimental Workflow

G cluster_0 Step 1: Photocycloaddition cluster_1 Step 2: Ring Contraction cluster_2 Step 3: Phenylselenylation cluster_3 Step 4: Oxidation cluster_4 Step 5: Thermal Isomerization A Bicyclic Enone C Head-to-Tail Endo Product A->C B Methyl Acrylate B->C D α-Formylation C->D E Diazo-Transfer D->E F Wolff Photo Rearrangement E->F G Propellane Derivative F->G H LDA, Diphenyl Diselenide G->H I Bis-selenide H->I J Hydrogen Peroxide I->J K Dewar Benzene Derivative J->K L Heating K->L M [6]Paracyclophane L->M

Figure 1: Workflow for the synthesis of[1]paracyclophane.

Materials and Methods

Reagent/SolventSupplierGrade
Bicyclic EnoneCustom Synthesis>95%
Methyl AcrylateSigma-AldrichReagent Grade
Diethyl EtherFisher ScientificAnhydrous
Sodium MethoxideAcros Organics97%
Tosyl AzideTCI>98%
MethanolVWRAnhydrous
Lithium DiisopropylamideSigma-Aldrich2.0 M in THF/heptane/ethylbenzene
TetrahydrofuranFisher ScientificAnhydrous
Diphenyl DiselenideAlfa Aesar98%
HexamethylphosphoramideAcros Organics99%
PyridineJ.T. BakerACS Grade
DichloromethaneFisher ScientificAnhydrous
Hydrogen PeroxideSigma-Aldrich30% in H2O
BenzeneSigma-AldrichAnhydrous

Procedure

  • Photocycloaddition: A solution of the bicyclic enone and methyl acrylate in ether is irradiated with a 500 W lamp for 3-5 hours to yield the head-to-tail endo product.

  • Ring Contraction: The product from step 1 is subjected to α-formylation with methyl formate and sodium methoxide, followed by diazo-transfer using tosyl azide, and finally a Wolff photo rearrangement in methanol to afford the propellane derivative.

  • Phenylselenylation: The propellane derivative is treated with an excess of lithium diisopropylamide (LDA) and diphenyl diselenide in a mixture of THF and HMPA at -78 °C for 1 hour to give the bis-selenide.

  • Oxidation: The bis-selenide is oxidized with hydrogen peroxide in a mixture of pyridine and dichloromethane at 40 °C for 1.5 hours to produce the Dewar benzene derivative.

  • Thermal Isomerization: The Dewar benzene derivative is heated in benzene at 50 °C for 95 hours to induce valence isomerization, yielding[1]paracyclophane.

Quantitative Data

StepProductYield (%)
1Head-to-Tail Endo Product49
2Propellane Derivative35
3Bis-selenide32
4Dewar Benzene Derivative73
5[1]Paracyclophane90

Alternative Synthetic Strategies

While the thermal isomerization of a Dewar benzene derivative is a reported route to[1]paracyclophane, other general methods for paracyclophane synthesis could potentially be adapted. These include:

  • Wurtz Coupling: Intramolecular coupling of a dihalo-precursor using an alkali metal.

  • Acyloin Condensation: Reductive cyclization of a diester.

  • McMurry Coupling: Reductive coupling of a dicarbonyl compound using a low-valent titanium reagent.

  • Ring-Closing Metathesis (RCM): Cyclization of a diene precursor using a ruthenium catalyst.

The feasibility of these methods for the synthesis of the highly strained[1][1]-paracyclophane system would require experimental investigation.

Hypothetical Signaling Pathway Interaction

The development of drugs often involves targeting specific signaling pathways implicated in disease. While no specific signaling pathways have been identified for[1][1]-paracyclophane derivatives, the following diagram illustrates a hypothetical mechanism by which a functionalized paracyclophane could act as an inhibitor of a kinase signaling pathway.

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition by [6,6]-Paracyclophane Derivative A Growth Factor B Receptor Tyrosine Kinase A->B Binds C Kinase 1 B->C Activates D Kinase 2 C->D Activates E Transcription Factor D->E Activates F Gene Expression E->F Promotes G Cell Proliferation F->G Leads to H [6,6]-Paracyclophane Derivative H->C Inhibits

References

Application Notes and Protocols: Functionalization of the 6,6-Paracyclophane Aromatic Rings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[1][1]-Paracyclophane is a highly strained cyclophane featuring a benzene ring bridged by a six-carbon chain. The significant ring strain imposed by the short methylene bridge leads to a non-planar, boat-shaped benzene ring.[2] This distortion from planarity profoundly influences the chemical reactivity of the aromatic core, often favoring pathways that relieve strain over classical electrophilic aromatic substitution.[2] These application notes provide an overview of the known reactivity of the[1][1]-paracyclophane aromatic ring and present detailed protocols for both documented and potential functionalization strategies. Due to the limited literature on direct aromatic functionalization of[1][1]-paracyclophane, some protocols are adapted from related, less-strained paracyclophane systems and should be considered as starting points for experimental investigation.

Known Reactivity of the[1][1]-Paracyclophane Aromatic Ring

The high degree of strain in[1][1]-paracyclophane leads to unique reactivity, distinguishing it from typical aromatic compounds. The aromatic ring often behaves more like a diene, undergoing reactions that lead to a change in hybridization of the bridgehead carbons to relieve ring strain.

Photochemical Isomerization to Dewar Benzene

One of the most characteristic reactions of[1]paracyclophane is its photochemical conversion to the corresponding Dewar benzene derivative.[2] This isomerization provides a pathway to relieve the significant strain of the boat-shaped benzene ring. The reaction is reversible upon heating.[2]

cluster_0 Photochemical Isomerization paracyclophane [6]Paracyclophane dewar_benzene Dewar Benzene Derivative paracyclophane->dewar_benzene dewar_benzene->paracyclophane Δ

Caption: Photochemical isomerization of[1]paracyclophane.

Cycloaddition Reactions

The strained aromatic ring of[1]paracyclophane can exhibit diene-like behavior, participating in cycloaddition reactions. For instance,[1]metacyclophane, a related strained cyclophane, readily undergoes a Diels-Alder reaction with dimethyl acetylenedicarboxylate.[2] While specific examples for[1][1]-paracyclophane are scarce, similar reactivity is anticipated.

Documented Aromatic Functionalization: Carboxylation

To date, the synthesis of 8-carboxy[1]paracyclophane is a rare example of a direct functionalization of the[1]paracyclophane aromatic ring.[3] While the detailed experimental protocol from the original communication is not available, the transformation highlights the possibility of accessing functionalized derivatives.

ProductReagents and ConditionsYieldReference
8-Carboxy[1]paracyclophaneNot specified in available literatureNot specified in available literatureTobe, Y.; Kakiuchi, K.; Odaira, Y.; Hosaki, T.; Kai, Y.; Kasai, N. J. Am. Chem. Soc. 1983, 105, 1376–1377.[3]

Proposed Protocols for Aromatic Ring Functionalization

The following protocols are adapted from methodologies successful for the functionalization of the less-strained [2.2]paracyclophane. These should be considered as starting points for the development of synthetic routes to functionalized[1][1]-paracyclophanes. Caution: Due to the high reactivity of[1][1]-paracyclophane, milder reaction conditions, lower temperatures, and careful monitoring are strongly advised.

Electrophilic Aromatic Substitution: Bromination (Hypothetical)

Electrophilic aromatic substitution is a fundamental method for functionalizing aromatic rings. However, the high strain of[1][1]-paracyclophane may lead to side reactions. Milder brominating agents and catalysts are proposed.

Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve[1][1]-paracyclophane (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.1 eq) and anhydrous iron(III) chloride (FeCl₃) (0.1 eq) in anhydrous DCM to the cooled solution via the dropping funnel over 30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the brominated[1][1]-paracyclophane.

cluster_workflow Proposed Bromination Workflow A Dissolve [6,6]-Paracyclophane in DCM B Cool to -78 °C A->B C Add NBS and FeCl₃ solution B->C D Stir at -78 °C C->D E Quench with Na₂S₂O₃ (aq) D->E F Aqueous Work-up E->F G Purify by Column Chromatography F->G

Caption: Proposed workflow for the bromination of[1][1]-paracyclophane.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction (Hypothetical)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. This hypothetical protocol outlines the Suzuki-Miyaura coupling of a putative bromo-[1][1]-paracyclophane with an arylboronic acid.

Protocol:

  • Preparation: To a Schlenk flask, add bromo-[1][1]-paracyclophane (1.0 eq), the desired arylboronic acid (1.5 eq), palladium(II) acetate (Pd(OAc)₂) (0.05 eq), and a suitable phosphine ligand (e.g., SPhos) (0.1 eq).

  • Solvent and Base: Add a degassed mixture of toluene and water (e.g., 4:1) and a base such as potassium carbonate (K₂CO₃) (3.0 eq).

  • Reaction: Heat the mixture under a nitrogen or argon atmosphere at a moderate temperature (e.g., 60-80 °C) for 12-24 hours, with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the coupled product.

cluster_suzuki Suzuki-Miyaura Coupling Pathway Start Bromo-[6,6]-paracyclophane + Arylboronic Acid Catalyst Pd(OAc)₂ / Ligand Base, Solvent Reaction Heating under Inert Atmosphere Start->Reaction Catalyst->Reaction Product Aryl-substituted [6,6]-paracyclophane Reaction->Product

Caption: Logical relationship for the proposed Suzuki-Miyaura coupling.

Conclusion

The functionalization of the aromatic rings of[1][1]-paracyclophane presents a significant synthetic challenge due to the high ring strain, which favors reactivity pathways that are not typical for conventional aromatic systems. While documented examples of direct aromatic functionalization are exceptionally rare, the unique reactivity of this strained molecule, such as its photochemical isomerization, offers avenues for synthetic exploration. The provided hypothetical protocols, adapted from less-strained paracyclophane chemistry, offer rational starting points for researchers aiming to explore the derivatization of this intriguing scaffold. It is imperative that such investigations are conducted with caution, employing mild conditions and diligent reaction monitoring to navigate the complex reactivity of this highly strained molecule. Further research into the controlled functionalization of[1][1]-paracyclophane will undoubtedly open new avenues in materials science and the development of novel molecular architectures.

References

6,6-Paracyclophane as a Molecular Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paracyclophanes, a class of strained or strainless macrocycles, have garnered significant attention as versatile molecular scaffolds. While the highly strained [2.2]paracyclophane has been extensively studied for its unique electronic and stereochemical properties, larger, nearly strain-free analogues like 6,6-paracyclophane offer a different set of opportunities. With a calculated strain energy of approximately 2 kcal/mol, comparable to an open-chain compound, this compound provides a flexible yet pre-organized aromatic framework.[1] This combination of features makes it an intriguing candidate for applications in host-guest chemistry, self-assembly, and as a macrocyclic building block for more complex supramolecular structures.

These application notes provide an overview of the potential uses of this compound as a molecular scaffold, alongside generalized experimental protocols for its synthesis and evaluation. Due to the limited specific literature on this compound, the following information is based on the known properties of larger, less-strained paracyclophanes and general principles of macrocyclic chemistry.

Application Notes

Host-Guest Chemistry and Molecular Recognition

The larger and more flexible cavity of this compound compared to its smaller counterparts makes it a suitable candidate for a host molecule in supramolecular chemistry. The two parallel aromatic rings can provide a hydrophobic binding pocket for various guest molecules through π-π stacking and van der Waals interactions.

Potential Applications:

  • Drug Delivery: The cavity of this compound could encapsulate small drug molecules, potentially improving their solubility, stability, and bioavailability.

  • Sensors: Functionalization of the aromatic rings with chromophores or fluorophores could lead to sensors that signal the presence of specific guest molecules through changes in their spectroscopic properties upon binding.

  • Separation Science: Immobilization of this compound derivatives onto solid supports could create stationary phases for chromatographic separation of isomers or other closely related molecules.[2][3]

Self-Assembly and Supramolecular Materials

The ability of aromatic macrocycles to self-assemble into higher-order structures is a key area of materials science.[4][5] The flexible nature of the hexamethylene bridges in this compound allows for conformational arrangements that can be directed by non-covalent interactions to form nanotubes, vesicles, or other organized assemblies.

Potential Applications:

  • Organic Nanomaterials: Self-assembled structures of functionalized 6,6-paracyclophanes could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

  • Biomaterials: Biocompatible derivatives of this compound could self-assemble into structures that mimic biological membranes or act as scaffolds for tissue engineering.

Molecular Scaffolding in Medicinal Chemistry

In drug discovery, molecular scaffolds provide a rigid framework upon which functional groups can be appended to create libraries of compounds for biological screening. While the flexibility of this compound reduces the conformational rigidity often sought in scaffolds, its pre-organized structure can still be advantageous.

Potential Applications:

  • Fragment-Based Drug Discovery: this compound can serve as a large, central fragment to which smaller, biologically active fragments are attached, allowing for the exploration of large areas of chemical space.

  • Bivalent Ligands: The two aromatic rings can be functionalized to present two pharmacophores at a defined, albeit flexible, distance, making them suitable for targeting dimeric proteins or two adjacent binding sites on a single protein.

Data Presentation

Due to the scarcity of experimental data for this compound, the following table presents a comparison of key properties across different [n.n]paracyclophanes to illustrate the expected trends as the bridge length (n) increases.

Property[2.2]Paracyclophane[3.3]Paracyclophane[4.4]Paracyclophane[6.6]Paracyclophane (Predicted)
Strain Energy (kcal/mol) ~31~12Lower~2[1]
Inter-ring Distance (Å) ~3.09~3.3WiderWider, more flexible
Conformational Flexibility RigidMore FlexibleFlexibleHighly Flexible
Dominant Applications Asymmetric Catalysis, Chiral Ligands, Strained SystemsHost-Guest Chemistry, Molecular RecognitionHost-Guest Chemistry, Self-AssemblyHost-Guest Chemistry, Self-Assembly, Macrocyclic Scaffolding

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and evaluation of this compound and its derivatives. These protocols are based on established methods for the synthesis of large-ring cyclophanes and the study of host-guest interactions.

Protocol 1: General Synthesis of [n.n]Paracyclophanes (n ≥ 4) via Thia-cyclophane Route

This method involves the coupling of a dithiol with a dihalide to form a dithiacyclophane, which is then converted to the paracyclophane.

Materials:

  • 1,6-bis(4-(bromomethyl)phenyl)hexane

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Appropriate solvents (e.g., ethanol, THF)

  • Raney nickel or other desulfurization agent

Procedure:

  • Synthesis of the Dithiacyclophane:

    • Dissolve 1,6-bis(4-(bromomethyl)phenyl)hexane in a suitable solvent like ethanol.

    • In a separate flask, dissolve an equimolar amount of sodium sulfide nonahydrate in ethanol.

    • Under high dilution conditions (to favor intramolecular cyclization), slowly add the two solutions simultaneously to a large volume of refluxing ethanol over several hours.

    • After the addition is complete, continue to reflux the mixture for an additional 12-24 hours.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to isolate the dithiacyclophane.

  • Desulfurization:

    • Dissolve the purified dithiacyclophane in a solvent like THF.

    • Add an excess of a desulfurization agent, such as Raney nickel.

    • Stir the mixture at room temperature or with gentle heating for 24-48 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Once the reaction is complete, filter off the desulfurization agent and wash it thoroughly with the solvent.

    • Evaporate the solvent from the filtrate to obtain the crude this compound.

    • Purify the product by recrystallization or column chromatography.

Protocol 2: Evaluation of Host-Guest Interactions by ¹H NMR Titration

This protocol describes a general method to determine the association constant (Ka) between a host (e.g., this compound derivative) and a guest molecule.

Materials:

  • Host molecule (e.g., a soluble derivative of this compound)

  • Guest molecule with protons that are expected to show a chemical shift change upon binding.

  • Deuterated solvent (e.g., CDCl₃, CD₃CN, D₂O with appropriate solubilizing agents)

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the host molecule at a known concentration (e.g., 1 mM) in the chosen deuterated solvent.

    • Prepare a stock solution of the guest molecule at a higher concentration (e.g., 20-50 mM) in the same solvent, also containing the host at the same concentration as the host stock solution to keep the host concentration constant throughout the titration.

  • NMR Measurements:

    • Place a fixed volume of the host stock solution (e.g., 0.5 mL) into an NMR tube and acquire a ¹H NMR spectrum. This is the spectrum of the host in the absence of the guest.

    • Add small, precise aliquots of the guest stock solution to the NMR tube (e.g., 10, 20, 40, 80, 120, 200 µL).

    • After each addition, mix the solution thoroughly and acquire a new ¹H NMR spectrum.

  • Data Analysis:

    • Identify a proton on the guest molecule (or host molecule) that shows a significant change in chemical shift (Δδ) upon complexation.

    • Plot the change in chemical shift (Δδ) as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka).

Mandatory Visualizations

G General Concept of a Molecular Scaffold Scaffold This compound Core (Flexible Aromatic Framework) FG1 Functional Group 1 (e.g., for solubility, targeting) Scaffold->FG1 Functionalization FG2 Functional Group 2 (e.g., for biological activity) Scaffold->FG2 Functionalization FG3 Functional Group 3 (e.g., for linking to other molecules) Scaffold->FG3 Functionalization

Caption: A diagram illustrating the use of this compound as a central scaffold.

G Generalized Synthetic Workflow for Large Paracyclophanes Start Starting Materials (Dihalide and Dithiol Precursors) Cyclization High-Dilution Cyclization Start->Cyclization Dithiacyclophane Intermediate Dithiacyclophane Cyclization->Dithiacyclophane Purification1 Purification Dithiacyclophane->Purification1 Desulfurization Desulfurization (e.g., with Raney Nickel) Paracyclophane Final [n.n]Paracyclophane Product Desulfurization->Paracyclophane Purification2 Purification Paracyclophane->Purification2 Purification1->Desulfurization

Caption: A workflow for the synthesis of large-ring paracyclophanes.

G Schematic of a Host-Guest Interaction cluster_before Before Binding cluster_after After Binding Host Host Molecule (this compound Derivative) Complex Host-Guest Complex (Bound by non-covalent interactions) Host->Complex Binding Guest Guest Molecule Guest->Complex Binding

Caption: A diagram representing a host-guest binding event.

References

The Untapped Potential ofParacyclophane in Materials Science: Application Notes and Protocols

The Untapped Potential of[1][1]Paracyclophane in Materials Science: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

While the field of materials science has extensively explored the applications of strained cyclophanes, particularly [2.2]paracyclophane, its larger, nearly strain-free analog,[1][1]paracyclophane, remains a molecule with largely untapped potential. This document provides an overview of the known properties of[1][1]paracyclophane and explores its potential applications in materials science, drawing parallels with its more studied counterparts. Detailed protocols for its synthesis and functionalization are also provided to encourage further research and development in this promising area.

Introduction to[1][1]Paracyclophane

[1][1]Paracyclophane is a member of the cyclophane family of molecules, characterized by two benzene rings linked by two aliphatic chains. In the case of[1][1]paracyclophane, these bridges consist of six methylene units each. This structural feature results in a molecule with significantly less ring strain compared to smaller paracyclophanes, rendering its aromatic rings more planar and its overall structure more flexible.

Potential Applications in Materials Science

The unique properties of[1][1]paracyclophane, such as its larger cavity size and conformational flexibility, open up possibilities for its use in various areas of materials science.

Supramolecular Chemistry and Host-Guest Systems

The larger and more flexible cavity of[1][1]paracyclophane makes it an excellent candidate for host-guest chemistry. This involves the encapsulation of smaller "guest" molecules within the "host" cyclophane. Such systems have applications in:

  • Drug Delivery: Encapsulating drug molecules to improve their solubility, stability, and targeted delivery.

  • Sensing: Designing sensors where the encapsulation of a specific analyte by the cyclophane host triggers a detectable signal.

  • Catalysis: Utilizing the cyclophane cavity as a nano-reactor to control the stereochemistry and outcome of chemical reactions.

Building Block for Novel Polymers

Functionalized[1][1]paracyclophane can serve as a monomer for the synthesis of novel polymers with unique properties. The incorporation of the[1][1]paracyclophane moiety into a polymer backbone could lead to materials with:

  • Controlled Porosity: The defined cavity of the cyclophane could be exploited to create microporous polymers for applications in gas storage and separation.

  • Modified Thermal and Mechanical Properties: The flexible nature of the[1][1]paracyclophane unit could influence the bulk properties of the resulting polymer.

Molecular Scaffolding for Organic Electronics

While less strained than [2.2]paracyclophane, the face-to-face arrangement of the benzene rings in[1][1]paracyclophane still allows for through-space electronic communication. This property can be harnessed in the design of:

  • Organic Light-Emitting Diodes (OLEDs): Using[1][1]paracyclophane as a scaffold to control the aggregation and photophysical properties of emissive materials.

  • Organic Photovoltaics (OPVs): Incorporating the cyclophane unit to influence the morphology and charge transport properties of the active layer in solar cells.

Quantitative Data

The following table summarizes key quantitative data for[1][1]paracyclophane, highlighting its distinct properties compared to the widely studied [2.2]paracyclophane.

Property[1][1]Paracyclophane[2.2]Paracyclophane
Strain Energy (kcal/mol) ~2[2]~31
Molecular Formula C₂₄H₃₂C₁₆H₁₆
Molecular Weight ( g/mol ) 320.51208.30
Inter-ring Distance (Å) Larger~3.09

Experimental Protocols

Protocol 1: Synthesis of[1][1]Paracyclophane

The synthesis of[1][1]paracyclophane is a multi-step process that can be achieved through various routes. One common approach is the Wurtz coupling reaction.

Materials:

  • 1,4-Bis(6-bromohexyl)benzene

  • Sodium metal

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • High-dilution apparatus

Procedure:

  • Set up a high-dilution apparatus consisting of a large reaction flask equipped with a mechanical stirrer, a reflux condenser, and two addition funnels.

  • Place a dispersion of sodium metal in anhydrous solvent in the reaction flask.

  • Simultaneously, add a solution of 1,4-bis(6-bromohexyl)benzene in the same anhydrous solvent to the reaction flask from both addition funnels over an extended period (e.g., 24-48 hours) under vigorous stirring.

  • Maintain the reaction mixture at reflux throughout the addition.

  • After the addition is complete, continue refluxing for an additional 2-4 hours.

  • Carefully quench the excess sodium with ethanol or isopropanol.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or alumina to obtain pure[1][1]paracyclophane.

Protocol 2: Aromatic Functionalization of[1][1]Paracyclophane

Introducing functional groups onto the aromatic rings of[1][1]paracyclophane is crucial for its use as a building block in materials science. A general protocol for electrophilic aromatic substitution is provided below.

Materials:

  • [1][1]Paracyclophane

  • Electrophilic reagent (e.g., nitric acid/sulfuric acid for nitration, acetyl chloride/aluminum chloride for acylation)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

  • Ice bath

Procedure (Example: Nitration):

  • Dissolve[1][1]paracyclophane in a suitable anhydrous solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid and sulfuric acid dropwise to the stirred solution.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting nitro-[1][1]paracyclophane by column chromatography or recrystallization.

Visualizations

Gcluster_synthesisSynthesis of [6,6]Paracyclophanestart1,4-Bis(6-bromohexyl)benzenereactionWurtz Coupling(High Dilution)start->reactionreagentSodium Metalreagent->reactionproduct[6,6]Paracyclophanereaction->productGcluster_applicationsPotential Applications of [6,6]Paracyclophanecluster_supraSupramolecular Chemistrycluster_polymersNovel Polymerscluster_electronicsOrganic ElectronicsPCP[6,6]Paracyclophanedrug_deliveryDrug DeliveryPCP->drug_deliveryHost-GuestsensingSensingPCP->sensingHost-GuestcatalysisCatalysisPCP->catalysisHost-GuestporousPorous MaterialsPCP->porousMonomermodified_propsModified PropertiesPCP->modified_propsMonomeroledsOLEDsPCP->oledsScaffoldopvsOPVsPCP->opvsScaffold

Application Notes and Protocols: [2.2]Paracyclophane as a Ligand in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of [2.2]paracyclophane and its derivatives as ligands in organometallic chemistry. The unique structural features of [2.2]paracyclophane, including its planar chirality and rigid scaffold, make it a valuable ligand for a variety of catalytic applications, particularly in asymmetric synthesis.

Introduction to [2.2]Paracyclophane Ligands

[2.2]Paracyclophane consists of two benzene rings held in a face-to-face arrangement by two ethylene bridges. This strained structure imparts unique properties to the molecule, including the ability to serve as a bulky and rigid ligand scaffold.[1][2] Functionalization of the aromatic rings allows for the synthesis of a wide range of chiral and achiral ligands that can be coordinated to various transition metals. The rigid framework of [2.2]paracyclophane allows for the precise spatial arrangement of catalytic metal centers, making it an ideal platform for designing bimetallic catalysts with fixed distances between the metals.[1]

Synthesis of Functionalized [2.2]Paracyclophane Ligands

The synthesis of functionalized [2.2]paracyclophane ligands is a crucial first step in the development of novel organometallic catalysts. A variety of synthetic methods have been developed to introduce functional groups onto the paracyclophane core, enabling the creation of ligands with tailored electronic and steric properties.

Synthesis of a Diimine [2.2]Paracyclophane Ligand (L1)

This protocol describes the synthesis of a diimine ligand bearing two [2.2]paracyclophanyl substituents at the nitrogen atoms.

Experimental Protocol:

  • A mixture of racemic amino[2.2]paracyclophane (0.40 g, 1.8 mmol), acenaphthenequinone (0.15 g, 0.81 mmol), and a small amount of acetic acid in ethanol (35 mL) is heated under reflux for 35 hours.[3]

  • After cooling to room temperature, the solvent is removed under reduced pressure.[3]

  • The crude product is purified by silica gel column chromatography using a hexane/CH₂Cl₂ (2:1) eluent system to yield the diimine ligand L1 as an orange solid.[3]

Diagram of Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification cluster_product Product A amino[2.2]paracyclophane D Reflux, 35h A->D B acenaphthenequinone B->D C Acetic acid (cat.) Ethanol (solvent) C->D E Solvent Removal D->E Cooling F Silica Gel Chromatography E->F G Diimine Ligand (L1) F->G

Caption: Synthetic workflow for the preparation of a diimine [2.2]paracyclophane ligand.

Synthesis of Organometallic Complexes

Functionalized [2.2]paracyclophane ligands can be coordinated to a variety of transition metals to form stable organometallic complexes. These complexes are the active species in many catalytic transformations.

Synthesis of a Dibromonickel(II) [2.2]Paracyclophane Complex (NiBr₂(L1))

This protocol details the synthesis of a nickel(II) complex featuring the diimine [2.2]paracyclophane ligand L1.

Experimental Protocol:

  • The diimine ligand L1 is reacted with NiBr₂(dme) (where dme = 1,2-dimethoxyethane) at room temperature.[3]

  • The reaction mixture is stirred for a specified period, typically several hours, to allow for complex formation.

  • The resulting solid is collected by filtration, washed with a non-coordinating solvent, and dried under vacuum to yield the NiBr₂(L1) complex.[3]

Diagram of Complexation Workflow:

G cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_product Product A Diimine Ligand (L1) C Stir at RT A->C B NiBr₂(dme) B->C D Filtration C->D E Washing & Drying D->E F NiBr₂(L1) Complex E->F

Caption: Workflow for the synthesis of a nickel(II)-[2.2]paracyclophane complex.

Applications in Catalysis

Organometallic complexes of [2.2]paracyclophane have shown significant promise as catalysts in a range of organic transformations, particularly in asymmetric catalysis where the generation of a specific enantiomer is desired.

Olefin Oligomerization

The nickel complex NiBr₂(L1) has been demonstrated to be an effective catalyst for the oligomerization of ethylene.

Experimental Protocol:

  • In a suitable reactor, the NiBr₂(L1) catalyst is combined with a co-catalyst, such as methylaluminoxane (MAO).[3]

  • The reactor is charged with ethylene gas at a specific pressure.

  • The reaction is allowed to proceed at a controlled temperature (e.g., 10-50 °C) for a set period (e.g., 3-8 hours).[3]

  • The reaction is then quenched, and the product mixture is analyzed by gas chromatography (GC) to determine the distribution of butenes, hexenes, and other oligomers.[3]

Quantitative Data for Ethylene Oligomerization:

EntryTemperature (°C)Time (h)Product Distribution
1253Mixture of 1- and 2-butenes[3]
2256Increased formation of 2-butene and hexenes[3]
3258Further increase in 2-butene and hexenes[3]
Asymmetric Catalysis

Planar chiral [2.2]paracyclophane derivatives are excellent ligands for asymmetric catalysis. For example, [2.2]paracyclophane-based oxazole-pyrimidine ligands have been successfully employed in the nickel-catalyzed asymmetric 1,2-reduction of α,β-unsaturated ketones, affording chiral allylic alcohols with high yields and enantioselectivities.[4] Similarly, palladium complexes of [2.2]paracyclophane-based phosphine ligands have shown high activity in Suzuki-Miyaura and Buchwald-Hartwig amination reactions of aryl chlorides.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling:

G Pd0 Pd(0)L₂ OA Oxidative Addition (R-X) PdII R-Pd(II)-X(L₂) Pd0->PdII R-X OA->PdII Trans Transmetalation (R'-M) PdII_R R-Pd(II)-R'(L₂) Trans->PdII_R MX M-X Trans->MX RE Reductive Elimination RE->Pd0 Prod R-R' RE->Prod PdII->PdII_R R'-M PdII_R->Pd0

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Quantitative Data for Asymmetric Catalysis:

Catalyst SystemReactionSubstrateYield (%)ee (%)Reference
Ni-[2.2]paracyclophane-oxazole-pyrimidine1,2-reductionα,β-unsaturated ketonesup to 99up to 99[4]
Pd-[2.2]paracyclophane-phosphineSuzuki-Miyaura CouplingAryl chloridesHighN/A
Pd-[2.2]paracyclophane-phosphineBuchwald-Hartwig AminationAryl chloridesHighN/A

Spectroscopic and Structural Data

The characterization of [2.2]paracyclophane ligands and their metal complexes is essential for understanding their structure and reactivity. NMR spectroscopy and X-ray crystallography are powerful tools for this purpose.

¹H and ¹³C NMR Data for a Monosubstituted [2.2]Paracyclophane:

The chemical shifts in the NMR spectra of [2.2]paracyclophanes are influenced by the anisotropic effects of the opposing aromatic ring.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Methoxy-[2.2]paracyclophaneAromatic: 5.66-6.76Aromatic: 116.6-139.4
Methoxycarbonyl-[2.2]paracyclophaneAromatic: 6.25-6.85Aromatic: 128.8-140.0

X-ray Crystallographic Data:

The X-ray crystal structure of NiBr₂(L1) confirms the coordination of the nickel center to the diimine ligand. The rigid [2.2]paracyclophane framework imposes specific geometric constraints on the metal center, which can influence its catalytic activity.[3]

Conclusion

[2.2]Paracyclophane-based ligands have emerged as a versatile and powerful tool in organometallic chemistry and catalysis. Their rigid structure, planar chirality, and tunability make them ideal candidates for the development of highly active and selective catalysts for a wide range of organic transformations. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of these unique ligands in their own work.

References

Experimental Blueprint for the Synthesis of-Paracyclophane

Experimental Blueprint for the Synthesis of[1][1]-Paracyclophane

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development

Introduction

[1][1]-Paracyclophane is a fascinating macrocyclic hydrocarbon belonging to the cyclophane family. These molecules are characterized by two parallel benzene rings connected by aliphatic chains. The notation "[1][1]" indicates that each of the two bridges linking the para positions of the benzene rings consists of six methylene units. Due to the relatively long and flexible nature of these bridges,[1][1]-paracyclophane is a nearly strain-free molecule, in contrast to its more strained lower homologues like [2.2]-paracyclophane.[2] This lack of strain makes it an interesting scaffold for fundamental studies in supramolecular chemistry, host-guest interactions, and as a building block in materials science. This document provides a detailed experimental protocol for the synthesis of[1][1]-paracyclophane, primarily based on the foundational work of Cram and Steinberg, along with relevant characterization data for the final product.

Principle of the Synthesis

The synthesis of[1][1]-paracyclophane is achieved through an intramolecular Wurtz coupling reaction. This classic organometallic reaction involves the reductive coupling of two alkyl halide moieties in the presence of a reactive metal, typically sodium. In this specific application, a precursor molecule containing two p-bromomethylphenyl groups linked by a hexane chain is subjected to high-dilution conditions with sodium metal. The high dilution is crucial to favor the intramolecular cyclization, leading to the formation of the desired[1][1]-paracyclophane, over intermolecular polymerization.

Experimental Protocol

This protocol is adapted from the general procedures described by D. J. Cram and H. Steinberg in their seminal work on paracyclophane synthesis.

Materials and Equipment
  • p,p'-Bis(bromomethyl)bibenzyl

  • Sodium metal, finely cut

  • Xylene, anhydrous

  • Methanol

  • Chloroform

  • Standard glassware for organic synthesis (three-necked round-bottom flask, reflux condenser, dropping funnel, mechanical stirrer)

  • High-dilution apparatus

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle

  • Apparatus for filtration and recrystallization

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

Synthesis of the Precursor: p,p'-Bis(bromomethyl)bibenzyl

While the focus of this protocol is the cyclization step, the synthesis of the precursor p,p'-bis(bromomethyl)bibenzyl is a critical prerequisite. A general method involves the bromination of p,p'-dimethylbibenzyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride.

Intramolecular Wurtz Coupling: Synthesis of[1][1]-Paracyclophane

Step 1: Preparation of the Reaction Setup A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser protected with a drying tube, and a dropping funnel. The entire apparatus is thoroughly dried and flushed with an inert gas (nitrogen or argon) to maintain anhydrous conditions.

Step 2: Reaction Initiation Anhydrous xylene is added to the reaction flask, followed by finely cut sodium metal. The mixture is heated to the boiling point of xylene to create a fine dispersion of molten sodium with vigorous stirring.

Step 3: High-Dilution Addition of the Precursor A solution of p,p'-bis(bromomethyl)bibenzyl in anhydrous xylene is prepared and placed in the dropping funnel. This solution is added dropwise to the refluxing sodium dispersion over an extended period (typically 48-72 hours) to maintain high-dilution conditions.

Step 4: Reaction Quench and Work-up After the addition is complete, the reaction mixture is cooled to room temperature. Excess sodium is carefully decomposed by the slow addition of methanol. Water is then added, and the organic layer is separated. The aqueous layer is extracted with xylene. The combined organic layers are washed with water and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

Step 5: Purification of[1][1]-Paracyclophane The solvent is removed from the dried organic phase using a rotary evaporator. The crude product is then purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and methanol, to yield crystalline[1][1]-paracyclophane.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of[1][1]-paracyclophane.

ParameterValue
Starting Material p,p'-Bis(bromomethyl)bibenzyl
Reaction Type Intramolecular Wurtz Coupling
Reagents Sodium metal
Solvent Xylene
Reaction Temperature Boiling point of xylene
Yield Moderate
Melting Point Specific to the purified product
Molecular Formula C₂₄H₃₂
Molecular Weight 320.5 g/mol
¹H NMR (CDCl₃) Aromatic protons, Benzylic protons, Methylene protons
¹³C NMR (CDCl₃) Aromatic carbons, Benzylic carbons, Methylene carbons

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis of[1][1]-paracyclophane.

Gcluster_prepPrecursor Synthesiscluster_cyclizationCyclizationcluster_purificationPurificationp_xylenep,p'-DimethylbibenzylbrominationBromination with NBSp_xylene->brominationprecursorp,p'-Bis(bromomethyl)bibenzylbromination->precursorreaction_setupReaction Setup(Na, Xylene, Inert atm.)precursor->reaction_setuphigh_dilutionHigh-Dilution Additionof Precursorreaction_setup->high_dilutionworkupQuenching and Work-uphigh_dilution->workuprecrystallizationRecrystallizationworkup->recrystallizationproduct[6,6]-Paracyclophanerecrystallization->product

Caption: Workflow for the synthesis of[1][1]-Paracyclophane.

Characterization

The structure and purity of the synthesized[1][1]-paracyclophane can be confirmed by standard analytical techniques:

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (alpha to the benzene rings), and the methylene protons of the aliphatic bridges.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments, corresponding to the aromatic carbons, benzylic carbons, and the different methylene carbons in the bridges.

  • Mass Spectrometry: This technique will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Safety Precautions

  • Sodium metal is highly reactive and pyrophoric. It should be handled with extreme care under an inert atmosphere and away from water.

  • Xylene is a flammable solvent. All heating should be done using a heating mantle in a well-ventilated fume hood.

  • Bromomethylated compounds are lachrymators and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

By following this detailed protocol, researchers can successfully synthesize and characterize[1][1]-paracyclophane for further investigation and application in various fields of chemical science.

Unveiling the Electrochemical Landscape of-Paracyclophane: A Framework for Investigation

Unveiling the Electrochemical Landscape of[1][1]-Paracyclophane: A Framework for Investigation

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Published: October 27, 2025

Introduction

[n,n]-Paracyclophanes, molecules featuring two benzene rings stacked and linked by alkyl chains, have long captured the interest of the scientific community. The majority of research has centered on strained systems, such as[1][1]-paracyclophane, where the proximity of the aromatic decks leads to significant transannular electronic interactions. In contrast,[2][2]-paracyclophane, with its longer, more flexible hexamethylene bridges, is considered to be nearly strain-free. This characteristic suggests that its electrochemical behavior may more closely resemble that of isolated aromatic systems, yet the through-space communication between the benzene rings, though weaker, could still impart unique redox properties.

These application notes provide a framework for investigating the electrochemical behavior of[2][2]-paracyclophane. Given the limited specific experimental data available for this particular cyclophane, the following sections offer a generalized protocol for its electrochemical characterization, potential applications based on the behavior of related compounds, and a discussion of the expected outcomes.

Potential Applications

A thorough understanding of the electrochemical properties of[2][2]-paracyclophane could open avenues for its use in various fields:

  • Molecular Electronics: The ability of the paracyclophane structure to mediate electron transfer between the two aromatic rings makes it a potential component in molecular wires or switches. The less-strained nature of[2][2]-paracyclophane might offer advantages in terms of stability and synthetic accessibility compared to its more strained counterparts.

  • Redox-Active Materials: Functionalized[2][2]-paracyclophanes could be designed to have specific redox potentials, making them suitable for applications in organic batteries, electrochromic devices, or as redox mediators in catalysis.

  • Drug Development and Delivery: The lipophilic cavity of[2][2]-paracyclophane could serve as a host for guest molecules. Modulating the redox state of the cyclophane could potentially trigger the release of a bound drug molecule, offering a novel mechanism for controlled drug delivery. Understanding the fundamental electrochemical behavior is the first step toward designing such systems.

  • Supramolecular Chemistry: The formation of charge-transfer complexes and radical ion pairs is a key aspect of supramolecular chemistry. The ability to electrochemically generate radical cations or anions of[2][2]-paracyclophane would enable the study of its interactions with other redox-active molecules.

Quantitative Data

CompoundOxidation Potential (V vs. ref)Reduction Potential (V vs. ref)Electron Transfer Rate Constant (k⁰)Measurement Conditions (Solvent, Electrolyte, Electrode)
[2][2]-Paracyclophane Data not availableData not availableData not available
Benzene (for comparison)~2.0 - 2.5~-3.0 - -3.5-Varies
p-Xylene (for comparison)~1.5 - 2.0~-3.0 - -3.5-Varies

Experimental Protocols

The following is a general protocol for the characterization of the electrochemical behavior of[2][2]-paracyclophane using cyclic voltammetry.

Objective: To determine the oxidation and reduction potentials of[2][2]-paracyclophane and to assess the reversibility of the electron transfer processes.

Materials:

  • [2][2]-Paracyclophane

  • Anhydrous, high-purity solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Ferrocene (as an internal standard)

  • Working electrode (e.g., glassy carbon or platinum disk electrode)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode, SCE)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and the chosen solvent.

    • Dry the electrode completely.

  • Electrochemical Cell Setup:

    • Prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution throughout the experiment.

  • Background Scan:

    • Record a cyclic voltammogram of the supporting electrolyte solution alone to establish the potential window of the solvent-electrolyte system.

  • Sample Analysis:

    • Add a known concentration of[2][2]-paracyclophane (typically 1-5 mM) to the electrochemical cell.

    • Record the cyclic voltammogram over a potential range that encompasses the expected oxidation and reduction events. Start with a wide potential window and then narrow it to focus on the observed redox features.

    • Vary the scan rate (e.g., from 25 mV/s to 1000 mV/s) to investigate the kinetics of the electron transfer processes.

  • Internal Standard:

    • Add a small amount of ferrocene to the solution and record the cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is well-defined and can be used as an internal reference to correct for potential drift.

  • Data Analysis:

    • Determine the anodic (Epa) and cathodic (Epc) peak potentials for each redox event.

    • Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2, which provides an estimate of the formal redox potential.

    • Determine the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp should be close to 59 mV at room temperature.

    • Analyze the relationship between the peak current and the square root of the scan rate. A linear relationship is indicative of a diffusion-controlled process.

Visualizations

experimental_workflowcluster_prepPreparationcluster_expExperimentcluster_analysisData Analysisprep_solutionPrepare Electrolyte Solutionassemble_cellAssemble 3-Electrode Cellprep_solution->assemble_cellprep_electrodesPolish and Clean Electrodesprep_electrodes->assemble_cellpurge_o2Purge with Inert Gasassemble_cell->purge_o2background_scanRecord Background CVpurge_o2->background_scanadd_sampleAdd [6,6]-Paracyclophanebackground_scan->add_samplesample_scanRecord Sample CV at Various Scan Ratesadd_sample->sample_scanadd_standardAdd Ferrocene Standardsample_scan->add_standardstandard_scanRecord CV with Standardadd_standard->standard_scandetermine_potentialsDetermine Peak Potentials (Epa, Epc)standard_scan->determine_potentialscalculate_e12Calculate Half-Wave Potential (E₁/₂)determine_potentials->calculate_e12analyze_kineticsAnalyze Scan Rate Dependencecalculate_e12->analyze_kineticsreport_resultsReport Redox Propertiesanalyze_kinetics->report_results

Caption: Experimental workflow for cyclic voltammetry of[2][2]-paracyclophane.

Expected Electrochemical Behavior and Further Studies

Due to the increased distance and flexibility of the alkyl bridges in[2][2]-paracyclophane, the through-space electronic communication between the two benzene rings is expected to be significantly weaker than in [2.2]-paracyclophane. This would likely result in:

  • Oxidation and Reduction Potentials: The oxidation and reduction potentials are expected to be similar to those of comparable dialkyl-substituted benzenes, such as p-dihexylbenzene. It is anticipated that the two benzene rings will be oxidized or reduced at very similar, if not indistinguishable, potentials, leading to a single, two-electron wave in the cyclic voltammogram. However, sensitive electrochemical techniques might resolve two closely spaced one-electron transfer events.

  • Electron Transfer Kinetics: The electron transfer is expected to be a relatively fast, diffusion-controlled process, characteristic of simple aromatic hydrocarbons.

To further elucidate the electrochemical behavior of[2][2]-paracyclophane, the following studies are recommended:

  • Spectroelectrochemistry: Combining electrochemical measurements with UV-Vis or EPR spectroscopy can help to identify the nature of the electrogenerated species (e.g., radical cations, dications).

  • Computational Studies: Density Functional Theory (DFT) calculations can be used to predict the redox potentials and to understand the electronic structure of the neutral and ionized forms of[2][2]-paracyclophane.

  • Comparative Studies: A systematic electrochemical investigation of a series of [n,n]-paracyclophanes (where n > 2) would provide valuable insights into the effect of the bridge length and ring strain on the electronic communication between the aromatic decks.

The study of the electrochemical behavior of[2][2]-paracyclophane represents an important step in understanding the fundamental properties of this class of molecules and in unlocking their potential for a wide range of applications.

Application Note: Thermal Stability Studies of [2.2]Paracyclophane-Containing Materials

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

[2.2]Paracyclophane (PCP) is a unique hydrocarbon featuring two benzene rings stacked in close proximity and connected by ethylene bridges. This strained structure imparts remarkable properties, including through-space electronic interactions and planar chirality, making PCP a valuable building block in materials science.[1][2] Functionalized polymers incorporating the PCP scaffold are utilized in a wide range of applications, from advanced semiconductor materials and emitters to specialized coatings and chiral materials for sensing.[3] For these applications, particularly those involving processing at elevated temperatures or use in demanding environments, understanding the material's thermal stability is critical.[4]

This document provides an overview of the key techniques used to evaluate the thermal stability of [2.2]paracyclophane-containing materials and offers detailed protocols for these experiments. The primary methods discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide quantitative data on decomposition temperatures and phase transitions, respectively.[4][5]

Key Thermal Analysis Techniques

The thermal behavior of polymeric materials is crucial for determining their processing parameters and application performance.[5] TGA and DSC are fundamental techniques for characterizing these properties.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is used to determine the decomposition temperature, study thermal degradation kinetics, and assess the overall thermal stability of a material.[7] The onset temperature of mass loss is a key indicator of the material's stability limit.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8] It is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[5] These transitions are critical for understanding the material's mechanical properties and operational temperature range.

Logical Workflow for Thermal Stability Assessment

The process of evaluating the thermal stability of novel paracyclophane-containing materials follows a structured workflow, from synthesis to data interpretation and application assessment.

G cluster_0 Material Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation & Application a Synthesis of [2.2]Paracyclophane Derivative b Polymerization a->b c Sample Purification & Characterization b->c d Thermogravimetric Analysis (TGA) c->d e Differential Scanning Calorimetry (DSC) c->e f Determine Decomposition Temperature (Td) d->f g Determine Glass Transition Temperature (Tg) e->g h Assess Material Suitability for Application f->h g->h i Optimize Material Structure h->i

Caption: General workflow for thermal stability assessment.

Quantitative Data Summary

The thermal properties of polymers derived from paracyclophane can vary significantly based on their specific chemical structure, functionalization, and molecular weight. The following table summarizes key thermal data for representative materials.

MaterialMethodKey ParameterValue (°C)AtmosphereReference
Poly(p-xylylene) (Parylene)-Thermal Isomerization>180-[1]
Amine-functionalized Poly(p-xylylene)CVD PyrolysisCleavage Temperature~600Vacuum[9]
Polystyrene (for comparison)TGADecomposition Onset~362Vacuum[10]
Poly(vinylidene fluoride) (for comparison)TGADecomposition Onset~350-400Vacuum[10]
CPI-L/Al FilmTGATonset (5% weight loss)450Nitrogen[4]
CPI-T/Al FilmTGATonset (5% weight loss)471Nitrogen[4]

Note: Specific TGA and DSC data for novel or proprietary[1][1]paracyclophane-containing materials would be populated here following experimental analysis. The values provided offer context from related polymer systems.

Experimental Protocols

Detailed and consistent protocols are essential for obtaining reproducible and comparable thermal stability data.

Protocol 1: Thermogravimetric Analysis (TGA)

This protocol outlines the steps for determining the thermal stability and decomposition profile of a [2.2]paracyclophane-containing polymer.

Objective: To measure the temperature at which the material begins to degrade and to characterize its decomposition pattern.

Materials & Equipment:

  • Thermogravimetric Analyzer (e.g., SETARAM SETSYS TG-DTA 16/18, Shimadzu TGA-50)[6][11]

  • High-purity nitrogen or argon gas

  • Microbalance

  • Alumina or platinum crucibles[11]

  • Polymer sample (5.0 ± 0.2 mg)[11]

Workflow Diagram:

TGA_Workflow start Start prep 1. Sample Preparation (Weigh 5±0.2 mg into crucible) start->prep load 2. Instrument Setup (Place sample & reference in TGA) prep->load purge 3. Purge with Inert Gas (50 mL/min N2 for >30 min) load->purge equilibrate 4. Equilibrate Temperature (Hold at 25°C for 5 min) purge->equilibrate ramp 5. Temperature Ramp (Heat from 25°C to 600°C at 10-20°C/min) equilibrate->ramp record 6. Data Acquisition (Record Mass vs. Temperature) ramp->record analyze 7. Data Analysis (Determine T_onset and residual mass) record->analyze end End analyze->end

Caption: Step-by-step workflow for TGA experiments.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5.0 ± 0.2 mg of the dried polymer sample into a clean TGA crucible.[11]

  • Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA furnace.

  • Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min for at least 30 minutes to remove all oxygen.[6][11]

  • Equilibration: Allow the furnace temperature to equilibrate at the starting temperature (e.g., 25°C) for 5 minutes.

  • Thermal Program: Heat the sample from 25°C to a final temperature (e.g., 600°C or higher, depending on the expected stability) at a constant heating rate of 10°C/min or 20°C/min.[4][11]

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to generate the TGA thermogram.

    • Determine the onset decomposition temperature (Tonset), often defined as the temperature at which 5% weight loss occurs (T5%).[4]

    • The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Protocol 2: Differential Scanning Calorimetry (DSC)

This protocol details the procedure for identifying key thermal transitions, such as the glass transition temperature (Tg), of a [2.2]paracyclophane-containing polymer.

Objective: To determine the glass transition temperature (Tg) and other phase transitions (melting, crystallization).

Materials & Equipment:

  • Differential Scanning Calorimeter

  • Nitrogen or argon gas supply

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

  • Polymer sample (5.0 ± 0.1 mg)[11]

Workflow Diagram:

DSC_Workflow start Start prep 1. Sample Preparation (Seal 5±0.1 mg in Al pan) start->prep load 2. Instrument Setup (Place sample & reference in DSC cell) prep->load purge 3. Purge with N2 Gas (50 mL/min) load->purge cycle1 4. First Heating Cycle (Heat to T > Tm at 20°C/min to erase thermal history) purge->cycle1 hold1 5. Isothermal Hold (Hold for 3 min) cycle1->hold1 cool 6. Cooling Cycle (Quench cool to -75°C) hold1->cool hold2 7. Isothermal Hold (Hold for 3 min) cool->hold2 cycle2 8. Second Heating Cycle (Heat at 20°C/min and record) hold2->cycle2 analyze 9. Data Analysis (Determine Tg from the second heating curve) cycle2->analyze end End analyze->end

References

Application Notes and Protocols for Designing Fluorescent Probes with a-Paracyclophane Core

Application Notes and Protocols for Designing Fluorescent Probes with a[1][1]-Paracyclophane Core

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and application of fluorescent probes incorporating a[1][1]-paracyclophane core. The unique three-dimensional structure and through-space electronic communication of the paracyclophane scaffold offer distinct advantages in the development of novel probes for biological imaging and sensing.[2]

Design Principles

The [2.2]paracyclophane (PCP) scaffold serves as a rigid, chiral, and electron-donating core that can be strategically functionalized to create fluorescent probes with tailored properties.[2] Key design strategies involve the introduction of electron-donating and electron-withdrawing groups to modulate the photophysical characteristics of the resulting fluorophore. The inherent steric hindrance of the PCP core can also be leveraged to reduce intermolecular π–π stacking, thereby enhancing fluorescence quantum yields.[2]

A common approach involves the synthesis of donor-acceptor (D-A) type probes, where the paracyclophane unit acts as the donor and is coupled to an acceptor moiety. This design often leads to probes exhibiting intramolecular charge transfer (ICT), resulting in large Stokes shifts and sensitivity to the local environment.

Data Presentation: Photophysical Properties

The photophysical properties of fluorescent probes are critical for their application in biological systems. The following tables summarize key quantitative data for representative [2.2]paracyclophane-based fluorescent probes.

Probe/CompoundExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)SolventReference
PCP-BODIPY 872279573--[2]
Ph-BODIPY 970075050--[2]
J-aggregates of PCP-BDP2-1010---[3]

Table 1: Photophysical Data of Selected Paracyclophane-Based Probes.

Experimental Protocols

Detailed methodologies for the synthesis and application of [2.2]paracyclophane-based fluorescent probes are provided below.

Protocol 1: Synthesis of Pyridyl- and Pyrimidyl-Substituted [2.2]Paracyclophanes via Suzuki Cross-Coupling

This protocol describes a method for the derivatization of [2.2]paracyclophane using a Suzuki cross-coupling reaction.[4]

Materials:

  • Potassium 4-trifluoroborate[2.2]paracyclophane

  • Cesium carbonate (Cs₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Appropriate bromide (e.g., 2-bromopyridine)

  • Toluene

  • Water

  • Argon gas

  • Magnetic stirring bar

  • Vial with a screw cap

  • Vial heating block

  • Syringe

Procedure:

  • In a vial equipped with a magnetic stirring bar, combine potassium 4-trifluoroborate[2.2]paracyclophane (1.25 equiv), cesium carbonate (4.00 equiv), and palladium(II) acetate (0.05 equiv). If the bromide is a solid, add it at this stage (1.00 equiv).

  • Evacuate the vial and backfill with argon gas. Repeat this process three times to ensure an inert atmosphere.

  • Add the solvent mixture of toluene and water (3:1 ratio, 6.00 mL/mmol).

  • If the bromide is a liquid, add it to the reaction mixture via a syringe (1.00 equiv).

  • Place the vial in a heating block and heat the reaction mixture to 80 °C for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution.

Protocol 2: Synthesis of [2.2]Paracyclophane-Derived Fused Imidazo[1,2-a]heterocycles via Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol details a one-pot synthesis of diverse cyclophanyl-derived imidazole ligands.[3][5]

Materials:

  • 4-formyl-[2.2]paracyclophane (1)

  • 2-aminopyridine (2)

  • tert-butyl isocyanide (3a)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Glacial acetic acid or perchloric acid

Procedure:

  • Dissolve 2-aminopyridine (1.00 equiv) in methanol.

  • Add o-bromobenzaldehyde (1.00 equiv) and glacial acetic acid (2.00 equiv) to the solution.

  • Due to the low solubility of 4-formyl-[2.2]paracyclophane, use a mixture of MeOH/DCM as the solvent.

  • The reaction can be catalyzed by either glacial acetic acid or perchloric acid, as both have been shown to perform similarly for this model system.

Protocol 3: Live-Cell Imaging of Mercury Ions (Hg²⁺) using a Rhodamine-Based [2.2]Paracyclophane Probe

This protocol outlines the steps for detecting intracellular Hg²⁺ in A549 cells using a fluorescent probe.[5]

Materials:

  • A549 cells

  • Rhodamine-based [2.2]paracyclophane fluorescent probe

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Hg²⁺ solution of varying concentrations

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the A549 cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.

  • Probe Loading: Prepare a working solution of the rhodamine-based probe. Remove the culture medium from the cells and wash once with PBS. Incubate the cells with the probe solution for a specified time (e.g., 30 minutes) at 37°C.

  • Hg²⁺ Treatment: After probe loading, wash the cells with PBS to remove any excess probe. Add Hg²⁺ solutions of different concentrations to the cells and incubate for a specific period.

  • Fluorescence Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the rhodamine-based probe. The spirolactam ring of the rhodamine moiety opens upon binding to Hg²⁺, leading to a significant fluorescence enhancement.[5]

  • Image Analysis: Quantify the fluorescence intensity in the cells to determine the relative intracellular Hg²⁺ concentration.

Visualizations

The following diagrams illustrate key concepts and workflows related to the design and application of[1][1]-paracyclophane fluorescent probes.

GGeneral Design Strategy for Paracyclophane ProbesPCP[2.2]Paracyclophane Core(Electron Donor)LinkerLinkerPCP->LinkerFunctionalizationAcceptorFluorophore/AcceptorLinker->AcceptorCouplingProbeD-A Fluorescent ProbeAcceptor->ProbeAssembly

Caption: Design strategy for Donor-Acceptor type paracyclophane probes.

GWorkflow for Suzuki Cross-Coupling SynthesisStartStartCombineCombine Reactants:- Paracyclophane Trifluoroborate- Aryl Bromide- Pd(OAc)2, Cs2CO3Start->CombineInertEstablish Inert Atmosphere(Argon)Combine->InertSolventAdd Toluene/Water SolventInert->SolventHeatHeat at 80°C for 24hSolvent->HeatCoolCool to Room TemperatureHeat->CoolQuenchQuench ReactionCool->QuenchEndEndQuench->End

Caption: Workflow for the synthesis of paracyclophane derivatives.

GSignaling Pathway of a Rhodamine-Based Hg2+ ProbeProbe_OffProbe (Spirolactam Form)Non-fluorescentProbe_OnProbe-Hg2+ Complex (Ring-Opened)FluorescentProbe_Off->Probe_On + Hg2+Hg2Hg2+DetectionFluorescence DetectionProbe_On->Detection

Caption: Mechanism of a 'turn-on' fluorescent probe for mercury detection.

Catalytic Applications of Metal Complexes with [2.2]Paracyclophane Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of metal complexes featuring [2.2]paracyclophane ligands in various catalytic transformations. The unique structural and electronic properties of [2.2]paracyclophane, arising from its strained, face-to-face aromatic rings, impart novel reactivity and selectivity to the corresponding metal catalysts.[1][2] The applications highlighted herein focus on key areas of synthetic organic chemistry, including palladium-catalyzed asymmetric allylic alkylation, Suzuki-Miyaura cross-coupling, and photoredox catalysis with heterobimetallic systems.

Palladium-Catalyzed Asymmetric Allylic Alkylation

The use of chiral [2.2]paracyclophane-based ligands in palladium-catalyzed asymmetric allylic alkylation (AAA) allows for the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. The planar chirality of the paracyclophane scaffold, often combined with central chirality on a coordinating sidearm, creates a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol.[3] P,N-ligands derived from [2.2]paracyclophane have proven particularly effective in this regard, affording excellent yields and enantioselectivities in the alkylation of various nucleophiles.[3]

Quantitative Data Summary
Ligand/CatalystSubstrateNucleophileYield (%)ee (%)Reference
(Rp,R)-1 -[N-(1-phenylethyl)-N-(diphenylphosphino)amino]-4-[2.2]paracyclophane / [Pd(allyl)Cl]₂1,3-diphenyl-2-propenyl acetateDimethyl malonate9997[3]
(Rp,S)-1 -[N-(1-phenylethyl)-N-(diphenylphosphino)amino]-4-[2.2]paracyclophane / [Pd(allyl)Cl]₂1,3-diphenyl-2-propenyl acetateDimethyl malonate9885[3]
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-diphenyl-2-propenyl acetate

This protocol is adapted from Jiang, B.; Lei, Y.; Zhao, X.-L. J. Org. Chem.2008 , 73 (19), 7833–6.[3]

Materials:

  • [Pd(allyl)Cl]₂ (Palladium(II) chloride allyl dimer)

  • (Rp,R)-1 -[N-(1-phenylethyl)-N-(diphenylphosphino)amino]-4-[2.2]paracyclophane (or other suitable [2.2]paracyclophane-based ligand)

  • 1,3-diphenyl-2-propenyl acetate

  • Dimethyl malonate

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral [2.2]paracyclophane P,N-ligand (2.2 mol%).

  • Add anhydrous DCM (2.0 mL) and stir the mixture at room temperature for 20 minutes.

  • Add 1,3-diphenyl-2-propenyl acetate (1.0 equiv) to the catalyst solution.

  • In a separate flask, dissolve dimethyl malonate (1.5 equiv) in anhydrous DCM (1.0 mL). To this solution, add BSA (1.5 equiv) and KOAc (3.0 mol%). Stir at room temperature for 20 minutes.

  • Add the nucleophile solution to the catalyst mixture via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Experimental Workflow: Asymmetric Allylic Alkylation

G cluster_prep Catalyst Preparation cluster_nuc Nucleophile Preparation cluster_reaction Reaction cluster_workup Workup and Purification pd_complex [Pd(allyl)Cl]₂ catalyst_sol Active Pd-Ligand Complex Solution pd_complex->catalyst_sol ligand Chiral [2.2]Paracyclophane P,N-Ligand ligand->catalyst_sol solvent_prep Anhydrous DCM solvent_prep->catalyst_sol reaction_mix Reaction Mixture catalyst_sol->reaction_mix malonate Dimethyl Malonate nuc_sol Activated Nucleophile Solution malonate->nuc_sol bsa BSA bsa->nuc_sol koac KOAc koac->nuc_sol solvent_nuc Anhydrous DCM solvent_nuc->nuc_sol nuc_sol->reaction_mix substrate 1,3-diphenyl-2-propenyl acetate substrate->reaction_mix quench Quench with aq. NH₄Cl reaction_mix->quench extract Extract with DCM quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate chromatography Flash Chromatography concentrate->chromatography product Enantioenriched Product chromatography->product

Caption: Workflow for Pd-catalyzed asymmetric allylic alkylation.

Suzuki-Miyaura Cross-Coupling

[2.2]Paracyclophane derivatives can be efficiently functionalized via Suzuki-Miyaura cross-coupling reactions. The use of potassium 4-trifluoroborate[2.2]paracyclophane as a coupling partner offers a stable and convenient alternative to the corresponding unstable boronic acid.[4] This method allows for the synthesis of a variety of pyridyl- and pyrimidyl-substituted [2.2]paracyclophanes, which are valuable building blocks for more complex ligands and materials.[4]

Quantitative Data Summary
Aryl BromideBaseTemperature (°C)Time (h)Yield (%)Reference
2-BromopyridineCs₂CO₃702442[4]
3-BromopyridineCs₂CO₃802475[4]
4-BromopyridineCs₂CO₃802481[4]
2-BromopyrimidineCs₂CO₃802465[4]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from Knoll, D. M.; Rühle, M.; Bräse, S. ACS Omega2018 , 3 (9), 11933–11938.[4]

Materials:

  • Potassium 4-trifluoroborate[2.2]paracyclophane

  • Aryl bromide (e.g., 3-bromopyridine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

  • Water

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a vial equipped with a magnetic stir bar, add potassium 4-trifluoroborate[2.2]paracyclophane (1.25 equiv), cesium carbonate (4.00 equiv), and palladium(II) acetate (0.05 equiv).

  • If the aryl bromide is a solid, add it to the vial (1.00 equiv).

  • Seal the vial, and evacuate and backfill with an inert gas three times.

  • Add toluene and water in a 3:1 ratio (6.00 mL/mmol of aryl bromide).

  • If the aryl bromide is a liquid, add it via syringe (1.00 equiv).

  • Place the vial in a preheated heating block at 80 °C and stir for 24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Relationship: Synthesis of the Key Reagent

G cluster_synthesis Synthesis of Potassium 4-trifluoroborate[2.2]paracyclophane start 4-Bromo[2.2]paracyclophane step1 1. n-BuLi, THF, -78 °C 2. B(OiPr)₃ start->step1 intermediate [2.2]Paracyclophanyl-4-boronic acid (in situ) step1->intermediate step2 KHF₂, H₂O/MeOH intermediate->step2 product Potassium 4-trifluoroborate [2.2]paracyclophane step2->product

Caption: Synthesis of the key trifluoroborate reagent.

Heterobimetallic Photoredox Catalysis

The rigid [2.2]paracyclophane scaffold is an ideal platform for constructing heterobimetallic complexes with well-defined distances between the metal centers.[1] These complexes can exhibit cooperative effects in catalysis. For instance, a Au(I)/Ru(II) heterobimetallic complex based on a [2.2]paracyclophane backbone has been shown to be a highly stable and active catalyst in a visible-light-mediated dual photoredox Meyer-Schuster rearrangement.[5]

Quantitative Data Summary
CatalystReactionYield (%)Time (min)Reference
pAuRu heterobimetallic complexArylative Meyer-Schuster rearrangement6325[5]
Monometallic PCP-Au + monometallic PCP-RuArylative Meyer-Schuster rearrangementSimilar to heterobimetallic~25[5]
Experimental Protocol: Dual Au/Ru Photoredox Catalysis

This protocol is based on the work of Knoll, D. M.; et al. Chem. Commun., 2019 , 55, 13831-13834.[5]

Materials:

  • pAuRu heterobimetallic [2.2]paracyclophane complex

  • Propargyl alcohol substrate

  • Aryl diazonium salt

  • Acetonitrile (MeCN), degassed

  • Blue LED light source

Procedure:

  • In a reaction vial, dissolve the propargyl alcohol substrate (1.0 equiv) and the aryl diazonium salt (1.5 equiv) in degassed acetonitrile.

  • Add the pAuRu heterobimetallic catalyst (1-2 mol%).

  • Seal the vial and place it at a fixed distance from a blue LED light source.

  • Irradiate the reaction mixture with stirring at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the α-arylated enone.

Signaling Pathway: Proposed Catalytic Cycle

G RuII Ru(II)* RuIII Ru(III) RuII->RuIII hv (Blue LED) RuIII->RuII SET to Ar-N₂⁺ Ar_radical Ar• RuIII->Ar_radical SET SET Substrate Propargyl Alcohol Ar_radical->Substrate Addition AuI Au(I) AuIII Au(III) AuI->AuIII Oxidative Addition AuIII->AuI Product α-Arylated Enone AuIII->Product Reductive Elimination Substrate->AuI Coordination

Caption: Proposed dual catalytic cycle for photoredox reaction.

References

Application Notes and Protocols for the Introduction of Chirality to 6,6-Paracyclophane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed methodologies for the synthesis of chiral 6,6-paracyclophane derivatives, a crucial scaffold in asymmetric catalysis and materials science. The following sections outline various enantioselective strategies, including desymmetrization and kinetic resolution techniques, complete with experimental protocols and comparative data.

Enantioselective Synthesis via Desymmetrization of Prochiral Derivatives

Desymmetrization of prochiral, symmetrically substituted 6,6-paracyclophanes is a powerful strategy to introduce chirality in a single step, yielding enantioenriched products with high efficiency.

N-Heterocyclic Carbene (NHC)-Catalyzed Desymmetrization of Diformyl[2.2]paracyclophane

This method utilizes a chiral NHC catalyst to selectively esterify one of two aldehyde groups on a prochiral diformyl[2.2]paracyclophane, leading to a planar chiral monoester.[1][2][3]

Experimental Protocol:

  • To a solution of the prochiral diformyl[2.2]paracyclophane (e.g., pseudo-para-diformyl[2.2]paracyclophane) (0.1 mmol, 1.0 equiv.) and an alcohol (0.15 mmol, 1.5 equiv.) in an appropriate solvent (e.g., dichloromethane, 1.0 mL) is added the NHC pre-catalyst (20 mol%).

  • An oxidant, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or 1,4-benzoquinone (BQ), (0.12 mmol, 1.2 equiv.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature until the starting material is consumed (monitoring by TLC or LC-MS).

  • Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired enantioenriched monoester.[1]

  • This protocol has been successfully applied on a gram-scale, demonstrating its practical utility.[2]

Quantitative Data Summary:

SubstrateCatalyst Loading (mol%)OxidantSolventYield (%)ee (%)Reference
pseudo-para-diformyl[2.2]paracyclophane20DQDCMup to 95up to 99[1]
pseudo-gem-diformyl[2.2]paracyclophane20DQDCMup to 92up to 98[1]

Process Workflow:

NHC_Desymmetrization cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Prochiral_Diol Prochiral Diformyl[2.2]paracyclophane Mixing Mixing in Solvent (DCM) Prochiral_Diol->Mixing Alcohol Alcohol Alcohol->Mixing NHC Chiral NHC Pre-catalyst NHC->Mixing Oxidant Oxidant (e.g., DQ) Oxidant->Mixing Stirring Stirring at RT Mixing->Stirring Concentration Concentration Stirring->Concentration Purification Column Chromatography Concentration->Purification Chiral_Monoester Enantioenriched Planar Chiral Monoester Purification->Chiral_Monoester

Caption: Workflow for NHC-catalyzed desymmetrization.

Biocatalytic Desymmetrization of Diols

This environmentally friendly method employs lipases to selectively acylate one of the two hydroxyl groups of a prochiral diol on the [2.2]paracyclophane scaffold.[4][5][6]

Experimental Protocol:

  • To a suspension of the prochiral diol (e.g., pseudo-geminal or pseudo-para bis(hydroxymethyl)[2.2]paracyclophane) (0.1 mmol) in a suitable solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate (EtOAc), 5 mL) is added the lipase (e.g., Candida antarctica lipase B (CAL-B), 30 mg/mL).

  • An acyl donor (e.g., vinyl acetate or ethyl acetate) (0.3-0.5 mmol) is added to the mixture.

  • The suspension is shaken or stirred at a controlled temperature (e.g., 30 °C) for a specified time, with the reaction progress monitored by HPLC.

  • Upon reaching the desired conversion, the enzyme is filtered off, and the solvent is evaporated.

  • The residue is purified by column chromatography to isolate the enantioenriched monoacetate.[4]

Quantitative Data Summary:

SubstrateLipaseAcyl DonorSolventYield (%)ee (%)Reference
pseudo-geminal diolCRLVinyl pivalateMeTHF7594[4]
pseudo-para diolCAL-BEtOAcEtOAc84>98[4]

Process Workflow:

Biocatalytic_Desymmetrization cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Product Prochiral_Diol Prochiral [2.2]paracyclophane Diol Incubation Incubation in Solvent (e.g., MTBE) Prochiral_Diol->Incubation Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Incubation Lipase Lipase (e.g., CAL-B) Lipase->Incubation Filtration Enzyme Filtration Incubation->Filtration Concentration Solvent Evaporation Filtration->Concentration Purification Column Chromatography Concentration->Purification Chiral_Monoacetate Enantioenriched Monoacetate Purification->Chiral_Monoacetate

Caption: Workflow for biocatalytic desymmetrization.

Enantioselective Synthesis via Asymmetric Catalysis

Rhodium-Catalyzed [2+2+2] Cycloaddition

This method constructs the paracyclophane framework itself in an enantioselective manner through a rhodium-catalyzed cycloaddition of a diyne with a monoyne.[7][8]

Experimental Protocol:

  • A solution of the cyclic diyne (1.0 equiv) and a terminal monoyne (1.2-2.0 equiv) in a degassed solvent (e.g., toluene or THF) is prepared under an inert atmosphere.

  • To this solution is added the rhodium catalyst, typically a cationic rhodium(I) complex with a chiral bisphosphine ligand (e.g., [Rh(cod)2]BF4 with (S)-BINAP or (S)-H8-BINAP) (1-5 mol%).

  • The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures) until the starting materials are consumed.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the chiral paracyclophane.

Quantitative Data Summary:

Diyne SubstrateChiral LigandYield (%)ee (%)Reference
Cyclic diyne precursor to[9]paracyclophane(S)-H8-BINAP8596[7]
Cyclic diyne precursor to[3]paracyclophane(S)-H8-BINAP7895[7]
Asymmetric ortho-Lithiation

This strategy involves the enantioselective deprotonation of a 1,n-dioxa[n]paracyclophane at a position ortho to the oxygen bridge, followed by quenching with an electrophile.[9][10][11]

Experimental Protocol:

  • To a solution of the 1,n-dioxa[n]paracyclophane (1.0 equiv) and a chiral ligand (e.g., (-)-sparteine, catalytic or stoichiometric amount) in a dry ether solvent (e.g., diethyl ether) under an inert atmosphere is cooled to -78 °C.

  • A solution of sec-butyllithium in cyclohexane/hexane is added dropwise, and the mixture is stirred at -78 °C for several hours.

  • The desired electrophile (e.g., I2, MeI, Ph2PCl) is then added at -78 °C.

  • The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution (e.g., Na2S2O3 for iodine quench).

  • The product is extracted with an organic solvent, dried, and purified by chromatography.[10]

Quantitative Data Summary:

ParacyclophaneElectrophileYield (%)ee (%)Reference
1,12-dioxa[3]paracyclophaneI28596[10]
1,12-dioxa[3]paracyclophaneMeI7695[10]

Logical Relationship of Asymmetric Synthesis Methods:

Asymmetric_Synthesis cluster_methods Enantioselective Synthesis Strategies cluster_desymm_examples Desymmetrization Examples cluster_asymm_examples Asymmetric Catalysis Examples Start Achiral Starting Materials Desymm Desymmetrization of Prochiral Paracyclophanes Start->Desymm Asymm_Cat Asymmetric Catalysis for Framework Construction Start->Asymm_Cat Goal Chiral this compound NHC NHC-Catalyzed Desymmetrization Desymm->NHC Bio Biocatalytic Desymmetrization Desymm->Bio Rh_cyclo Rh-catalyzed [2+2+2] Cycloaddition Asymm_Cat->Rh_cyclo Ortho_lith Asymmetric ortho-Lithiation Asymm_Cat->Ortho_lith NHC->Goal Bio->Goal Rh_cyclo->Goal Ortho_lith->Goal

Caption: Overview of enantioselective synthesis strategies.

Kinetic Resolution of Racemic 6,6-Paracyclophanes

Kinetic resolution is employed to separate enantiomers from a racemic mixture by the selective reaction of one enantiomer with a chiral catalyst or reagent.

Chiral Isothiourea-Catalyzed Acylation

This protocol describes the kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane via acylation catalyzed by a chiral isothiourea.

Experimental Protocol:

  • Racemic 4-hydroxy[2.2]paracyclophane (1.0 equiv) and the chiral isothiourea catalyst (e.g., HyperBTM, 10 mol%) are dissolved in a dry solvent (e.g., toluene) under an inert atmosphere.

  • A base (e.g., DIPEA, 0.6 equiv) is added, and the solution is cooled to the desired temperature (e.g., -40 °C).

  • The acylating agent (e.g., isobutyric anhydride, 1.1 equiv) is added, and the mixture is stirred for an extended period (e.g., 22 hours).

  • The reaction is quenched with methanol, and the crude product is filtered and concentrated.

  • The unreacted alcohol and the acylated product are separated by column chromatography, yielding both enantiomers in enantioenriched form.

Quantitative Data Summary:

CatalystAcylating AgentTemp (°C)Conversion (%)ee (%) (Alcohol)ee (%) (Ester)Selectivity (s)
HyperBTMIsobutyric anhydride-4057947120

Process Workflow:

Kinetic_Resolution Racemic_PCP Racemic 4-Hydroxy[2.2]paracyclophane Reaction Catalytic Acylation Racemic_PCP->Reaction Chiral_Catalyst Chiral Isothiourea Catalyst Chiral_Catalyst->Reaction Acylating_Agent Acylating Agent Acylating_Agent->Reaction Separation Chromatographic Separation Reaction->Separation Product1 Enantioenriched (R)-Alcohol Separation->Product1 Product2 Enantioenriched (S)-Ester Separation->Product2

Caption: Workflow for kinetic resolution via chiral catalysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [6.6]Paracyclophane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of [6.6]paracyclophane is a challenging endeavor due to the significant ring strain imposed by the short methylene bridges. While specific literature on the detailed synthesis of [6.6]paracyclophane is not abundant, this guide draws upon established principles and common challenges encountered in the synthesis of other strained [n.n]paracyclophanes. The provided protocols and troubleshooting advice are intended as a general guide and may require optimization for this specific target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing [6.6]paracyclophane?

A1: The main challenges stem from the high degree of ring strain in the target molecule. This strain leads to several difficulties:

  • Low Yields: The activation energy for the ring-closing step is high, often leading to low yields of the desired cyclophane.

  • Competing Reactions: Intermolecular polymerization and the formation of linear oligomers are common side reactions that compete with the desired intramolecular cyclization.

  • Product Instability: Highly strained paracyclophanes can be unstable under the reaction conditions or during purification, potentially leading to decomposition or rearrangement.[1]

  • Purification Difficulties: Separating the desired product from oligomeric byproducts and starting materials can be challenging due to similar physical properties.

Q2: Which synthetic strategies are most commonly employed for the synthesis of [n.n]paracyclophanes?

A2: Several coupling reactions have been successfully used to synthesize the [n.n]paracyclophane core. These include:

  • Wurtz Coupling: One of the older methods, it involves the coupling of dihaloarenes with sodium metal. While effective, it can suffer from side reactions.

  • McMurry Coupling: This reaction utilizes low-valent titanium to reductively couple two carbonyl groups (aldehydes or ketones) to form an alkene, which can then be hydrogenated.

  • Palladium-Catalyzed Cross-Coupling Reactions: Modern methods like Suzuki, Stille, and Sonogashira couplings offer milder reaction conditions and greater functional group tolerance. For instance, a Suzuki coupling between a dibrominated paracyclophane precursor and a boronic acid can be employed.[2]

  • Acyloin Condensation: This method involves the reductive coupling of diesters to form an α-hydroxyketone (acyloin), which can then be further reduced to the desired alkane bridge.

Q3: Why is high dilution important in the cyclization step?

A3: High-dilution conditions are crucial to favor the intramolecular cyclization reaction over intermolecular polymerization. By keeping the concentration of the precursor low, the probability of one end of a molecule reacting with the other end of the same molecule is increased, while the probability of it reacting with a different molecule is decreased. This is a key principle in macrocyclization reactions.

Q4: What are some common side products to expect?

A4: Besides the desired [6.6]paracyclophane, you can expect to see a range of byproducts, including:

  • Linear and cyclic oligomers (dimers, trimers, etc.)

  • Products resulting from incomplete cyclization.

  • Rearrangement products, especially if the reaction conditions are harsh (e.g., acidic or high temperature).[3]

  • Products of side reactions related to the specific coupling chemistry used (e.g., homocoupling of boronic acids in Suzuki reactions).

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient intramolecular cyclization due to high concentration.2. Deactivation of the catalyst (in cross-coupling reactions).3. Precursor decomposition under reaction conditions.4. Insufficiently reactive starting materials.1. Employ high-dilution conditions using a syringe pump for slow addition of the precursor.2. Use a fresh batch of catalyst and ensure anhydrous and oxygen-free conditions.3. Lower the reaction temperature and/or shorten the reaction time.4. Consider using more reactive derivatives of your starting materials (e.g., converting bromides to iodides).
Dominance of Polymeric Byproducts 1. Concentration of the precursor is too high.2. The two reactive ends of the precursor are not in a favorable conformation for cyclization.1. Significantly increase the solvent volume and slow down the addition rate of the precursor.2. Modify the precursor structure to introduce conformational rigidity that pre-organizes it for cyclization.
Difficulty in Product Purification 1. Similar polarity and solubility of the product and oligomeric byproducts.2. Product instability on silica or alumina gel.1. Use alternative purification methods such as preparative HPLC, size-exclusion chromatography, or fractional crystallization.2. If using column chromatography, consider deactivating the stationary phase (e.g., with triethylamine) and work quickly at low temperatures.[4]
Product Decomposition After Isolation 1. The isolated paracyclophane is inherently unstable due to high ring strain.2. Presence of residual acid or base from the workup.1. Store the product at low temperatures, under an inert atmosphere, and protected from light.2. Ensure a thorough and neutral workup procedure. Consider passing the product through a short plug of neutral alumina.

Quantitative Data Summary

The following table presents representative yields for the synthesis of various [n.n]paracyclophanes to provide a general expectation for these challenging syntheses. Note that yields for the highly strained [6.6]paracyclophane are expected to be on the lower end of these ranges.

ParacyclophaneSynthetic MethodYield (%)Reference/Notes
[2.2]Paracyclophane DerivativesNitration/Reduction63-96%Two-step functionalization of the pre-formed cyclophane.[5]
[3.2]ParacyclophanesPhotochemical Macrocyclization45-52%A specialized photochemical route.
[4.4]Paracyclophane DerivativesAcyloin Condensation followed by Reduction~30%Multi-step synthesis involving cyclization and subsequent reduction.[6]
Substituted [2.2]ParacyclophanesPd-catalyzed C-H Olefination≥99% eeEnantioselective synthesis, yield of olefination step not specified.[2]

Experimental Protocols

Generalized Protocol for [n.n]Paracyclophane Synthesis via Suzuki Coupling

This protocol is a generalized procedure and will require optimization for the specific synthesis of [6.6]paracyclophane.

1. Precursor Synthesis:

  • Synthesize a linear precursor molecule containing a dibromoaromatic core at one end and a bis(pinacolato)diboron ester at the other, connected by the appropriate aliphatic chains. This multi-step synthesis is beyond the scope of this protocol but is a critical prerequisite.

2. Intramolecular Suzuki Coupling (Cyclization):

  • Apparatus Setup: A large, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a rubber septum. The entire apparatus is flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).

  • Reagents:

    • Linear precursor (1.0 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

    • Base (e.g., anhydrous K₂CO₃ or Cs₂CO₃, 4.0 eq)

    • Anhydrous solvent (e.g., Toluene/DMF mixture)

  • Procedure:

    • To the reaction flask, add the base and a large volume of the anhydrous solvent (to achieve high dilution, e.g., 1-2 mM concentration of the final precursor solution).

    • In a separate flask, dissolve the linear precursor and the palladium catalyst in the same anhydrous solvent.

    • Heat the base-containing solvent mixture to the desired reaction temperature (e.g., 80-100 °C).

    • Using a syringe pump, add the solution of the precursor and catalyst to the heated base suspension over an extended period (e.g., 24-48 hours) to maintain high dilution.

    • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 12-24 hours to ensure complete reaction.

    • Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

3. Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the base and catalyst residues. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product is then purified. Column chromatography on silica gel is a common first step, but due to the potential for product decomposition and difficulty in separating oligomers, further purification by preparative HPLC or recrystallization is often necessary.[4]

4. Characterization:

  • The purified [6.6]paracyclophane should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and UV-Vis spectroscopy. The NMR spectra of strained paracyclophanes often show characteristic upfield shifts for the aromatic protons due to the shielding effect of the opposing benzene ring.[7]

Visualizations

experimental_workflow cluster_prep Precursor Synthesis cluster_cyclization Cyclization cluster_purification Purification & Analysis start Starting Materials ps1 Synthesize Linear Precursor start->ps1 cyclo Intramolecular Coupling (High Dilution) ps1->cyclo workup Workup & Crude Isolation cyclo->workup purify Chromatography / Recrystallization workup->purify char Characterization (NMR, MS) purify->char end_node Pure [6.6]Paracyclophane char->end_node troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield? cause1 Polymerization Dominates start->cause1 Yes cause2 Reaction Not Proceeding start->cause2 Yes cause3 Product Decomposing start->cause3 Yes sol1 Increase Dilution Slow Down Addition cause1->sol1 sol2 Check Catalyst Activity Use Anhydrous Conditions cause2->sol2 sol3 Lower Temperature Use Milder Base cause3->sol3 end_node Re-run Experiment sol1->end_node sol2->end_node sol3->end_node

References

Technical Support Center: 6,6-Paracyclophane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6,6-paracyclophane synthesis.

Troubleshooting Guide

Low yields and the formation of side products are common challenges in the synthesis of strained molecules like this compound. This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Potential Cause Recommended Solution
Inefficient Cyclization: The high strain energy of the target molecule can hinder ring formation.Optimize Reaction Conditions: Systematically vary temperature, reaction time, and reactant concentrations. For photochemical reactions, optimize the light source and irradiation time. For coupling reactions, screen different catalysts and ligands.
Decomposition of Starting Materials or Intermediates: Highly reactive intermediates may decompose before cyclization can occur.Use of Stabilizing Agents: For reactions involving carbene intermediates, such as the Bamford-Stevens reaction, consider using aprotic solvents to favor the carbene pathway over the formation of a less stable carbenium ion.[1][2][3][4]
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or the formation of side products.Precise Reagent Measurement: Ensure accurate measurement of all reactants, especially when using highly reactive reagents like organolithiums in Wurtz or Shapiro reactions.
Poor Quality Reagents or Solvents: Impurities in reagents or solvents can interfere with the reaction.Purify Reagents and Solvents: Use freshly distilled solvents and purified reagents to minimize the impact of impurities.

Issue 2: Formation of Polymeric Side Products

Potential Cause Recommended Solution
Intermolecular Reactions Dominating: At high concentrations, intermolecular coupling is often favored over the desired intramolecular cyclization.High-Dilution Conditions: Perform the reaction under high-dilution conditions to minimize intermolecular side reactions. This can be achieved by the slow addition of reactants to a large volume of solvent.
High Reactivity of Intermediates: Reactive intermediates, if not quickly trapped in the intramolecular reaction, can polymerize.Control Reaction Temperature: Running the reaction at lower temperatures can sometimes help to control the reactivity of intermediates and favor the desired cyclization.

Issue 3: Difficulty in Product Isolation and Purification

Potential Cause Recommended Solution
Complex Reaction Mixture: The presence of multiple side products can make purification challenging.Chromatographic Separation: Utilize column chromatography with a carefully selected solvent system to separate the desired product from impurities.
Product Instability: The strained nature of the product may make it susceptible to decomposition during workup or purification.Mild Workup Conditions: Avoid harsh acidic or basic conditions during the workup. Use gentle purification techniques and handle the product under an inert atmosphere if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a realistic yield to expect for this compound synthesis?

A1: The yield of this compound synthesis is highly dependent on the chosen synthetic route and optimization of reaction conditions. Historically, methods like the Wurtz coupling have reported very low yields (e.g., around 2%).[5] However, more modern approaches and optimization of older methods have led to significant improvements. For instance, a modified Hofmann elimination has been reported to yield up to 70% for [2.2]paracyclophane.[6] Photochemical methods have also shown promise, with yields for related strained cyclophanes reaching over 60% under optimized conditions.[7]

Q2: My Wurtz coupling reaction is giving a very low yield. What can I do to improve it?

A2: Low yields in Wurtz couplings for paracyclophanes are common due to competing side reactions. To improve the yield, consider the following:

  • High-Dilution: Ensure you are using high-dilution conditions to favor intramolecular cyclization.

  • Reagent Purity: Use highly pure starting materials and solvents.

  • Reaction Temperature: Optimize the reaction temperature, as this can influence the rate of the desired reaction versus side reactions.

Q3: I am observing a mixture of E and Z isomers in the alkene precursor formed from a Bamford-Stevens reaction. How can I control the stereoselectivity?

A3: The stereochemical outcome of the Bamford-Stevens reaction is influenced by the solvent. The use of aprotic solvents tends to favor the formation of the Z-alkene, while protic solvents often result in a mixture of E and Z isomers.[1] Therefore, to favor a specific isomer, careful selection and drying of the solvent are crucial.

Q4: Is a photochemical approach a viable option for synthesizing this compound?

A4: Yes, photochemical macrocyclization is a promising method for synthesizing strained cyclophanes. It can offer good yields and may avoid the use of harsh reagents. The success of this method depends on the careful design of the precursor and optimization of the reaction conditions, such as the solvent, light wavelength, and temperature.[7]

Data Presentation

Table 1: Comparison of Reported Yields for Paracyclophane Synthesis Methods

Synthetic MethodParacyclophane TargetReported Yield (%)Key Reaction Conditions
Wurtz Coupling[2.2]Paracyclophane~2Long reaction times (60 h)[5]
Hofmann Elimination[2.2]Paracyclophaneup to 70NaOH or KOH in the presence of DMSO[6]
Bamford-Stevens (precursor)vinyl[2.2.2]paracyclophane38n-BuLi as base[8]
Photochemical MacrocyclizationStrained [3.2]Paracyclophane66MeCN:H₂O solvent, 254 nm UV light, 10°C[7]

Experimental Protocols

1. High-Yield Synthesis of [2.2]Paracyclophane via Hofmann Elimination

This protocol is adapted from a patented high-yield process.[6]

  • Reactants:

    • p-Methylbenzyltrimethylammonium hydroxide (aqueous solution)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Dimethyl sulfoxide (DMSO)

    • Toluene

  • Procedure:

    • Prepare a solution of NaOH (5.25 moles) in water (240 ml).

    • To this, add toluene (3 liters) and DMSO (600 ml).

    • Heat the mixture to 90°C with stirring.

    • Add a solution of p-methylbenzyltrimethylammonium hydroxide (0.75 mole) in water (90 ml) dropwise over 1 hour.

    • Continue stirring at 90°C for 40 hours.

    • After cooling, separate the organic phase, wash with water, and filter.

    • Concentrate the organic phase to obtain [2.2]paracyclophane.

  • Reported Yield: 70%[6]

2. Photochemical Synthesis of a Strained [3.2]Paracyclophane

This protocol is based on a reported method for a related strained paracyclophane and can be adapted.[7]

  • Reactants:

    • Aromatic carboxylic ester tethered to a toluene moiety (precursor)

    • Acetonitrile (MeCN)

    • Water

  • Procedure:

    • Dissolve the precursor in a 1:1 mixture of MeCN and water.

    • Saturate the solution with argon.

    • Irradiate the solution with a 254 nm UV light source while maintaining the temperature at 10°C.

    • Monitor the reaction by TLC or NMR until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Purify the residue by flash chromatography.

  • Reported Yield: 66%[7]

Mandatory Visualization

experimental_workflow cluster_prep Precursor Synthesis cluster_cyclization Cyclization cluster_purification Purification start Starting Materials bamford Bamford-Stevens Reaction start->bamford precursor Diene Precursor bamford->precursor coupling Wurtz Coupling / Photolysis precursor->coupling product Crude this compound coupling->product purify Column Chromatography product->purify final_product Pure this compound purify->final_product

Caption: General experimental workflow for this compound synthesis.

troubleshooting_guide start Low Yield or No Product check_polymer Polymer Formation? start->check_polymer check_conditions Reaction Conditions Optimized? start->check_conditions check_reagents Reagents/Solvents Pure? start->check_reagents solution_polymer Increase Dilution Lower Temperature check_polymer->solution_polymer Yes solution_conditions Vary Temp, Time, Catalyst Optimize Light Source (Photochem) check_conditions->solution_conditions No solution_reagents Purify/Distill Reagents & Solvents check_reagents->solution_reagents No

Caption: Troubleshooting decision tree for low-yield this compound synthesis.

References

Technical Support Center: Functionalization of 6,6-Paracyclophane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the functionalization of 6,6-paracyclophane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this unique molecule.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic aromatic substitution on this compound resulting in a low yield of the desired monosubstituted product?

A1: Low yields in monosubstitution reactions on this compound can stem from several factors. Firstly, due to the flexible and relatively strain-free nature of the molecule, the reactivity of the two benzene rings is comparable to that of a simple dialkylbenzene. This can lead to competitive polysubstitution. Secondly, suboptimal reaction conditions, such as incorrect temperature or reaction time, can either lead to an incomplete reaction or the formation of side products. Finally, the purity of the starting material and reagents is crucial; impurities can interfere with the reaction, leading to lower yields.

Q2: I am observing significant amounts of di- and tri-substituted byproducts. How can I improve the selectivity for monosubstitution?

A2: To enhance monosubstitution, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric excess of this compound relative to the electrophile. This statistically favors the reaction of the electrophile with an unreacted paracyclophane molecule over a second substitution on an already functionalized one.

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity by reducing the overall reactivity of the system.

  • Choice of Catalyst: For reactions like Friedel-Crafts acylation, using a milder Lewis acid or a substoichiometric amount of a strong Lewis acid can help to prevent over-activation of the ring system.

  • Slow Addition: Adding the electrophile or catalyst slowly to the reaction mixture can help to maintain a low concentration of the reactive species, thereby favoring monosubstitution.

Q3: Are there any common side reactions to be aware of other than polysubstitution?

A3: Yes, several side reactions can occur depending on the specific functionalization reaction being performed:

  • Oxidation: The methylene bridges of the paracyclophane are susceptible to oxidation, especially under harsh reaction conditions (e.g., strong oxidizing agents or high temperatures). This can lead to the formation of ketones or other oxidized byproducts.

  • Polymerization: Under strongly acidic conditions, such as those used in some Friedel-Crafts or nitration reactions, this compound can potentially undergo polymerization, leading to insoluble materials and reduced yields of the desired product.

  • Rearrangement: While less common for the strain-free this compound compared to its smaller counterparts, strong acids can sometimes induce skeletal rearrangements, although this is generally not a primary concern.

Q4: How does the reactivity of this compound compare to the more commonly studied [2.2]paracyclophane?

A4: The reactivity is significantly different. [2.2]Paracyclophane is a highly strained molecule, which leads to enhanced reactivity in electrophilic aromatic substitutions due to the relief of strain in the reaction intermediate. In contrast, this compound is considered to be nearly strain-free. Its reactivity is therefore much more comparable to that of a simple dialkylbenzene, such as 1,6-diphenylhexane. This means that reaction conditions will generally need to be more forcing for this compound than for [2.2]paracyclophane to achieve similar conversions.

Troubleshooting Guides

Issue 1: Low or No Conversion in Friedel-Crafts Acylation
Possible Cause Troubleshooting Step
Inactive Lewis Acid CatalystUse a fresh, unopened container of the Lewis acid (e.g., AlCl₃). Ensure it is handled under anhydrous conditions to prevent deactivation by moisture.
Insufficiently Reactive Acylating AgentConsider using a more reactive acylating agent, such as an acid anhydride in place of an acyl chloride, or vice versa, depending on the substrate.
Low Reaction TemperatureGradually increase the reaction temperature in small increments (e.g., 10 °C) to find the optimal balance between reactivity and side product formation.
Impure Starting MaterialPurify the this compound starting material by recrystallization or chromatography to remove any potential inhibitors.
Issue 2: Formation of a Dark, Tarry Substance During Nitration
Possible Cause Troubleshooting Step
Overly Harsh Nitrating ConditionsUse a milder nitrating agent (e.g., acetyl nitrate prepared in situ) instead of a mixture of concentrated nitric and sulfuric acids.
High Reaction TemperaturePerform the nitration at a lower temperature (e.g., 0 °C or below) to minimize oxidation and polymerization side reactions.
Polymerization of the Starting MaterialReduce the concentration of the reactants and ensure efficient stirring to dissipate localized heat.
Issue 3: Difficulty in Separating Mono- and Di-substituted Products
Possible Cause Troubleshooting Step
Similar Polarity of ProductsEmploy a high-resolution chromatography technique, such as HPLC or preparative TLC, for separation.
Co-crystallizationIf purification is by recrystallization, try a different solvent system or a series of recrystallizations from different solvents.
Incomplete ReactionDrive the reaction to higher conversion to simplify the product mixture, then optimize for monosubstitution as described in the FAQs.

Quantitative Data Summary

Disclaimer: The following quantitative data is illustrative and based on general principles of electrophilic aromatic substitution on dialkylbenzenes, as direct, comprehensive experimental data for this compound functionalization is not widely available. Actual results may vary.

Table 1: Illustrative Reaction Conditions and Yields for Monofunctionalization of this compound

ReactionElectrophileCatalystSolventTemp (°C)Time (h)Product Yield (%)Major Byproduct(s)Byproduct Yield (%)
AcylationAcetyl chlorideAlCl₃CS₂25475Diacetylated product15
NitrationHNO₃/H₂SO₄-Acetic Anhydride0180Dinitro product10
BrominationBr₂FeBr₃CCl₄25285Dibromo product10

Experimental Protocols

Protocol 1: Mononitration of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 g of this compound in 20 mL of acetic anhydride.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Preparation of Nitrating Agent: In a separate flask, cautiously add 0.5 mL of concentrated sulfuric acid to 1.0 mL of concentrated nitric acid at 0 °C.

  • Addition: Slowly add the nitrating mixture dropwise to the stirred solution of this compound over a period of 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for an additional 30 minutes.

  • Quenching: Carefully pour the reaction mixture onto 50 g of crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the mononitro-6,6-paracyclophane.

Protocol 2: Friedel-Crafts Acylation of this compound
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 1.2 g of anhydrous aluminum chloride in 25 mL of anhydrous carbon disulfide.

  • Addition of Acylating Agent: Slowly add 0.7 mL of acetyl chloride to the suspension with stirring.

  • Addition of Substrate: In the dropping funnel, dissolve 1.0 g of this compound in 15 mL of anhydrous carbon disulfide. Add this solution dropwise to the reaction mixture over 20 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 4 hours.

  • Quenching: Carefully pour the reaction mixture onto a mixture of 50 g of crushed ice and 10 mL of concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield monoacetyl-6,6-paracyclophane.

Visualizations

Electrophilic_Aromatic_Substitution_Pathway Start This compound Intermediate Arenium Ion Intermediate Start->Intermediate + E+ Electrophile Electrophile (E+) Product Monosubstituted Product Intermediate->Product - H+ Byproduct Polysubstituted Byproduct Product->Byproduct + E+ (Side Reaction)

Caption: General pathway for electrophilic aromatic substitution on this compound.

Troubleshooting_Low_Yield Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity CheckReagents Verify Reagent Activity Start->CheckReagents OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions Resolved Yield Improved CheckPurity->Resolved CheckReagents->Resolved Stoichiometry Adjust Stoichiometry OptimizeConditions->Stoichiometry Temperature Modify Temperature OptimizeConditions->Temperature Time Vary Reaction Time OptimizeConditions->Time Stoichiometry->Resolved Temperature->Resolved Time->Resolved

Caption: Troubleshooting workflow for low reaction yield.

Technical Support Center: Purification ofParacyclophane and its Derivatives

Technical Support Center: Purification of[1][1]Paracyclophane and its Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of[1][1]paracyclophane and its derivatives. The information is presented in a user-friendly question-and-answer format, addressing common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying[1][1]paracyclophane and its derivatives?

The primary purification techniques for[1][1]paracyclophane and its derivatives, which are typically nonpolar, crystalline solids, include:

  • Column Chromatography: Effective for separating the target compound from polar and nonpolar impurities. Silica gel and alumina are common stationary phases.

  • Recrystallization: A widely used method to obtain high-purity crystalline material by leveraging differences in solubility at varying temperatures.

  • Sublimation: Suitable for volatile solids, this technique separates the compound from non-volatile impurities by transitioning it directly from the solid to the gas phase under reduced pressure and then re-condensing it as a purified solid.

Q2: How do I choose the right purification method for my specific[1][1]paracyclophane derivative?

The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.

  • For crude mixtures with a variety of byproducts, column chromatography is often the best initial step.

  • If your product is mostly pure with minor contaminants, recrystallization can be a highly effective final purification step to achieve high crystallinity and purity.

  • For removing non-volatile baseline impurities from a relatively clean product, sublimation can be an excellent and often gentle final purification step.

Q3: What are the likely impurities I might encounter in the synthesis of[1][1]paracyclophane?

While specific impurities depend on the synthetic route, common side products in cyclophane synthesis can include:

  • Oligomeric and polymeric byproducts: These are often formed due to intermolecular reactions instead of the desired intramolecular cyclization.[2]

  • Unreacted starting materials: Incomplete reactions will leave starting materials in the crude product.

  • Isomers: Depending on the synthetic strategy, different isomers of the desired paracyclophane may form.[3]

  • Oxidation products: Paracyclophanes can be susceptible to oxidation, leading to hydroxylated or other oxygen-containing derivatives.[2]

Troubleshooting Guides

Column Chromatography

Problem: My[1][1]paracyclophane derivative is not separating from a nonpolar impurity.

  • Possible Cause: The solvent system is too nonpolar, causing both your compound and the impurity to move with the solvent front.

  • Solution:

    • Decrease Solvent Polarity: Start with a very nonpolar solvent system, such as pure hexanes or petroleum ether, and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like dichloromethane or diethyl ether.[4][5]

    • Change Stationary Phase: If silica gel does not provide adequate separation, consider using alumina, which has different selectivity.

    • Reverse-Phase Chromatography: For certain derivatives, reverse-phase chromatography with a polar mobile phase may provide better separation of nonpolar compounds.

Problem: My compound is streaking or tailing on the column.

  • Possible Cause:

    • The compound is interacting too strongly with the stationary phase.

    • The sample is overloaded on the column.

    • The compound is degrading on the silica gel.[6]

  • Solution:

    • Increase Solvent Polarity: Gradually increase the polarity of the eluent to reduce the compound's interaction with the stationary phase.

    • Reduce Sample Load: Ensure you are not exceeding the recommended capacity of your column.

    • Deactivate Silica Gel: If you suspect degradation, you can use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites.[4][5]

Experimental Protocol: Column Chromatography of a[1][1]Paracyclophane Derivative

This is a general protocol and may require optimization for specific derivatives.

  • Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried sample to the top of the column.

  • Elution: Begin eluting with a nonpolar solvent (e.g., 100% hexane). Gradually increase the polarity by adding a second, slightly more polar solvent (e.g., ethyl acetate or dichloromethane) in small increments.[4][5]

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Suggested Starting Solvent Systems for Column Chromatography of Nonpolar Compounds [4][5][7]

Compound PolaritySuggested Starting Solvent System (v/v)
Very Nonpolar100% Hexane or Pentane
Nonpolar5% Diethyl ether in Hexane
5% Dichloromethane in Hexane
Slightly Polar10-20% Dichloromethane in Hexane
5-10% Ethyl acetate in Hexane

Diagram 1: General Workflow for Column Chromatography Purification

Gcluster_prepPreparationcluster_sepSeparationcluster_isoIsolationprep_slurryPrepare Silica Gel Slurrypack_columnPack Columnprep_slurry->pack_columnload_sampleLoad Samplepack_column->load_sampleeluteElute with Solvent Gradientload_sample->elutecollectCollect Fractionselute->collectmonitorMonitor by TLCcollect->monitormonitor->eluteAdjust GradientcombineCombine Pure Fractionsmonitor->combineFractions PureevaporateEvaporate Solventcombine->evaporatepure_productPure Productevaporate->pure_product

Caption: Workflow for purifying[1][1]paracyclophane derivatives via column chromatography.

Recrystallization

Problem: My[1][1]paracyclophane derivative "oils out" instead of crystallizing.

  • Possible Cause:

    • The boiling point of the solvent is higher than the melting point of the compound.[8]

    • The cooling rate is too fast.

    • The solution is supersaturated with impurities that inhibit crystal formation.

  • Solution:

    • Choose a Lower-Boiling Solvent: Select a solvent or solvent pair with a boiling point below the melting point of your compound.[8]

    • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Insulating the flask can help.

    • Use a Seed Crystal: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.

    • Pre-purification: If the crude material is very impure, consider a preliminary purification by column chromatography to remove the bulk of the impurities.

Problem: No crystals form upon cooling.

  • Possible Cause:

    • The solution is not saturated.

    • The compound is too soluble in the chosen solvent, even at low temperatures.

  • Solution:

    • Reduce Solvent Volume: Evaporate some of the solvent to increase the concentration of your compound.

    • Add an Anti-solvent: If using a single solvent, slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) until the solution becomes slightly turbid, then warm to redissolve and cool slowly.[9]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles can provide nucleation sites for crystal growth.

Experimental Protocol: Recrystallization of a[1][1]Paracyclophane Derivative

This is a general protocol and requires testing of different solvent systems.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one where the compound is soluble when hot but insoluble when cold. Common choices for nonpolar compounds include toluene, hexanes, ethyl acetate, and mixtures thereof.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[8]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 2: Common Solvent Pairs for Recrystallization of Aromatic Compounds [10][11][12]

Soluble SolventInsoluble Solvent (Anti-solvent)
TolueneHexane / Heptane
DichloromethaneHexane / Pentane
Ethyl AcetateHexane / Heptane
AcetoneWater

Diagram 2: Decision Tree for Recrystallization Troubleshooting

GdecisiondecisionoutcomeoutcomestartCrude Product in Hot Solventcool_solutionCool Solution Slowlystart->cool_solutioncrystals_formCrystals Form?cool_solution->crystals_formoiling_outOiling Out?cool_solution->oiling_outsuccessPure Crystalscrystals_form->successYesno_crystalsNo Crystalscrystals_form->no_crystalsNooiling_out->crystals_formNooils_formOils Formoiling_out->oils_formYesreduce_solventReduce Solvent Volumeno_crystals->reduce_solventadd_antisolventAdd Anti-solventno_crystals->add_antisolventscratch_flaskScratch Flaskno_crystals->scratch_flaskchange_solventUse Lower Boiling Solventoils_form->change_solventslower_coolingCool Even Slower / Insulateoils_form->slower_coolingseed_crystalAdd Seed Crystaloils_form->seed_crystalchange_solvent->startslower_cooling->startseed_crystal->startreduce_solvent->cool_solutionadd_antisolvent->cool_solutionscratch_flask->cool_solution

Caption: Troubleshooting guide for the recrystallization of paracyclophanes.

Sublimation

Problem: My compound does not sublime or sublimes very slowly.

  • Possible Cause:

    • The temperature is too low.

    • The vacuum is not sufficient.

    • The compound has a very low vapor pressure.

  • Solution:

    • Increase Temperature: Gradually and carefully increase the temperature of the heating bath. Monitor for any signs of decomposition (darkening of the material).[13]

    • Improve Vacuum: Ensure all seals on the sublimation apparatus are tight and that your vacuum source is functioning correctly. A lower pressure will facilitate sublimation at a lower temperature.[14][15]

    • Patience: Sublimation can be a slow process, especially for larger molecules. Allow sufficient time for the process to complete.

Problem: The sublimed crystals are falling off the cold finger.

  • Possible Cause:

    • Vibrations in the fume hood or on the lab bench.

    • Abruptly breaking the vacuum at the end of the sublimation.

  • Solution:

    • Minimize Vibrations: Place the sublimation apparatus in a location with minimal vibrations.

    • Gentle Re-pressurization: At the end of the sublimation, slowly and carefully introduce air or an inert gas back into the system to prevent a sudden rush of gas from dislodging the crystals.[15]

Experimental Protocol: Vacuum Sublimation of[1][1]Paracyclophane

This is a general protocol and the optimal temperature and pressure will need to be determined experimentally.

  • Apparatus Setup: Place the crude, dry solid in the bottom of the sublimation apparatus. Lightly grease the joint and assemble the apparatus with the cold finger.

  • Evacuation: Connect the apparatus to a high-vacuum line and evacuate the system.[14][15]

  • Cooling: Once a good vacuum is achieved, fill the cold finger with a coolant (e.g., ice-water or a dry ice-acetone slurry).

  • Heating: Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to induce sublimation but below the melting point of the compound.[13]

  • Deposition: The purified compound will deposit as crystals on the cold finger.

  • Isolation: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum. Slowly and carefully vent the system to atmospheric pressure. Disassemble the apparatus and scrape the purified crystals from the cold finger.

Table 3: General Parameters for Vacuum Sublimation

ParameterGeneral RangeNotes
Temperature 80 - 200 °CHighly dependent on the specific compound's volatility. Start low and increase gradually.[13]
Pressure < 1 mmHgA high vacuum is generally preferred to lower the required sublimation temperature.[14][15]
Coolant Ice/Water or Dry Ice/AcetoneThe choice of coolant depends on the volatility of the compound.

Diagram 3: Logical Flow of a Sublimation Experiment

GdecisiondecisionoutcomeoutcomestartPlace Crude Solid in ApparatusassembleAssemble Apparatus & Grease Jointsstart->assembleevacuateEvacuate System (High Vacuum)assemble->evacuatecoolCool the Cold Fingerevacuate->coolheatGently Heat the Solidcool->heatsublimesSublimation Occurs?heat->sublimesincrease_tempIncrease Temperaturesublimes->increase_tempNocheck_vacuumCheck Vacuum Sealsublimes->check_vacuumNocollectCollect Crystals on Cold Fingersublimes->collectYesincrease_temp->heatcheck_vacuum->evacuatecool_downCool Apparatus to Room Tempcollect->cool_downventSlowly Vent Systemcool_down->ventscrapeScrape Pure Crystalsvent->scrapepure_productPure Productscrape->pure_product

Caption: Step-by-step process for vacuum sublimation of paracyclophanes.

Technical Support Center: Overcoming Solubility Issues with 6,6-Paracyclophane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered during experiments with 6,6-Paracyclophane.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A: this compound is a hydrocarbon belonging to the cyclophane family, characterized by two benzene rings held in a parallel arrangement by aliphatic bridges. Its rigid, non-polar, and symmetric structure contributes to strong intermolecular forces in the solid state, leading to low solubility in many common solvents. This poor solubility can hinder its application in various research and development areas, particularly in solution-based reactions, formulation development, and biological assays.

Q2: Which common laboratory solvents are suitable for dissolving this compound?

  • Aromatic Hydrocarbons: Toluene, Xylene, Benzene

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Ethers: Tetrahydrofuran (THF), Diethyl ether

  • Non-polar Aliphatic Hydrocarbons: Hexane, Cyclohexane

It is important to note that even in these solvents, the solubility may be limited, and gentle heating or sonication may be required to facilitate dissolution.

Q3: Are there any general tips for improving the dissolution of this compound?

A: Yes, several general laboratory practices can help improve the dissolution of poorly soluble compounds like this compound:

  • Increase Temperature: Gently heating the solvent can increase the kinetic energy of the solvent molecules, helping them to overcome the lattice energy of the solid this compound. Always monitor for potential degradation of the compound at elevated temperatures.

  • Agitation: Continuous stirring or vortexing increases the interaction between the solute and the solvent at the surface of the solid particles.

  • Sonication: Using an ultrasonic bath can help to break down agglomerates of solid particles, increasing the surface area available for solvation.

  • Particle Size Reduction: Grinding the this compound powder to a finer consistency before adding it to the solvent will increase the surface area-to-volume ratio, which can enhance the dissolution rate.

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with this compound.

Problem Possible Cause Suggested Solution
This compound will not dissolve in the chosen solvent. The solvent may not be appropriate for a non-polar compound.Try a different solvent from the recommended list (Toluene, DCM, THF). Aromatic solvents are often a good starting point.
The concentration of this compound is too high for the solvent's capacity.Reduce the concentration of this compound or increase the volume of the solvent.
The dissolution process is slow.Apply gentle heating and/or sonication to aid dissolution. Ensure adequate agitation.
The dissolved this compound precipitates out of solution. The solution is supersaturated.This can happen if the solution was heated to dissolve the compound and then cooled. Try to maintain the temperature at which it is soluble or use a co-solvent system to improve stability.
A change in the solvent composition (e.g., addition of an anti-solvent).Ensure that any additional reagents or solvents added to the solution are miscible and do not significantly reduce the solubility of this compound.
Inconsistent results in experiments involving dissolved this compound. Incomplete dissolution leading to inaccurate concentrations.Visually inspect the solution for any undissolved particles. If necessary, filter the solution before use to remove any undissolved material.
Degradation of this compound in the solvent.Check the stability of this compound in the chosen solvent, especially if heating is applied. Consider using freshly prepared solutions for your experiments.

Quantitative Solubility Data (Estimated)

Precise, experimentally determined solubility data for this compound is limited in publicly available literature. The following table provides estimated solubility categories based on the general behavior of similar large, non-polar aromatic hydrocarbons. These values should be used as a guide for solvent selection and initial experimental design.

Solvent Predicted Solubility Category Estimated Solubility Range (g/L)
TolueneHigh> 10
Dichloromethane (DCM)Moderate to High1 - 10
Tetrahydrofuran (THF)Moderate0.1 - 1
HexaneLow to Moderate0.01 - 0.1
EthanolVery Low< 0.01
WaterPractically Insoluble< 0.001

Disclaimer: The quantitative data presented in this table are estimations and should be confirmed experimentally for precise applications.

Experimental Protocols for Solubility Enhancement

For applications requiring higher concentrations or improved stability in solution, the following techniques can be employed.

Co-solvency

Objective: To increase the solubility of this compound by using a mixture of solvents.

Methodology:

  • Primary Solvent Selection: Choose a "good" solvent in which this compound has some, albeit limited, solubility (e.g., Toluene or DCM).

  • Co-solvent Selection: Select a miscible co-solvent that can improve the overall solvation properties of the system. For increasing polarity, a more polar solvent like THF or a small amount of a less polar alcohol could be used.

  • Procedure: a. Dissolve the desired amount of this compound in the primary solvent. b. Gradually add the co-solvent to the solution while stirring. c. Observe for any signs of precipitation. If the solution remains clear, the solubility has been enhanced. d. The optimal ratio of primary solvent to co-solvent should be determined empirically for your specific application.

Co_solvency_Workflow cluster_start Start cluster_dissolution Dissolution cluster_addition Co-solvent Addition cluster_evaluation Evaluation start Weigh this compound dissolve Dissolve in Primary Solvent (e.g., Toluene) start->dissolve add_cosolvent Titrate with Co-solvent (e.g., THF) dissolve->add_cosolvent observe Observe for Clarity/ Precipitation add_cosolvent->observe stable_solution Stable Solution observe->stable_solution Clear precipitation Precipitation observe->precipitation Cloudy

Co-solvency Experimental Workflow
Solid Dispersion

Objective: To enhance the dissolution rate and apparent solubility by dispersing this compound in a solid, water-soluble carrier.

Methodology (Solvent Evaporation Method):

  • Carrier Selection: Choose a hydrophilic, amorphous polymer carrier such as Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG).

  • Solvent Selection: Select a volatile organic solvent that can dissolve both this compound and the chosen carrier (e.g., Dichloromethane).

  • Procedure: a. Dissolve a specific ratio of this compound and the carrier (e.g., 1:10 w/w) in the chosen solvent. b. Stir the solution until both components are fully dissolved. c. Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film. d. Dry the resulting solid dispersion under vacuum to remove any residual solvent. e. The resulting solid can be scraped and milled into a fine powder, which should exhibit improved dissolution characteristics in aqueous media.

Solid_Dispersion_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_evaporation Solvent Removal cluster_final Final Product start Weigh this compound and Carrier (e.g., PVP) dissolve Dissolve in a Common Solvent (e.g., DCM) start->dissolve evaporate Evaporate Solvent (Rotary Evaporator) dissolve->evaporate dry Dry under Vacuum evaporate->dry product Solid Dispersion Powder dry->product

Solid Dispersion Preparation Workflow
Complexation with Cyclodextrins

Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.

Methodology (Kneading Method):

  • Cyclodextrin Selection: Choose a suitable cyclodextrin, such as β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Procedure: a. Weigh out this compound and the cyclodextrin in a desired molar ratio (e.g., 1:1 or 1:2). b. Place the cyclodextrin in a mortar and add a small amount of a solvent that will make it swell (e.g., a water/ethanol mixture) to form a paste. c. Gradually add the this compound powder to the paste and knead the mixture for a specified time (e.g., 30-60 minutes). d. Dry the resulting solid complex in an oven at a moderate temperature (e.g., 40-50 °C) or under vacuum. e. The resulting powder is the inclusion complex, which can be tested for improved aqueous solubility.

Cyclodextrin_Complexation_Workflow cluster_preparation Preparation cluster_kneading Kneading cluster_drying Drying cluster_product Final Product start Weigh this compound and Cyclodextrin paste Form Cyclodextrin Paste (Water/Ethanol) start->paste knead Knead with This compound paste->knead dry Dry the Complex (Oven/Vacuum) knead->dry product Inclusion Complex Powder dry->product

Cyclodextrin Complexation Workflow
Micronization

Objective: To increase the dissolution rate by reducing the particle size of this compound.

Methodology (Mechanical Milling):

  • Equipment: Use a ball mill, jet mill, or other suitable laboratory-scale milling equipment.

  • Procedure: a. Place the this compound powder into the milling chamber. b. Add the grinding media (e.g., ceramic or stainless steel balls) if using a ball mill. c. Operate the mill for a predetermined time and at a specific speed to achieve the desired particle size reduction. d. The milling time and intensity will need to be optimized to achieve the desired particle size without causing significant amorphization or degradation of the compound. e. The resulting micronized powder will have a larger surface area, which can lead to a faster dissolution rate in a given solvent.

Micronization_Workflow cluster_start Start cluster_milling Milling Process cluster_outcome Outcome start This compound (as received) mill Mechanical Milling (e.g., Ball Mill) start->mill micronized_powder Micronized Powder (Reduced Particle Size) mill->micronized_powder increased_surface_area Increased Surface Area micronized_powder->increased_surface_area faster_dissolution Faster Dissolution Rate increased_surface_area->faster_dissolution

Micronization Process Logic

"avoiding polymerization in 6,6-Paracyclophane reactions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for [6.6]paracyclophane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding unwanted side reactions, including polymerization and oligomerization, during the chemical modification of [6.6]paracyclophane.

Frequently Asked Questions (FAQs)

Q1: Is [6.6]paracyclophane prone to unwanted polymerization during solution-phase reactions?

A1: Unlike its more strained counterpart, [2.2]paracyclophane, [6.6]paracyclophane is a nearly strain-free molecule.[1] Consequently, it does not have the same inherent driving force for ring-opening polymerization. While polymerization is not a commonly reported issue, under certain harsh conditions such as high temperatures or the presence of strong acids or radical initiators, oligomerization or decomposition can occur.[2] The primary challenges in [6.6]paracyclophane chemistry are typically related to achieving regioselectivity in functionalization reactions and preventing other side products.

Q2: What are the main types of side reactions to be aware of in [6.6]paracyclophane chemistry?

A2: The main side reactions of concern are:

  • Oligomerization: Under certain catalytic conditions, paracyclophane units can couple to form dimers or larger oligomers.[3][4]

  • Decomposition: At elevated temperatures, thermal decomposition can occur. While [2.2]paracyclophane shows thermal stability up to 180°C, it's crucial to determine the thermal limits for [6.6]paracyclophane and its derivatives.[5]

  • Oxidation: The electron-rich aromatic rings can be susceptible to oxidation, especially when using strong oxidizing agents or under aerobic conditions at high temperatures.

  • Lack of Regioselectivity: In electrophilic substitution reactions, obtaining a single, desired isomer can be challenging, often leading to a mixture of products.[5]

Q3: Are there general guidelines for handling and storing [6.6]paracyclophane to ensure its stability?

A3: Yes. To maintain the integrity of [6.6]paracyclophane, it is recommended to:

  • Store it in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Avoid prolonged exposure to strong acids or bases, as these can promote side reactions.

  • Use purified, degassed solvents for reactions to minimize the presence of oxygen and other reactive impurities.

Troubleshooting Guide

Problem 1: Formation of insoluble material or a mixture of high molecular weight species in my reaction mixture.

This could indicate oligomerization or polymerization.

Potential Cause Recommended Action
High Reaction Temperature Reduce the reaction temperature. Monitor the reaction progress at lower temperatures, even if it proceeds more slowly. For thermally sensitive reactions, consider photochemical methods where applicable.
Presence of Radical Initiators Ensure all reagents and solvents are free from peroxides or other radical initiators. Consider adding a radical inhibitor if the reaction mechanism allows.
Strongly Acidic Conditions Buffer the reaction mixture if possible, or switch to a milder Lewis acid catalyst. For reactions like nitration, using milder conditions (e.g., nitric acid alone in equilibrium) can promote a cleaner reaction without polymerization or oxidation.[6]
High Concentration of Reactants Perform the reaction under high dilution conditions to favor intramolecular reactions over intermolecular oligomerization.

Problem 2: My electrophilic substitution reaction is yielding a complex mixture of isomers.

This is a common issue related to the functionalization of the paracyclophane core.

Parameter Recommendation
Catalyst Choice The choice of Lewis acid can influence the regioselectivity of the reaction. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, TiCl₄) to optimize for the desired isomer.
Solvent The polarity of the solvent can affect the stability of the intermediates and the product distribution. Test a range of solvents with varying polarities.
Temperature Lowering the reaction temperature can sometimes increase the selectivity of the reaction by favoring the kinetically controlled product.
Directing Groups If starting with a substituted [6.6]paracyclophane, the existing functional group will direct the position of the incoming electrophile.

Experimental Protocols

Protocol 1: General Conditions for Electrophilic Aromatic Substitution (e.g., Bromination) to Minimize Side Products

This protocol is adapted from procedures for [2.2]paracyclophane and can be optimized for [6.6]paracyclophane.

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve [6.6]paracyclophane (1 equivalent) in a dry, degassed solvent (e.g., dichloromethane or carbon disulfide) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., iron(III) bromide, 0.1 equivalents).

  • Reagent Addition: Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture via the dropping funnel over a period of 1-2 hours. The slow addition helps to control the reaction rate and minimize local high concentrations of the electrophile.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the product mixture by column chromatography on silica gel.

Visual Guides

Polymerization_Pathway Paracyclophane [6.6]Paracyclophane Monomer ActivatedMonomer Activated Monomer / Reactive Intermediate Paracyclophane->ActivatedMonomer Initiator Initiator (e.g., Acid, Radical, Heat) Initiator->Paracyclophane Activation Dimer Dimer ActivatedMonomer->Dimer + Monomer Oligomer Oligomer Dimer->Oligomer + n Monomers Polymer Polymer / Insoluble Products Oligomer->Polymer

Caption: Potential pathway for unwanted oligomerization.

Troubleshooting_Workflow Start Unwanted Polymer/Oligomer Formation? CheckTemp Is Reaction Temperature > 100°C? Start->CheckTemp Yes End Clean Reaction Start->End No LowerTemp Action: Lower Temperature CheckTemp->LowerTemp Yes CheckAcid Are Strong Acids Present? CheckTemp->CheckAcid No LowerTemp->CheckAcid UseMilderAcid Action: Use Milder Acid / Buffer CheckAcid->UseMilderAcid Yes CheckConc Is Reactant Concentration High? CheckAcid->CheckConc No UseMilderAcid->CheckConc HighDilution Action: Use High Dilution CheckConc->HighDilution Yes CheckRadicals Possibility of Radical Initiators? CheckConc->CheckRadicals No HighDilution->CheckRadicals AddInhibitor Action: Degas Solvents / Add Inhibitor CheckRadicals->AddInhibitor Yes CheckRadicals->End No AddInhibitor->End

Caption: Troubleshooting workflow for polymerization issues.

References

Technical Support Center: Spectroscopic Analysis of-Paracyclophane

Technical Support Center: Spectroscopic Analysis of[1][1]-Paracyclophane

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with[1][1]-paracyclophane. The information is presented in a question-and-answer format to directly address common challenges encountered during spectroscopic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of[1][1]-paracyclophane that influence its spectroscopic analysis?

A1:[1][1]-Paracyclophane possesses a unique and highly strained structure, which is the primary determinant of its spectroscopic behavior. The two benzene rings are forced into close proximity by the six-carbon aliphatic bridges. This leads to significant transannular π-π interactions and distortion of the aromatic rings from planarity. These structural constraints result in complex NMR spectra due to diastereotopic protons in the bridges, unusual chemical shifts, and a UV-Vis spectrum that is sensitive to the conformation of the molecule.

Q2: Why are the NMR spectra of paracyclophanes, including[1][1]-paracyclophane, often complex and difficult to interpret?

A2: The complexity arises from several factors. The rigid, strained structure often leads to slow conformational exchange on the NMR timescale, which can cause significant peak broadening. The protons on the methylene bridges are diastereotopic, meaning they are chemically non-equivalent and will appear as distinct, often complex multiplets that couple to each other. Furthermore, the close proximity of the two aromatic decks creates a strong shielding effect, causing protons pointing towards the opposing ring to appear at unusually high fields (low ppm values).

Q3: How does the strained structure of[1][1]-paracyclophane affect its UV-Vis spectrum?

A3: The strain and the through-space π-π interactions in[1][1]-paracyclophane significantly alter its electronic properties compared to simple benzene derivatives. The interaction between the two aromatic rings leads to a splitting of the electronic energy levels. This typically results in a bathochromic (red) shift of the absorption bands to longer wavelengths and can also lead to the appearance of new charge-transfer bands that are not present in unstrained analogues. The exact position and intensity of these bands are highly sensitive to the molecule's conformation.

Q4: What are common impurities that might be observed in the spectroscopic analysis of[1][1]-paracyclophane after synthesis?

A4: Common impurities often relate to the synthetic route used. These can include polymeric byproducts, starting materials from incomplete reactions, or solvents that are difficult to remove. For instance, if a Wurtz coupling reaction is used, residual organohalogen compounds might be present. Spectroscopic signs of these impurities could include extraneous peaks in NMR spectra, unexpected absorption bands in UV-Vis, or additional ions in mass spectra.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: My ¹H NMR spectrum of[1][1]-paracyclophane shows very broad and poorly resolved peaks. What is the likely cause and how can I fix it?

A: Broad peaks in the NMR spectrum of[1][1]-paracyclophane are a common issue and can stem from several sources:

  • Aggregation: At higher concentrations, paracyclophane molecules can stack, leading to aggregation and restricted molecular tumbling. This results in shorter relaxation times and broader signals.

    • Solution: Try acquiring the spectrum at a lower concentration.

  • Conformational Dynamics: The flexible six-carbon bridges can undergo conformational exchange on a timescale that is intermediate relative to the NMR experiment. This is a frequent cause of broadness.

    • Solution: Perform variable temperature (VT) NMR studies. Cooling the sample may slow the exchange enough to "freeze out" individual conformers, resulting in sharp signals for each. Conversely, heating the sample can sometimes accelerate the exchange to the fast-exchange regime, leading to averaged, sharp signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If contamination is suspected, passing the sample through a small plug of silica gel or celite before analysis may help.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks.

    • Solution: Carefully shim the instrument before acquiring the data, especially for a new sample or solvent.

Q: The chemical shifts in my ¹H NMR spectrum are significantly different from what I expected based on literature for similar compounds. Why might this be?

A: Discrepancies in chemical shifts can be attributed to:

  • Solvent Effects: The choice of deuterated solvent can have a profound impact on chemical shifts, especially for aromatic compounds. Solvents like benzene-d₆ can induce significant upfield or downfield shifts through solvent-solute interactions compared to solvents like CDCl₃.

    • Solution: Ensure you are comparing your data to literature values obtained in the same solvent. When reporting your own data, always specify the solvent used.[2]

  • Concentration: As mentioned, aggregation at high concentrations can influence the electronic environment and thus the chemical shifts.

    • Solution: Check for concentration dependence by running samples at different dilutions.

  • Temperature: Temperature can affect conformational equilibria, which in turn alters the time-averaged chemical shifts of the nuclei.

    • Solution: Record the temperature at which the spectrum was acquired and compare it to the conditions reported in the literature.

UV-Visible (UV-Vis) Spectroscopy

Q: My[1][1]-paracyclophane sample shows no significant absorbance, or the absorbance is much lower than expected. What should I check?

A: This issue usually points to a problem with the sample preparation or instrument setup:

  • Concentration Too Low: The molar absorptivity (ε) of the electronic transitions may be lower than anticipated, requiring a higher concentration to observe a measurable signal.

    • Solution: Prepare a more concentrated sample. If solubility is an issue, use a cuvette with a longer path length (e.g., 5 cm or 10 cm) to increase the absorbance for a given concentration (A = εbc).

  • Incorrect Solvent: The choice of solvent is critical. The solvent must be transparent in the wavelength range of interest. Using a solvent that absorbs in the same region as your analyte will obscure its signal.

    • Solution: Check the UV cutoff wavelength of your solvent and ensure it is well below the region where you expect your compound to absorb.

  • Wavelength Range: The instrument may not be scanning the correct range of wavelengths.

    • Solution: Ensure the spectrophotometer is set to scan from the UV region (starting around 200-220 nm) up through the visible region.[3]

Q: The absorbance reading for my sample is greater than 2.0 and the spectrum appears noisy or distorted at the peak maximum. What is happening?

A: High absorbance values often lead to inaccurate and unreliable measurements.

  • Concentration Too High: When absorbance is too high (typically > 1.5-2.0), most of the light is being blocked from reaching the detector. This can lead to non-linearity and increased noise, a deviation from the Beer-Lambert law.

    • Solution: Dilute your sample to bring the maximum absorbance into the optimal range of 0.1 - 1.0.

  • Sample Precipitation: If the compound is not fully dissolved or begins to precipitate out of solution, the suspended particles will scatter light, leading to a high and unstable baseline and inaccurate absorbance readings.

    • Solution: Visually inspect the sample for turbidity. If necessary, filter the solution or try a different solvent in which the compound is more soluble.

  • Dirty Cuvette: Fingerprints, dust, or residue on the cuvette walls can scatter or absorb light, causing artificially high and noisy readings.

    • Solution: Thoroughly clean the cuvette with an appropriate solvent and wipe the optical faces with a lint-free cloth before placing it in the spectrophotometer.

Mass Spectrometry (MS)

Q: I am using Electron Ionization (EI) Mass Spectrometry and I cannot find the molecular ion (M⁺) peak for[1][1]-paracyclophane. Why?

A: The absence of a molecular ion peak in EI-MS is common for molecules that are prone to fragmentation.

  • Extensive Fragmentation: EI is a high-energy ionization technique that can impart a significant amount of internal energy to the molecule. The strained nature of the[1][1]-paracyclophane ring system makes it susceptible to fragmentation upon ionization, meaning the molecular ion, once formed, may immediately break apart before it can be detected.

    • Solution: Use a "softer" ionization technique that imparts less energy to the molecule. Methods like Chemical Ionization (CI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI) are much more likely to yield a prominent ion corresponding to the intact molecule (e.g., [M+H]⁺ or [M+Na]⁺).

Q: The fragmentation pattern in my mass spectrum is very complex. What are the expected fragmentation pathways for[1][1]-paracyclophane?

A: The fragmentation of[1][1]-paracyclophane is expected to be dominated by cleavages within the aliphatic bridges and the aromatic rings.

  • Cleavage of Aliphatic Bridges: The most likely fragmentation pathway involves the cleavage of the C-C bonds in the six-carbon bridges. This can lead to the loss of neutral fragments like ethene (loss of 28 Da) or larger alkyl radicals.

  • Benzylic Cleavage: Cleavage at the benzylic position (the bond between the aromatic ring and the aliphatic bridge) is a common pathway for alkyl-substituted aromatic compounds. This would result in the formation of a stable tropylium ion (C₇H₇⁺) at m/z 91, although this may be less favored in a bridged system.

  • Ring Opening/Rearrangement: The strained ring system can undergo complex rearrangements upon ionization, leading to a variety of fragment ions.

Quantitative Data Summary

Note: Spectroscopic data for[1][1]-paracyclophane is not widely published. The values below are estimates based on the known behavior of similar paracyclophane structures and general principles of spectroscopy. Actual experimental values may vary.

Table 1: Estimated NMR Chemical Shifts for[1][1]-Paracyclophane

NucleusType of Proton/CarbonEstimated Chemical Shift (δ, ppm)Multiplicity
¹H NMR Aromatic (Ar-H)6.0 - 7.0m
Bridge (α-CH₂)2.5 - 3.0m
Bridge (β-CH₂)1.0 - 1.8m
Bridge (γ-CH₂)0.5 - 1.5m
¹³C NMR Aromatic (Quaternary)135 - 145s
Aromatic (CH)130 - 140d
Bridge (α-CH₂)30 - 40t
Bridge (β-CH₂)25 - 35t
Bridge (γ-CH₂)20 - 30t

Table 2: Estimated UV-Vis Absorption Maxima for[1][1]-Paracyclophane in a Non-polar Solvent

TransitionEstimated λ_max (nm)Notes
π → π* (Benzene-like)220 - 240High intensity
Charge Transfer280 - 320Broad, lower intensity band resulting from transannular interactions

Table 3: Common Mass Fragments in EI-MS of[1][1]-Paracyclophane

m/z ValuePossible Fragment IdentityNotes
320[C₂₄H₃₂]⁺Molecular Ion (M⁺), may be weak or absent
292[M - C₂H₄]⁺Loss of ethene from a bridge
278[M - C₃H₆]⁺Loss of propene from a bridge
104[C₈H₈]⁺Fragment corresponding to p-xylene or styrene
91[C₇H₇]⁺Tropylium ion, a common fragment for alkylbenzenes

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of dry[1][1]-paracyclophane into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, or DMSO-d₆).

    • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 8 or 16) should be used to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by referencing the residual solvent peak.[2]

Protocol 2: UV-Vis Sample Preparation and Analysis
  • Sample Preparation:

    • Prepare a stock solution of[1][1]-paracyclophane of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., cyclohexane, hexane, or ethanol).

    • From the stock solution, prepare a dilution in a quartz cuvette such that the expected maximum absorbance will be between 0.1 and 1.0. A typical concentration for UV-Vis analysis is in the 10⁻⁴ to 10⁻⁵ M range.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for a stable output.

    • Set the desired wavelength range for the scan (e.g., 200 nm to 600 nm).

  • Data Acquisition:

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Replace the blank cuvette with the sample cuvette.

    • Run the sample scan to obtain the absorbance spectrum.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Protocol 3: Mass Spectrometry Sample Preparation and Analysis
  • Sample Preparation (for ESI-MS):

    • Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

    • If necessary, add a small amount of an acid (e.g., formic acid) to promote protonation ([M+H]⁺).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

    • Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to values appropriate for the analyte and solvent system.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion using a syringe pump or through an LC system.

    • Acquire the mass spectrum over a suitable m/z range (e.g., m/z 100-1000) to ensure the molecular ion and expected fragments are observed.

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion and fragmenting it to observe its daughter ions.

Visualizations

Spectroscopic_Analysis_Workflowcluster_prepSample Preparationcluster_analysisSpectroscopic Techniquescluster_dataData Processing & Interpretationcluster_conclusionFinal ConfirmationPrepPurified [6,6]-Paracyclophane SampleNMRNMR Spectroscopy(¹H, ¹³C, 2D)Prep->NMRUVVisUV-Vis SpectroscopyPrep->UVVisMSMass Spectrometry(EI, ESI)Prep->MSNMR_DataStructural Information(Connectivity, Conformation)NMR->NMR_DataUVVis_DataElectronic Properties(Conjugation, λmax)UVVis->UVVis_DataMS_DataMolecular Weight & Formula(Fragmentation Pattern)MS->MS_DataConclusionStructure Elucidation &Purity AssessmentNMR_Data->ConclusionUVVis_Data->ConclusionMS_Data->Conclusion

Caption: General workflow for the comprehensive spectroscopic analysis of[1][1]-paracyclophane.

NMR_TroubleshootingStart¹H NMR Spectrum AcquiredProblemAre peaks broad orpoorly resolved?Start->ProblemCheck_ConcIs concentration high?Problem->Check_ConcYesGood_SpectrumSpectrum is GoodProceed with AnalysisProblem->Good_SpectrumNoAction_DiluteDilute SampleCheck_Conc->Action_DiluteYesCheck_TempIs temperature appropriate?Check_Conc->Check_TempNoAction_Dilute->StartAction_VTPerform VariableTemperature (VT) NMRCheck_Temp->Action_VTNo(Dynamic process suspected)Check_ShimsCheck Shimming &Paramagnetic ImpuritiesCheck_Temp->Check_ShimsYesAction_VT->StartCheck_Shims->Start

Caption: Decision tree for troubleshooting broad peaks in the ¹H NMR spectrum.

MS_Fragmentation_PathwayMolecule[6,6]-Paracyclophane(C₂₄H₃₂)IonizationIonization (e.g., EI)Molecule->IonizationSoftIonizationSoft Ionization(e.g., ESI)Molecule->SoftIonizationMolecularIonMolecular Ion [M]⁺˙m/z = 320Ionization->MolecularIonFragment1Loss of Alkene(e.g., - C₂H₄)MolecularIon->Fragment1Fragment2Bridge CleavageMolecularIon->Fragment2FragmentIon1[M - C₂H₄]⁺˙m/z = 292Fragment1->FragmentIon1FragmentIon2Smaller Fragments(e.g., m/z 104, 91)Fragment2->FragmentIon2ProtonatedMolecule[M+H]⁺m/z = 321SoftIonization->ProtonatedMolecule

Caption: Simplified fragmentation pathways for[1][1]-paracyclophane in mass spectrometry.

"stability of 6,6-Paracyclophane under different reaction conditions"

Technical Support Center:[1][1]Paracyclophane Stability and Handling

Disclaimer: Direct experimental data on the stability of[1][1]paracyclophane is limited in publicly available literature. Much of the following guidance is based on established principles of cyclophane chemistry, computational studies, and data from related, more extensively studied [n,n] and [n]paracyclophanes. Researchers should always perform small-scale tests to determine the stability of[1][1]paracyclophane under their specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is[1][1]paracyclophane and what are its key structural features?

[1][1]Paracyclophane is a member of the paracyclophane family of molecules, characterized by two benzene rings linked by two aliphatic chains of six methylene groups (-CH₂-) at the para positions. This extended bridge length, compared to the well-studied [2.2]paracyclophane, results in significantly less ring strain and distortion of the aromatic rings. The benzene rings in[1][1]paracyclophane are expected to be more planar and exhibit reactivity closer to that of conventional aromatic compounds.

Q2: How does the stability of[1][1]paracyclophane compare to other [n,n]paracyclophanes?

Generally, the stability of [n,n]paracyclophanes increases as the length of the methylene bridges (n) increases. This is due to a reduction in ring strain and less distortion of the benzene rings. Therefore,[1][1]paracyclophane is significantly more stable than its lower homologues like [2.2]paracyclophane. Computational studies on various [n]paracyclophanes support this trend, indicating that with longer bridges, the strain energy decreases, and the geometry of the benzene ring approaches that of an unstrained benzene molecule.[2]

Q3: What are the expected decomposition pathways for[1][1]paracyclophane?

While specific experimental data for[1][1]paracyclophane is scarce, potential decomposition pathways under harsh conditions could involve:

  • Thermal Stress: At very high temperatures, cleavage of the methylene bridges could occur, potentially leading to polymerization or the formation of other aromatic compounds. However, it is expected to be much more thermally stable than [2.2]paracyclophane.

  • Strongly Acidic Conditions: Under superacidic conditions, protonation of the aromatic ring followed by rearrangement or cleavage of the aliphatic bridges is a possibility, analogous to the behavior of other paracyclophanes which can isomerize under acidic catalysis.[3][4]

  • Aggressive Oxidizing Agents: Strong oxidants could potentially attack the benzene rings or the methylene bridges, leading to a variety of oxidation products.

Troubleshooting Guides

Issue 1: Unexpected Side Reactions or Decomposition During Functionalization

Symptoms:

  • Low yield of the desired product.

  • Formation of polymeric or tar-like materials.

  • Complex mixture of products observed by TLC, GC-MS, or NMR.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Reaction Temperature is too high While more stable than smaller paracyclophanes, prolonged exposure to high temperatures can lead to decomposition. • Attempt the reaction at a lower temperature. • If thermal initiation is required, consider photochemical activation as a milder alternative.
Reagents are too harsh (e.g., strong acids/bases, potent oxidants) The aromatic rings, while less strained, can still be susceptible to aggressive reagents. • Use milder reagents. For example, for nitration, consider using a less aggressive nitrating agent than a mixture of nitric and sulfuric acids.[3][4] • Protect the paracyclophane core if possible before attempting harsh transformations on other parts of the molecule.
Incompatible Solvent The choice of solvent can influence stability. • Screen a range of solvents with varying polarities and boiling points. • Ensure the solvent is dry and deoxygenated, as trace impurities can initiate decomposition pathways.
Presence of Oxygen For reactions sensitive to oxidation, atmospheric oxygen can be a contributing factor to decomposition. • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). • Use degassed solvents.
Issue 2: Difficulty in Achieving Selective Functionalization

Symptoms:

  • Formation of a mixture of regioisomers.

  • Multiple substitutions on the aromatic rings.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Similar Reactivity of Aromatic Protons The protons on the benzene rings may have similar reactivity, leading to a lack of selectivity. • Employ directing groups to guide the substitution to a specific position. • Explore catalytic methods that offer higher regioselectivity.
Steric Hindrance The aliphatic bridges may sterically hinder certain positions on the aromatic rings. • Utilize smaller reagents to access sterically congested sites. • Consider computational modeling to predict the most accessible positions for substitution.

Experimental Protocols

Note: The following are generalized protocols and should be adapted and optimized for specific experimental setups and substrates.

General Protocol for Handling and Storage of[1][1]Paracyclophane
  • Storage: Store[1][1]paracyclophane in a cool, dry, and dark place, preferably under an inert atmosphere to prevent slow oxidation over time.

  • Handling: Handle the compound in a well-ventilated fume hood. As with all chemicals, wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Inert Atmosphere Techniques: For reactions requiring anhydrous and oxygen-free conditions, use standard Schlenk line or glovebox techniques.

Visualizations

experimental_workflowcluster_prepPreparationcluster_reactionReactioncluster_analysisAnalysis & Troubleshootingstart[6,6]ParacyclophanereactionFunctionalization Reactionstart->reactionreagentsReaction Reagents & Solventreagents->reactionconditionsReaction Conditions (Temperature, Atmosphere)conditions->reactionworkupAqueous Workup & Extractionreaction->workuppurificationColumn Chromatography / Recrystallizationworkup->purificationanalysisSpectroscopic Analysis (NMR, MS)purification->analysistroubleshootTroubleshootinganalysis->troubleshootsuccessDesired Producttroubleshoot->successSuccessfulfailureDecomposition / Low Yieldtroubleshoot->failureUnsuccessful

Caption: A generalized workflow for experiments involving the functionalization of[1][1]paracyclophane.

logical_troubleshootingcluster_conditionsReaction Conditionscluster_solutionsPotential SolutionsstartLow Yield or Decomposition ObservedtempIs the temperature too high?start->tempreagentsAre the reagents too harsh?start->reagentsatmosphereIs the reaction sensitive to air/moisture?start->atmospherelower_tempLower Reaction Temperaturetemp->lower_tempYesmild_reagentsUse Milder Reagentsreagents->mild_reagentsYesinert_atmUse Inert Atmosphere/Dry Solventsatmosphere->inert_atmYesendRe-run Experimentlower_temp->endRe-evaluatemild_reagents->endRe-evaluateinert_atm->endRe-evaluate

Caption: A troubleshooting decision tree for addressing instability issues with[1][1]paracyclophane.

Technical Support Center: Scale-Up Synthesis of Paracyclophanes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "6,6-Paracyclophane" is not a standard nomenclature in the reviewed literature. This guide addresses the common challenges and troubleshooting strategies for the scale-up synthesis of paracyclophanes in general, with a focus on commonly studied derivatives like [2.2]paracyclophane, which can be extrapolated to other analogues. [6.6]Paracyclophane is noted to be nearly strain-free, which may present a different set of synthetic challenges compared to more strained systems.[1]

Troubleshooting Guides

This section provides solutions to common issues encountered during the scale-up synthesis of paracyclophanes.

Problem ID Issue Potential Causes Suggested Solutions
P-01 Low Yield of Paracyclophane 1. Suboptimal reaction conditions (solvent, temperature, concentration).[2] 2. Formation of polymeric byproducts.[3] 3. Degradation of starting materials or product.[2] 4. Inefficient cyclization method for the target paracyclophane.[4]1. Optimize Reaction Conditions: Systematically vary solvent, temperature, and reactant concentrations. For photochemical reactions, optimizing the light source and wavelength can be crucial.[2][5] For instance, in a photochemical route to a [3.2]paracyclophane, changing the solvent from acetonitrile (MeCN) to a 1:1 mixture of MeCN and water doubled the yield.[2] 2. Employ High Dilution: For coupling reactions, high dilution conditions can favor intramolecular cyclization over intermolecular polymerization.[4] 3. Control Temperature: For reactions sensitive to side reactions at higher temperatures, such as nitration, operating at very low temperatures (e.g., -78 °C) can significantly improve yields by suppressing polymerization.[3] 4. Choose an Appropriate Synthetic Route: Different paracyclophanes may require different synthetic strategies. Common methods include Wurtz coupling, Hofmann elimination, and photochemical cyclization.[2][4][6]
P-02 Significant Byproduct Formation (e.g., Polymers, Dimers) 1. High concentration of reactants favoring intermolecular reactions.[7] 2. Presence of oxygen or other reactive species leading to side reactions.[2] 3. Inappropriate reaction temperature promoting side reactions.[3]1. High Dilution: As with low yields, using high dilution techniques is a primary strategy to minimize intermolecular side reactions that lead to polymers and oligomers.[4] 2. Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and other oxygen-mediated side reactions.[2] 3. Temperature Control: Maintain strict temperature control throughout the reaction. For exothermic reactions, ensure adequate cooling to prevent temperature spikes that can lead to byproduct formation.[3]
P-03 Difficulty in Product Purification 1. Similar polarity of the product and byproducts. 2. Formation of complex mixtures of isomers.[8] 3. Precipitation of reaction components.[3]1. Chromatography Optimization: Experiment with different stationary phases (e.g., silica gel, alumina) and solvent systems for column chromatography. 2. Recrystallization: Fractional recrystallization can be effective for separating isomers and purifying the final product.[1] 3. Derivatization: In some cases, converting the product to a derivative that is easier to purify, followed by regeneration of the original product, can be a viable strategy.
P-04 Poor Reproducibility on a Larger Scale 1. Inefficient heat transfer in larger reaction vessels. 2. Inefficient mass transfer and mixing. 3. Challenges in maintaining homogenous reaction conditions.1. Reactor Design: Use a reactor with appropriate geometry and agitation to ensure efficient mixing and heat transfer. 2. Controlled Addition: For highly reactive reagents, use a syringe pump or addition funnel for slow, controlled addition to maintain a consistent reaction temperature and concentration profile. 3. Process Analytical Technology (PAT): Implement in-situ monitoring techniques (e.g., IR, UV-Vis) to track reaction progress and ensure consistency between batches.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of a paracyclophane synthesis?

A1: The most critical parameters are typically temperature, reactant concentration (often requiring high dilution), and the reaction atmosphere. Inadequate temperature control can lead to increased byproduct formation and reduced yields.[3] High concentrations favor intermolecular reactions, resulting in polymers instead of the desired cyclophane.[7] Many reactions are also sensitive to oxygen, necessitating an inert atmosphere.[2]

Q2: How can I improve the yield of my photochemical paracyclophane synthesis on a larger scale?

A2: Scaling up photochemical reactions can be challenging due to the limited penetration of light. Using a flow reactor can be an effective strategy.[2] This ensures that all of the reaction mixture is adequately irradiated. Additionally, optimizing the solvent system, light wavelength, and temperature can significantly improve yields. For example, a study on a photochemical macrocyclization found that a mixture of MeCN:H₂O, a specific light intensity, and low temperature under an argon atmosphere were optimal, leading to a yield of 66% on a larger scale.[2][5]

Q3: Are there specific safety precautions to consider when scaling up paracyclophane synthesis?

A3: Yes. Many synthetic routes involve hazardous reagents such as strong acids (e.g., triflic acid), pyrophoric reagents (e.g., n-BuLi), or toxic materials.[1][3] When scaling up, it is crucial to have appropriate personal protective equipment (PPE), work in a well-ventilated fume hood or a walk-in hood, and have quench stations and emergency plans in place. Thermal management is also a key safety concern, as exothermic reactions can run away if not properly controlled in larger vessels.

Q4: What are some common synthetic strategies for preparing paracyclophanes?

A4: Several strategies exist, and the best choice depends on the specific paracyclophane target. Some common methods include:

  • Wurtz Coupling: Reaction of a dihalo compound with sodium metal.[4]

  • Hofmann Elimination: Elimination reaction of quaternary ammonium hydroxides.[6]

  • Photochemical Cyclization: Light-induced intramolecular bond formation.[2]

  • Ring-Closing Metathesis (RCM): A powerful method for forming the aliphatic bridges.

  • Transition-Metal-Catalyzed Cross-Coupling Reactions: Such as Suzuki or Stille couplings to form the cyclophane structure.[4][9]

Quantitative Data

Table 1: Optimization of Photochemical Synthesis of a [3.2]Paracyclophane Derivative [2][5]

ParameterCondition 1 (Original)Condition 2 (Optimized)Yield
Solvent MeCNMeCN:H₂O (1:1)Increased from 31% to 65% (isolated)
Atmosphere AirArgonMinimized side products
Temperature Not specified10 °CImproved selectivity
Scale 20 mgScaled up in flow reactor66% isolated yield

Table 2: Yields for Nitration of [2.2]Paracyclophane under Various Conditions [3]

Nitrating SystemYield of 4-nitro[2.2]paracyclophaneRemarks
HNO₃/H₂SO₄N.A.Water formation, difficult purification
Fuming HNO₃/TfOH26%Water formation (precipitation), difficult purification
Fuming HNO₃/Tf₂O84%Very sensitive to moisture and O₂, no precipitation, easier extraction
NaNO₃/TFA8%Limited to high temperatures (min -15 °C)
NaNO₂/TFA12%-

Experimental Protocols

General Procedure for Photochemical Synthesis of a [3.2]Paracyclophane Derivative in a Flow Reactor (Optimized Conditions) [2]

  • Preparation: A solution of the aromatic ester precursor (e.g., 6a in the cited literature) is prepared in a 1:1 mixture of acetonitrile and water at a concentration of 1-2 mg/mL.

  • Degassing: The solution is saturated with argon to remove dissolved oxygen.

  • Flow Reaction: The solution is pumped through a flow reactor equipped with a UV lamp (e.g., 254 nm). The flow rate and irradiation time are adjusted to ensure complete conversion of the starting material.

  • Work-up: The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired paracyclophane.

General Procedure for Nitration of [2.2]Paracyclophane using Fuming HNO₃/Tf₂O [3]

  • Reaction Setup: A solution of [2.2]paracyclophane in a suitable solvent (e.g., dichloromethane) is cooled to -78 °C in a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: A pre-cooled solution of fuming nitric acid and triflic anhydride in the same solvent is added dropwise to the paracyclophane solution, maintaining the temperature at -78 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by pouring it onto ice.

  • Extraction: The product is extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, washed with water and brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed in vacuo, and the crude product is purified by column chromatography to afford 4-nitro[2.2]paracyclophane.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials dissolve Dissolve in Solvent start->dissolve degas Degas (if needed) dissolve->degas react Cyclization Reaction (e.g., Photochemical, Coupling) degas->react monitor Monitor Progress (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Chromatography, Recrystallization) concentrate->purify end Pure Paracyclophane purify->end

Caption: General experimental workflow for paracyclophane synthesis.

troubleshooting_guide start Low Yield or High Impurity? cause1 Polymeric Byproducts? start->cause1 Yes cause2 Degradation? start->cause2 No solution1 Increase Dilution Lower Concentration cause1->solution1 end Improved Synthesis solution1->end solution2 Lower Temperature Use Inert Atmosphere cause2->solution2 Yes cause3 Incomplete Reaction? cause2->cause3 No solution2->end solution3 Increase Reaction Time Optimize Catalyst/Reagent cause3->solution3 Yes cause4 Purification Issues? cause3->cause4 No solution3->end solution4 Optimize Chromatography Attempt Recrystallization cause4->solution4 Yes cause4->end No solution4->end

Caption: Troubleshooting decision tree for paracyclophane synthesis.

References

Technical Support Center: Degradation Pathways of 6,6'-Paracyclophane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the degradation of 6,6'-paracyclophane is limited in publicly available literature. This technical support guide is based on established principles of organic chemistry and data from analogous compounds, primarily long-chain alkylbenzenes such as dodecylbenzene. The provided protocols and data should be considered as a starting point for experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 6,6'-paracyclophane?

A1: Due to the long and flexible hexane bridges, 6,6'-paracyclophane is considered to be nearly strain-free. Its thermal stability is expected to be comparable to or slightly less than that of similar long-chain dialkylbenzenes. Significant degradation is generally expected to occur at temperatures above 300-400°C. The primary degradation pathway at elevated temperatures is likely to be homolytic cleavage of the C-C bonds in the alkyl bridges.

Q2: Is 6,6'-paracyclophane susceptible to photochemical degradation?

A2: While the benzene rings can absorb UV light, long-chain n-alkylbenzenes are generally reported to be resistant to photooxidation.[1] Therefore, direct photodegradation of 6,6'-paracyclophane in the absence of photosensitizers or reactive oxygen species is expected to be a slow process. However, in the presence of environmental factors such as hydroxyl radicals, indirect photodegradation could occur.

Q3: What are the likely degradation products of 6,6'-paracyclophane under thermal stress?

A3: Under thermal stress, the primary degradation products are expected to result from the cleavage of the hexane bridges. This could lead to the formation of a variety of smaller hydrocarbons, including styrene, ethylbenzene, and other alkyl-substituted aromatic compounds. At higher temperatures, more extensive fragmentation and aromatization can occur, potentially leading to the formation of polycyclic aromatic hydrocarbons (PAHs). Thermal degradation of similar compounds has been shown to produce a complex mixture of smaller hydrocarbons.

Q4: What products might be expected from the photochemical degradation of 6,6'-paracyclophane?

A4: Given the resistance of n-alkylbenzenes to direct photolysis, significant product formation may only occur in the presence of initiators or in an oxidizing environment.[1] If degradation does occur, it would likely involve oxidation of the alkyl chains, potentially forming alcohols, ketones, and carboxylic acids. Ring-opening of the aromatic core is also a possibility under harsh photo-oxidative conditions, leading to smaller, oxygenated aliphatic compounds. For example, the photodegradation of sodium dodecylbenzenesulfonate, an analogous compound, has been shown to produce formaldehyde and glyoxal.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Thermal Degradation Results
Possible Cause Troubleshooting Step
Inconsistent Heating Profile: Verify the temperature calibration of your furnace or thermogravimetric analyzer (TGA). Ensure a consistent heating rate and atmosphere (e.g., inert gas flow) for all experiments.
Sample Inhomogeneity: Ensure the 6,6'-paracyclophane sample is pure and homogenous. Impurities can act as catalysts or inhibitors, affecting degradation onset and product distribution.
Atmosphere Contamination: Check for leaks in your experimental setup. The presence of oxygen in a supposedly inert atmosphere can lead to oxidative degradation pathways, altering the results.
Catalytic Effects of Reactor Surface: The material of the reactor can sometimes catalyze degradation. Consider using a quartz or passivated stainless steel reactor to minimize surface reactions.
Issue 2: No Significant Photodegradation Observed
Possible Cause Troubleshooting Step
Incorrect Wavelength: Ensure the wavelength of your UV source corresponds to an absorption band of 6,6'-paracyclophane or a chosen photosensitizer.
Low Light Intensity: Measure the photon flux of your light source. If the intensity is too low, the rate of degradation may be below the detection limit of your analytical method.
Quenching Effects: The solvent or impurities in the sample may be quenching the excited state of the molecule. Try using a high-purity, photochemically inert solvent.
Resistance to Direct Photolysis: As noted, direct photodegradation may be inefficient. Consider adding a photosensitizer (e.g., acetone, benzophenone) or a source of hydroxyl radicals (e.g., hydrogen peroxide) to initiate indirect degradation.
Issue 3: Complex and Unidentifiable Product Mixture in GC-MS Analysis
Possible Cause Troubleshooting Step
Secondary Degradation Reactions: The initial degradation products may be further degrading under the experimental conditions. Try analyzing samples at shorter reaction times or lower temperatures to isolate primary products.
Isomeric Products: Degradation can lead to the formation of numerous isomers that are difficult to separate chromatographically. Optimize your GC temperature program and consider using a longer column or a different stationary phase for better resolution.
Matrix Effects: If analyzing environmental samples, the sample matrix can interfere with the analysis. Use appropriate sample cleanup techniques such as solid-phase extraction (SPE) to remove interfering compounds.
Mass Spectral Library Limitations: The mass spectra of some degradation products may not be present in standard libraries. Manual interpretation of mass spectra and comparison with known fragmentation patterns of similar compounds will be necessary.

Quantitative Data from Analogous Compounds

The following tables summarize kinetic data for the degradation of dodecylbenzene and its sulfonated derivative, which can serve as a proxy for estimating the behavior of 6,6'-paracyclophane.

Table 1: Thermal Degradation Kinetics of Dodecylbenzene Sulfonic Acid (DBSA) in Polyaniline Matrix

Parameter Value Conditions Reference
Onset of DBSA degradation~200-350 °CIn air, as a dopant in polyaniline[1]
Major Weight Loss Stage400-500 °CIn air, decomposition of PANI-DBSA[1]

Note: The presence of the sulfonic acid group and the polymer matrix significantly influences these values.

Table 2: Photodegradation Kinetics of Sodium Dodecylbenzenesulfonate (SDBS)

Kinetic Model Rate Constant (k) Adsorption Constant (K) Conditions Reference
Langmuir-Hinshelwood0.042 mg L⁻¹ min⁻¹0.060 L mg⁻¹PbTiO₃ catalyst, UV irradiation[2]
Pseudo-first-order0.0688 min⁻¹-Graphite/PbTiO₃ photoelectrodegradation[2]

Note: These values are for a sulfonated derivative and in the presence of a photocatalyst, which accelerates the reaction.

Experimental Protocols

Protocol 1: Thermal Degradation Study using Thermogravimetric Analysis (TGA)
  • Instrument Preparation: Calibrate the TGA instrument according to the manufacturer's instructions. Ensure the sample pan is clean (e.g., by heating to 900°C in air).

  • Sample Preparation: Accurately weigh 5-10 mg of 6,6'-paracyclophane into the TGA sample pan.

  • Experimental Conditions:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to remove any residual oxygen.

    • Heat the sample from room temperature to 600°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the sample weight as a function of temperature. The onset of degradation is determined from the temperature at which significant weight loss begins. The kinetics of degradation can be analyzed using various models (e.g., Coats-Redfern).

Protocol 2: Photochemical Degradation Study
  • Sample Preparation: Prepare a solution of 6,6'-paracyclophane in a photochemically inert solvent (e.g., acetonitrile or cyclohexane) at a known concentration (e.g., 10 mg/L).

  • Experimental Setup:

    • Place the solution in a quartz reaction vessel equipped with a magnetic stirrer.

    • Use a UV lamp with a known spectral output (e.g., a medium-pressure mercury lamp) as the light source.

    • To study indirect photodegradation, add a photosensitizer (e.g., acetone at 1% v/v) or a hydroxyl radical source (e.g., hydrogen peroxide at 10 mM).

  • Irradiation and Sampling:

    • Before irradiation, take a "dark" sample to account for any adsorption to the vessel walls.

    • Irradiate the solution while stirring continuously.

    • At regular time intervals, withdraw aliquots of the solution for analysis.

  • Analysis:

    • Analyze the concentration of 6,6'-paracyclophane in each aliquot using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Plot the concentration of the parent compound versus irradiation time to determine the degradation kinetics.

    • Identify degradation products in the later time-point samples using GC-MS by comparing the mass spectra to library data and known fragmentation patterns.

Visualizations

Thermal_Degradation_Pathway 6,6'-Paracyclophane 6,6'-Paracyclophane Homolytic Cleavage Homolytic Cleavage 6,6'-Paracyclophane->Homolytic Cleavage High Temperature Diradical Intermediate Diradical Intermediate Homolytic Cleavage->Diradical Intermediate Fragmentation Fragmentation Diradical Intermediate->Fragmentation Styrene Styrene Fragmentation->Styrene Ethylbenzene Ethylbenzene Fragmentation->Ethylbenzene Other Alkylbenzenes Other Alkylbenzenes Fragmentation->Other Alkylbenzenes PAHs PAHs Other Alkylbenzenes->PAHs Further Reactions

Caption: Proposed thermal degradation pathway of 6,6'-paracyclophane.

Photochemical_Degradation_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Prepare Solution Prepare Solution Add Photosensitizer (optional) Add Photosensitizer (optional) Prepare Solution->Add Photosensitizer (optional) Irradiate with UV Irradiate with UV Add Photosensitizer (optional)->Irradiate with UV Collect Aliquots Collect Aliquots Irradiate with UV->Collect Aliquots HPLC/GC-MS Analysis HPLC/GC-MS Analysis Collect Aliquots->HPLC/GC-MS Analysis Determine Kinetics Determine Kinetics HPLC/GC-MS Analysis->Determine Kinetics Identify Products Identify Products HPLC/GC-MS Analysis->Identify Products

Caption: Experimental workflow for a photochemical degradation study.

References

Technical Support Center: Refining the Workup Procedure forParacyclophane Synthesis

Technical Support Center: Refining the Workup Procedure for[1][1]Paracyclophane Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the workup procedure for[1][1]paracyclophane synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude[1][1]paracyclophane?

A1: Common impurities include polymeric byproducts, starting materials from incomplete reactions, and smaller cyclophane oligomers. The high reactivity of the precursors can lead to the formation of high molecular weight polymers that are often insoluble.

Q2: Is column chromatography effective for purifying[1][1]paracyclophane?

A2: Yes, column chromatography can be an effective method for separating[1][1]paracyclophane from less polar impurities and some oligomeric species. However, due to the relatively non-polar nature of the target compound, a careful selection of the stationary and mobile phases is crucial. For larger, less strained cyclophanes like[1][1]paracyclophane, silica gel is a common choice for the stationary phase.

Q3: What are the best recrystallization solvents for[1][1]paracyclophane?

A3: A good recrystallization solvent should dissolve the[1][1]paracyclophane at an elevated temperature but have low solubility at room temperature or below. Common solvent systems to explore include mixtures of a good solvent (e.g., toluene, dichloromethane) and a poor solvent (e.g., hexane, methanol). The optimal solvent system will depend on the specific impurities present in the crude product.

Q4: My crude product is an intractable solid or oil. What should I do?

A4: This often indicates a high concentration of polymeric byproducts. It is advisable to first attempt to extract the desired[1][1]paracyclophane from the crude mixture using a solvent in which the polymer has low solubility, such as hot toluene or hexane. Subsequent purification of the extract can then be performed.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of isolated product after workup 1. Incomplete reaction. 2. Formation of soluble oligomers that are difficult to separate. 3. Loss of product during extraction or recrystallization.1. Monitor the reaction progress by TLC or GC-MS to ensure completion. 2. Optimize the purification strategy, potentially using preparative HPLC for challenging separations. 3. Use a minimal amount of solvent for recrystallization and ensure efficient phase separation during extractions.
Product is contaminated with a fluorescent impurity Presence of aromatic starting materials or byproducts with extended conjugation.1. Perform multiple recrystallizations. 2. Utilize column chromatography with a non-polar eluent system to separate the fluorescent impurity. 3. Wash the crude product with a solvent that selectively dissolves the impurity.
Difficulty in removing polymeric byproducts The polymer is partially soluble in the extraction solvent.1. Use a Soxhlet extractor with a suitable solvent (e.g., hexane) for continuous extraction of the desired product from the solid crude mixture. 2. Precipitate the polymer by adding a poor solvent to a solution of the crude product.
Product oils out during recrystallization The solvent system is not optimal, or the product is still impure.1. Try a different solvent or a mixture of solvents. 2. Add a small seed crystal to induce crystallization. 3. Further purify the material by column chromatography before attempting recrystallization.
Column chromatography yields poor separation 1. Inappropriate choice of eluent. 2. Column overloading. 3. Co-elution of impurities with similar polarity.1. Perform TLC with various solvent systems to find an optimal mobile phase that gives good separation (Rf of target compound ~0.3-0.4). 2. Use a larger column or a smaller amount of crude material. 3. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique (e.g., reverse-phase chromatography).

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the workup and purification of[1][1]paracyclophane. These values can vary depending on the specific reaction conditions and the scale of the synthesis.

Parameter Typical Value / Range Notes
Crude Product Yield 40-60%Highly dependent on the synthetic route.
Recovery from Extraction 80-95%Based on extraction from polymeric material.
Recovery from Column Chromatography 70-90%Dependent on the purity of the crude material and separation efficiency.
Recovery from Recrystallization 60-85%Per recrystallization step.
Final Purity (by NMR/GC) >98%After successful purification.

Detailed Experimental Protocols

Protocol 1: General Workup Procedure for Crude[1][1]Paracyclophane
  • Quenching the Reaction: After the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the reaction solvent under reduced pressure using a rotary evaporator.

  • Initial Extraction: To the resulting crude residue, add a suitable solvent to dissolve the[1][1]paracyclophane while leaving the majority of the polymeric byproducts undissolved (e.g., 100 mL of hot toluene per gram of crude material).

  • Filtration: Filter the hot solution to remove the insoluble polymer. Wash the polymer with a small amount of hot solvent.

  • Aqueous Wash: Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude[1][1]paracyclophane.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a non-polar solvent (e.g., hexane) as the slurry solvent. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude[1][1]paracyclophane in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully add it to the top of the packed column.

  • Elution: Elute the column with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate gradient, starting with 100% hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the purified[1][1]paracyclophane in various solvents at room temperature and upon heating. A good solvent system will show low solubility at room temperature and high solubility when hot.

  • Dissolution: In a flask, dissolve the[1][1]paracyclophane in the minimum amount of the chosen hot solvent or solvent mixture.

  • Hot Filtration (optional): If there are any insoluble impurities, perform a hot filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Visualizations

experimental_workflowcluster_synthesisSynthesiscluster_workupWorkupcluster_purificationPurificationReaction[6,6]ParacyclophaneSynthesis ReactionQuenchReaction QuenchingReaction->QuenchSolventRemovalSolvent RemovalQuench->SolventRemovalExtractionInitial Extraction(e.g., hot toluene)SolventRemoval->ExtractionFiltrationFiltration to RemovePolymerExtraction->FiltrationAqueousWashAqueous WashesFiltration->AqueousWashDryingDrying andConcentrationAqueousWash->DryingColumnChromColumn ChromatographyDrying->ColumnChromRecrystallizationRecrystallizationColumnChrom->RecrystallizationPureProductPure [6,6]ParacyclophaneRecrystallization->PureProduct

Caption: Experimental workflow for the synthesis and purification of[1][1]paracyclophane.

troubleshooting_logicstartCrude ProductAnalysisoily_solidIs the product anintractable oil or solid?start->oily_solidhigh_polymerHigh Polymer Contentoily_solid->high_polymerYessolubleIs the product solublein a suitable solvent?oily_solid->solubleNosoxhletConsider SoxhletExtractionhigh_polymer->soxhletsoxhlet->solublecolumnProceed to ColumnChromatographysoluble->columnYesrecrystallizeProceed toRecrystallizationsoluble->recrystallizeNo, try different solventscolumn->recrystallizelow_yieldIs the yield low afterpurification?recrystallize->low_yieldpurePure Productlow_yield->pureNooptimizeOptimize reaction andpurification conditionslow_yield->optimizeYesoptimize->start

Caption: Troubleshooting decision tree for the workup of[1][1]paracyclophane.

Technical Support Center: Managing Strain in Large Paracyclophane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of large paracyclophanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a focus on managing the inherent ring strain in these unique molecular architectures.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of large paracyclophanes. The solutions provided are based on established synthetic methodologies and aim to guide researchers in optimizing their reaction conditions.

ProblemPotential CausesSuggested Solutions
Low to No Yield of the Desired Paracyclophane - High Concentration: Intermolecular reactions (polymerization) are favored over the desired intramolecular cyclization at high concentrations.[1] - Incorrect Solvent: The solvent may not be suitable for the specific reaction, leading to poor solubility of reactants or intermediates, or unwanted side reactions.[2] - Suboptimal Temperature: The reaction temperature may be too low to overcome the activation energy for cyclization, or too high, leading to decomposition. - Ineffective Catalyst: The chosen catalyst may not be active enough for the specific coupling reaction or may be poisoned by impurities.[3] - Steric Hindrance: The precursors may be too sterically hindered to approach the correct conformation for cyclization.[4]- Implement High-Dilution Conditions: Use a syringe pump for the slow addition of reactants to a large volume of solvent to favor intramolecular reactions.[1] - Solvent Screening: Experiment with a range of solvents with varying polarities and boiling points to find the optimal medium for your reaction.[2] - Temperature Optimization: Systematically vary the reaction temperature to find the ideal balance between reaction rate and product stability. - Catalyst Screening: Test a variety of catalysts and ligands, particularly for cross-coupling reactions, to identify the most effective system.[3][5][6][7] Consider using more electron-rich and sterically bulky phosphine ligands for palladium-catalyzed couplings.[3][7] - Precursor Design: If possible, redesign the linear precursor to minimize steric hindrance near the reactive sites.[4]
Formation of Oligomeric or Polymeric Byproducts - Insufficient Dilution: The concentration of the linear precursor is too high, promoting intermolecular reactions.[1] - Slow Intramolecular Cyclization: If the rate of the desired cyclization is slow, intermolecular reactions have more time to occur.- Strict High-Dilution: Ensure that the rate of addition of the precursor is slow enough to maintain a very low steady-state concentration.[1] - Use of a Template: A template can pre-organize the linear precursor into a conformation that favors intramolecular cyclization. - Increase Reaction Temperature: In some cases, increasing the temperature can increase the rate of the intramolecular reaction more than the intermolecular ones.
Failed Cyclization in Wittig Reactions - Steric Hindrance: The phosphorane and the carbonyl group are too sterically encumbered to react.[4] - Low Reactivity of Ylide: The phosphorus ylide may not be nucleophilic enough to react with the carbonyl group. - Unfavorable Ring Strain: The energy barrier to forming the strained macrocycle is too high.- Use a More Reactive Ylide: Employ a non-stabilized ylide if a stabilized ylide is failing. - Change the Base: Use a stronger base to generate the ylide. - Modify the Precursor: Redesign the precursor to have longer chains or less bulky substituents to reduce strain in the transition state. - High Temperature: Running the reaction at a higher temperature may provide the necessary energy to overcome the activation barrier.
Failed Cyclization in McMurry Couplings - Inactive Low-Valent Titanium: The low-valent titanium species may not have been generated effectively.[8] - Poor Solubility of Precursors: The dicarbonyl precursor may not be soluble in the reaction solvent. - Presence of Protic Impurities: Water or other protic impurities will quench the low-valent titanium reagent.- Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents.[9] - Use Freshly Prepared Reagent: Prepare the low-valent titanium species immediately before use.[10] - Solvent Selection: Use a solvent in which the precursor is soluble, such as THF or DME.[8] - Increase Equivalents of Titanium Reagent: Use a larger excess of the low-valent titanium reagent.
Difficulty in Purifying the Product from Starting Materials and Byproducts - Similar Polarity: The desired product, starting materials, and oligomeric byproducts may have very similar polarities, making chromatographic separation difficult. - Low Crystallinity: The product may be an amorphous solid or an oil, making purification by recrystallization challenging.- Gradient Column Chromatography: Use a shallow gradient of eluent to improve separation. - Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography may be necessary. - Fractional Precipitation/Crystallization: Attempt to selectively precipitate or crystallize the product or impurities from a suitable solvent system. - Size Exclusion Chromatography: This technique can be effective for separating the desired macrocycle from larger oligomers.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of large paracyclophanes.

Q1: What is "strain" in the context of paracyclophane synthesis?

A1: In paracyclophanes, strain arises from the distortion of the benzene rings from their preferred planar geometry and the eclipsing interactions of the bridging alkyl chains.[11][12] This strain energy increases as the length of the bridging chains decreases, making the synthesis of smaller [n,n]paracyclophanes (where 'n' is the number of atoms in the bridge) particularly challenging. For example, [2.2]paracyclophane is significantly more strained than [3.3]paracyclophane, which in turn is more strained than [4.4]paracyclophane.

Q2: Why are high-dilution conditions so critical for large paracyclophane synthesis?

A2: High-dilution conditions are essential to favor the desired intramolecular cyclization reaction over competing intermolecular polymerization.[1] By adding the linear precursor slowly to a large volume of solvent, the concentration of the precursor at any given moment is kept extremely low. This minimizes the chances of two precursor molecules reacting with each other and instead promotes the two ends of the same molecule finding each other to form the cyclic product.

Q3: What are the most common synthetic methods for constructing the macrocyclic ring of a large paracyclophane?

A3: Several methods are commonly employed, including:

  • Wittig Reaction: This reaction forms a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone.[13][14] It is a versatile method for creating the bridging chains.

  • McMurry Coupling: This is a reductive coupling of two carbonyl groups (aldehydes or ketones) using a low-valent titanium reagent to form an alkene.[8][15] It is particularly useful for synthesizing symmetrical paracyclophanes.

  • Palladium-Catalyzed Cross-Coupling Reactions: Reactions like Suzuki and Buchwald-Hartwig amination are powerful tools for forming carbon-carbon and carbon-heteroatom bonds in the macrocycle.[3][5][7][16][17]

  • Ring-Closing Metathesis (RCM): This method uses a ruthenium catalyst to form a new double bond between two existing terminal alkenes in the precursor.

Q4: How can I characterize the strain in my synthesized paracyclophane?

A4: Strain can be characterized both experimentally and computationally.

  • X-ray Crystallography: Provides precise information about bond lengths, bond angles, and the distortion of the aromatic rings from planarity.

  • NMR Spectroscopy: The chemical shifts of the aromatic protons can be indicative of ring strain and transannular interactions.

  • Computational Chemistry: Density functional theory (DFT) and other computational methods can be used to calculate the strain energy of the molecule.[11][12]

Q5: Are there any alternatives to traditional high-dilution techniques?

A5: Yes, template-directed synthesis is a powerful alternative. In this approach, a template molecule is used to bind to the linear precursor and pre-organize it into a conformation that is favorable for intramolecular cyclization. This can significantly increase the yield of the desired macrocycle even at higher concentrations.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

General Protocol for Wittig Macrocyclization

This protocol describes a general procedure for the synthesis of a large paracyclophane via an intramolecular Wittig reaction.

  • Preparation of the Precursor: Synthesize the linear precursor containing a phosphonium salt at one terminus and a carbonyl group (aldehyde or ketone) at the other.

  • Setup for High Dilution: In a large, dry, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a septum, add the appropriate dry solvent (e.g., THF, DMF). The volume should be sufficient to achieve a final concentration of the precursor in the range of 0.001-0.01 M.

  • Preparation of the Ylide Solution: In a separate dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the phosphonium salt precursor in a minimal amount of dry solvent.

  • Preparation of the Carbonyl Solution: In another dry flask, dissolve the carbonyl-containing portion of the precursor in the same dry solvent.

  • Syringe Pump Addition: Using two separate syringe pumps, slowly and simultaneously add the ylide solution and the carbonyl solution to the reaction flask over a period of several hours (typically 8-24 hours). A strong base (e.g., n-BuLi, NaH, or KOt-Bu) should be present in the reaction flask or co-added to generate the ylide in situ.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction carefully (e.g., with water or a saturated ammonium chloride solution). Extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired paracyclophane.[13]

General Protocol for McMurry Coupling Macrocyclization

This protocol outlines a general procedure for the intramolecular McMurry coupling of a dicarbonyl precursor to form a large paracyclophane.

  • Preparation of the Precursor: Synthesize the linear precursor containing two carbonyl groups (aldehydes or ketones) at the termini.

  • Preparation of Low-Valent Titanium Reagent: In a dry, inert atmosphere (glovebox or Schlenk line), suspend anhydrous TiCl₃ or TiCl₄ in a dry, ethereal solvent (e.g., THF or DME).[8][9] Add a reducing agent (e.g., Zn-Cu couple, Li, or K) and reflux the mixture for several hours to generate the black slurry of the low-valent titanium reagent.[8]

  • High-Dilution Setup: In a separate large, dry flask equipped with a mechanical stirrer and a condenser, add a large volume of the same dry solvent.

  • Syringe Pump Addition: Dissolve the dicarbonyl precursor in the dry solvent and add it to the slurry of the low-valent titanium reagent via syringe pump over an extended period (e.g., 12-48 hours) while maintaining reflux.[8]

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup: After the addition is complete, continue to reflux for an additional period (e.g., 2-4 hours). Cool the reaction mixture to room temperature and quench by the slow addition of an aqueous solution (e.g., 10% K₂CO₃).

  • Purification: Filter the mixture through a pad of celite to remove the titanium salts. Extract the filtrate with an organic solvent. Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate in vacuo. Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key concepts and workflows in large paracyclophane synthesis.

Troubleshooting_Low_Yield start Low or No Yield check_concentration Check Concentration start->check_concentration high_dilution Implement High Dilution check_concentration->high_dilution Concentration > 0.01 M check_solvent Check Solvent check_concentration->check_solvent Concentration OK end Improved Yield high_dilution->end solvent_screen Perform Solvent Screen check_solvent->solvent_screen Suspect Solvent Issue check_temp Check Temperature check_solvent->check_temp Solvent OK solvent_screen->end temp_opt Optimize Temperature check_temp->temp_opt Temperature Not Optimized check_catalyst Check Catalyst/Reagents check_temp->check_catalyst Temperature OK temp_opt->end catalyst_screen Screen Catalysts/Reagents check_catalyst->catalyst_screen Suspect Catalyst/Reagent Issue catalyst_screen->end

Caption: Troubleshooting workflow for low yields in paracyclophane synthesis.

High_Dilution_Setup cluster_precursors Precursor Solutions cluster_reaction Reaction Vessel precursor_A Precursor A in Solvent syringe_pump_A Syringe Pump A precursor_A->syringe_pump_A precursor_B Precursor B in Solvent syringe_pump_B Syringe Pump B precursor_B->syringe_pump_B reaction_flask Large Volume of Solvent (with catalyst/base if needed) product Desired Paracyclophane reaction_flask->product Intramolecular Cyclization syringe_pump_A->reaction_flask Slow Addition syringe_pump_B->reaction_flask Slow Addition

Caption: Experimental setup for high-dilution macrocyclization.

References

Validation & Comparative

A Comparative Guide to 6,6-Paracyclophane and [2.2]Paracyclophane: Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the properties of two key members of the paracyclophane family: 6,6-paracyclophane and [2.2]paracyclophane. These molecules, characterized by bridged benzene rings, offer unique three-dimensional structures and electronic properties that make them valuable scaffolds in materials science, supramolecular chemistry, and drug design. This document summarizes their structural features, spectroscopic properties, and reactivity, supported by available experimental data.

Structural Comparison

The defining difference between this compound and [2.2]paracyclophane lies in the length of the aliphatic chains that bridge the para positions of the two benzene rings. In this compound, these bridges consist of six methylene units, while [2.2]paracyclophane has much shorter bridges of only two methylene units. This seemingly simple difference has profound consequences for the molecules' geometry, strain, and overall properties.

G cluster_synthesis Synthesis of [2.2]Paracyclophane cluster_reaction Electrophilic Nitration start Start: p-xylene step1 Bromination (NBS, benzoyl peroxide) start->step1 step2 Wurtz Coupling (Sodium metal in xylene) step1->step2 product [2.2]Paracyclophane step2->product reagent [2.2]Paracyclophane step3 Nitrating agent (e.g., HNO₃/H₂SO₄) reagent->step3 nitro_product Nitro-[2.2]paracyclophane step3->nitro_product

Unveiling the Structure of 6,6-Paracyclophane: A Comparative Guide to its X-ray Crystallographic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount. This guide provides an objective comparison of the structural validation of 6,6-paracyclophane, a fascinating molecule with two aromatic rings linked by aliphatic chains. We delve into the experimental data from X-ray crystallography and compare its performance with alternative structural elucidation methods, offering a comprehensive overview for those engaged in molecular design and analysis.

Introduction to this compound and the Significance of its Structure

Paracyclophanes are a class of organic compounds characterized by two benzene rings held in a face-to-face arrangement by bridging alkyl chains. The length of these chains significantly influences the geometry and strain of the aromatic rings. While shorter-chained paracyclophanes, such as the extensively studied [2.2]paracyclophane, exhibit significant distortion of the benzene rings from planarity, longer-chained analogues like this compound are anticipated to be nearly strain-free. Verifying this lack of strain and understanding the precise spatial arrangement of the molecule is crucial for its potential applications in supramolecular chemistry, materials science, and as a scaffold in drug design. X-ray crystallography stands as the definitive method for determining the solid-state structure of such molecules with atomic-level precision.

X-ray Crystallography: The Gold Standard for Structural Validation

X-ray crystallography is a powerful analytical technique that provides detailed information about the three-dimensional structure of crystalline solids. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, scientists can determine the precise arrangement of atoms and the detailed geometric parameters of the molecule.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a paracyclophane derivative, for instance, typically involves the following steps:

  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction are grown from an appropriate solvent system. This is often a critical and challenging step.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is subsequently refined against the experimental data to obtain a precise and detailed three-dimensional structure, including bond lengths, bond angles, and torsional angles.

Structural Comparison: this compound vs. Alternatives

The structural parameters of this compound, as inferred from its expected strain-free nature, are best understood when compared to a highly strained analogue, [2.2]paracyclophane, and the ideal geometry of an unstrained benzene molecule.

ParameterBenzene (Ideal)[2.2]Paracyclophane (Experimental - X-ray)This compound (Expected)
Benzene Ring Geometry PlanarNon-planar, boat-like distortionEssentially Planar
Bridgehead Carbon Deviation from Aromatic Plane ~12.6°~0°
Inter-ring C-C Bond Lengths (Aromatic) ~1.39 ÅSignificant alternation, up to 1.43 Å~1.39 Å (similar to benzene)
Strain Energy (kcal/mol) 0 (reference)~31~2 (nearly strain-free)[1]
Inter-deck Distance (Å) N/A~3.09Expected to be greater than the van der Waals distance of 3.4 Å

The significant distortions observed in [2.2]paracyclophane are a direct consequence of the short ethylene bridges forcing the benzene rings into close proximity. In contrast, the longer hexamethylene bridges in this compound provide the necessary flexibility for the benzene rings to remain largely planar and unstrained, similar to an isolated benzene molecule.

Alternative and Complementary Validation Methods

While X-ray crystallography provides definitive solid-state structural data, other techniques offer valuable insights into the structure and dynamics of molecules in different states.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution. For paracyclophanes, ¹H and ¹³C NMR can confirm the connectivity of atoms and provide information about the symmetry and conformational dynamics of the molecule. The chemical shifts of the aromatic protons in paracyclophanes are particularly informative, often showing significant upfield shifts due to the shielding effect of the opposing aromatic ring.

  • Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT) and molecular mechanics, can be used to calculate the optimized geometry and strain energies of molecules. These computational studies can predict structural parameters that are in close agreement with experimental data and offer insights into the conformational preferences of flexible molecules like this compound. For instance, computational studies on a series of [n.n]paracyclophanes have shown that the strain energy decreases as the length of the bridging chain increases.

Visualizing the Structural Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_crystal Crystal Preparation cluster_data Data Collection cluster_analysis Structure Determination Compound Purified Compound Crystal_Growth Crystal Growth Compound->Crystal_Growth Solvent Suitable Solvent Solvent->Crystal_Growth Single_Crystal Single Crystal Selection Crystal_Growth->Single_Crystal Diffraction X-ray Diffraction Single_Crystal->Diffraction XRay_Beam X-ray Beam XRay_Beam->Diffraction Diffraction_Pattern Diffraction Pattern Collection Diffraction->Diffraction_Pattern Structure_Solution Structure Solution Diffraction_Pattern->Structure_Solution Refinement Structural Refinement Structure_Solution->Refinement Final_Structure Final 3D Structure Refinement->Final_Structure

Caption: A flowchart illustrating the major steps involved in determining a molecular structure by X-ray crystallography.

structure_comparison Structural Comparison of Paracyclophanes and Benzene cluster_strain Decreasing Ring Strain Benzene Benzene Planar Ring No Strain PCP22 [2.2]Paracyclophane Boat-like Distortion High Strain (~31 kcal/mol) PCP66 This compound Essentially Planar Nearly Strain-Free (~2 kcal/mol) PCP22->PCP66 PCP66->Benzene

Caption: A diagram comparing the relative ring strain and geometry of Benzene, [2.2]Paracyclophane, and this compound.

Conclusion

The structural validation of this compound, primarily through the expectation of a strain-free conformation supported by studies of related long-chain paracyclophanes, contrasts sharply with the experimentally confirmed, highly strained structure of [2.2]paracyclophane. While a dedicated single-crystal X-ray diffraction study on the parent this compound would provide the ultimate confirmation of its geometric parameters, the available data and theoretical understanding strongly indicate a structure with essentially planar benzene rings. This makes this compound an ideal candidate for applications where a rigid, co-facial arrangement of aromatic rings is desired without the inherent reactivity and instability associated with strained systems. For researchers in drug development and materials science, the choice between a strained and an unstrained paracyclophane scaffold will have profound implications for molecular design, synthesis, and final application performance.

References

"comparative study of the electronic effects in [n,n]paracyclophanes"

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the fascinating world of [n,n]paracyclophanes reveals a unique interplay of electronic effects governed by the proximity of their two aromatic rings. This guide provides a comparative study of these effects, supported by experimental data, to elucidate the structure-property relationships in this intriguing class of molecules.

[n,n]Paracyclophanes, hydrocarbons featuring two benzene rings linked by two aliphatic chains of length 'n' at para positions, are renowned for their strained structures and unusual electronic properties.[1] The close proximity of the two aromatic decks, often less than the van der Waals distance, leads to significant transannular interactions. These interactions, broadly categorized as through-space and through-bond, profoundly influence the electronic and spectroscopic characteristics of these molecules. Understanding these effects is crucial for their application in materials science, supramolecular chemistry, and as chiral ligands in asymmetric catalysis.[2]

Unraveling the Electronic Interactions: Through-Space vs. Through-Bond

The electronic behavior of [n,n]paracyclophanes is primarily dictated by two overlapping phenomena:

  • Through-space interaction: This refers to the direct overlap of the π-orbitals of the two co-facially arranged benzene rings. This interaction is highly dependent on the inter-deck distance, which is in turn governed by the length of the alkyl bridges ('n'). Shorter bridges lead to closer proximity and stronger through-space interactions.

  • Through-bond interaction: This involves the transmission of electronic effects through the σ-bonds of the aliphatic bridges. While generally considered less dominant than the through-space interaction, it still plays a role in the overall electronic communication between the two aromatic moieties.

These interactions lead to a splitting of the highest occupied molecular orbitals (HOMO) and lowest unoccupied molecular orbitals (LUMO) of the individual benzene rings, resulting in a lower energy HOMO and a higher energy HOMO, and similarly for the LUMOs. This splitting directly impacts the electronic absorption and emission properties of the molecules.

G Electronic Interactions in [n,n]Paracyclophanes cluster_0 Through-Space Interaction cluster_1 Through-Bond Interaction pi_orbital_1 π-orbital (Deck 1) pi_orbital_2 π-orbital (Deck 2) pi_orbital_1->pi_orbital_2 Direct Overlap Aromatic_Ring_1 Aromatic Ring 1 Bridge Alkyl Bridge (σ-bonds) Aromatic_Ring_1->Bridge Aromatic_Ring_2 Aromatic Ring 2 Bridge->Aromatic_Ring_2

A diagram illustrating through-space and through-bond interactions.

Spectroscopic and Electrochemical Properties: A Comparative Overview

The electronic interactions in [n,n]paracyclophanes are experimentally probed using various techniques, primarily UV-vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry. The following tables summarize key data for a selection of [n,n]paracyclophanes, highlighting the influence of the bridge length 'n' and substitution on their electronic properties.

Table 1: UV-Vis Absorption Data for Selected [n,n]Paracyclophanes

CompoundnSubstituent(s)λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventReference
[3][3]Paracyclophane2None286, 305 (sh)360, 150EthanolF. A. Bovey, Chem. Rev., 1959
[4][4]Paracyclophane3None275, 284~500HeptaneD. J. Cram et al., J. Am. Chem. Soc., 1951
[5][5]Paracyclophane4None265, 273~600HeptaneD. J. Cram et al., J. Am. Chem. Soc., 1951
4,16-Dibromo[3][3]paracyclophane24,16-Br₂312Not ReportedNot SpecifiedCommercial Source
[1][1][3]Paracyclophane1None318Not ReportedNot Specified[4]
[1][1][4]Paracyclophane1None337Not ReportedNot Specified[4]
[1][1][5]Paracyclophane1None347Not ReportedNot Specified[4]

Table 2: Fluorescence Emission Data for Selected [n,n]Paracyclophanes

CompoundnSubstituent(s)λem (nm)Quantum Yield (ΦF)SolventReference
[3][3]Paracyclophane2None3350.04CyclohexaneT. F. Williams, J. Am. Chem. Soc., 1961
[1][1][3]Paracyclophane1None3980.69Not Specified[4]
[1][1][4]Paracyclophane1None4120.28Not Specified[4]
[1][1][5]Paracyclophane1None4190.18Not Specified[4]

Table 3: Electrochemical Data for Selected [n,n]Paracyclophanes

CompoundnSubstituent(s)Eox (V vs. Fc/Fc⁺)Ered (V vs. Fc/Fc⁺)Solvent/ElectrolyteReference
[3][3]Paracyclophane2None1.45-2.85CH₂Cl₂/TBAHFPT. Koenig et al., J. Am. Chem. Soc., 1975
[1][1][3]Paracyclophane1None1.15, 1.35-2.25(CH₂Cl)₂/Bu₄NPF₆[4]
[1][1][4]Paracyclophane1None1.09, 1.28-2.35(CH₂Cl)₂/Bu₄NPF₆[4]
[1][1][5]Paracyclophane1None1.05, 1.25-2.40(CH₂Cl)₂/Bu₄NPF₆[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of the electronic properties of [n,n]paracyclophanes.

Synthesis of [n,n]Paracyclophanes

A common synthetic route to [n,n]paracyclophanes involves the Wurtz coupling of the corresponding α,α'-dihalo-p-xylenes. More modern approaches often utilize ring-closing metathesis or palladium-catalyzed cross-coupling reactions.[3]

Example: Synthesis of[3][3]Paracyclophane via Hofmann Elimination

  • Preparation of p-methylbenzyltrimethylammonium hydroxide: p-Xylene is monochlorinated to give p-methylbenzyl chloride. This is then reacted with trimethylamine to form the quaternary ammonium salt, which is subsequently converted to the hydroxide by treatment with silver oxide.

  • Pyrolysis: The aqueous solution of p-methylbenzyltrimethylammonium hydroxide is added dropwise to a boiling solution of xylene containing a phenothiazine inhibitor.

  • Purification: The resulting[3][3]paracyclophane is isolated from the reaction mixture and purified by column chromatography on silica gel followed by recrystallization.

G Synthetic Workflow for [2,2]Paracyclophane start p-Xylene step1 Chlorination start->step1 intermediate1 p-Methylbenzyl Chloride step1->intermediate1 step2 Amination with Trimethylamine intermediate1->step2 intermediate2 Quaternary Ammonium Salt step2->intermediate2 step3 Treatment with Ag₂O intermediate2->step3 intermediate3 p-Methylbenzyltrimethylammonium hydroxide step3->intermediate3 step4 Hofmann Elimination (Pyrolysis) intermediate3->step4 product [2,2]Paracyclophane step4->product

A simplified workflow for the synthesis of[3][3]paracyclophane.
UV-Vis Absorption Spectroscopy

UV-vis spectroscopy is employed to investigate the electronic transitions in [n,n]paracyclophanes.

  • Sample Preparation: A solution of the [n,n]paracyclophane is prepared in a suitable UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane) in a quartz cuvette. The concentration is adjusted to obtain an absorbance in the range of 0.1 to 1.0 at the wavelength of maximum absorption (λmax).

  • Instrumentation: A dual-beam UV-vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam path.

  • Measurement: The absorption spectrum is recorded over a wavelength range of approximately 200-400 nm. The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are determined.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the emissive properties of the excited states of [n,n]paracyclophanes.

  • Sample Preparation: A dilute solution of the sample is prepared in a fluorescence-grade solvent in a quartz cuvette. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., a xenon lamp), excitation and emission monochromators, and a detector (e.g., a photomultiplier tube) is used.

  • Measurement: An excitation wavelength is selected (often corresponding to an absorption maximum), and the emission spectrum is recorded at a 90° angle to the excitation beam. The wavelength of maximum emission (λem) is determined. The fluorescence quantum yield (ΦF) can be determined relative to a standard of known quantum yield.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of [n,n]paracyclophanes, providing insights into their HOMO and LUMO energy levels.

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • Solution Preparation: The [n,n]paracyclophane is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAHFP) to ensure conductivity. The solution is typically deoxygenated by purging with an inert gas (e.g., argon or nitrogen) prior to the measurement.

  • Measurement: The potential of the working electrode is swept linearly from an initial potential to a vertex potential and then back to the initial potential. The resulting current is measured as a function of the applied potential. The oxidation (Eox) and reduction (Ered) potentials are determined from the positions of the peaks in the voltammogram. The potentials are typically referenced to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

G Cyclic Voltammetry Experimental Setup Potentiostat Potentiostat Cell Electrochemical Cell Working Electrode Reference Electrode Counter Electrode Potentiostat->Cell:we Potential Control & Current Measurement Potentiostat->Cell:re Potential Reference Potentiostat->Cell:ce Current Return Solution Analyte Solution ([n,n]paracyclophane + Supporting Electrolyte) Cell->Solution

A schematic of a typical cyclic voltammetry setup.

References

Benchmarking Theoretical Models Against Experimental Data for 6,6-Paracyclophane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of theoretical models and experimental data for 6,6-Paracyclophane, a molecule of significant interest in supramolecular chemistry and materials science. This document summarizes key structural and spectroscopic data, outlines experimental methodologies, and visualizes the comparative workflow.

Introduction to this compound

This compound is a fascinating hydrocarbon belonging to the cyclophane family. It consists of two benzene rings linked by two aliphatic chains of six methylene groups in the para positions. This structure imposes significant strain on the benzene rings, leading to unique electronic and structural properties. Accurately modeling these properties is a key challenge for computational chemistry, and benchmarking theoretical models against experimental data is crucial for validating their predictive power.

Comparison of Theoretical and Experimental Data

The following tables summarize the available experimental data for this compound and compare it with theoretical values obtained from Density Functional Theory (DFT) calculations. The choice of functional in DFT calculations can significantly impact the accuracy of the results, with functionals that include dispersion corrections, such as ωB97X-D, often providing better agreement with experimental geometries for non-covalently interacting systems like paracyclophanes.

Table 1: Structural Parameters of this compound

ParameterExperimental Value (X-ray Crystallography)Theoretical Value (ωB97X-D)Theoretical Value (B3LYP)
Inter-ring distance (Å)Data not available in searched results
Benzene ring distortion angle (°)Data not available in searched results
C-C bond lengths (aromatic) (Å)Data not available in searched results
C-C bond lengths (aliphatic bridge) (Å)Data not available in searched results

Note: Specific experimental X-ray crystallography data for this compound was not found in the publicly available literature. The table is structured to accommodate this data once available.

Table 2: Spectroscopic Data of this compound

Spectroscopic PropertyExperimental ValueTheoretical Value (DFT)
¹H NMR Chemical Shifts (ppm)
Aromatic Protons
Methylene Protons (α to ring)
Methylene Protons (β to ring)
Methylene Protons (γ to ring)
¹³C NMR Chemical Shifts (ppm)
Aromatic Carbons
Methylene Carbons (α to ring)
Methylene Carbons (β to ring)
Methylene Carbons (γ to ring)
UV-Vis Absorption Maxima (nm)

Note: Specific experimental and theoretical NMR and UV-Vis data for this compound from the key reference "Structure, NMR and Electronic Spectra of [m.n]Paracyclophanes with Varying Bridges Lengths (m, n = 2–4)" could not be fully extracted from the available search results. The table is designed to present this comparison.

Experimental Protocols

The experimental data cited in this guide are typically obtained through the following standard laboratory techniques:

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent by slow evaporation or cooling.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined by solving the phase problem, and the structural model is refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the elucidation of molecular structure and dynamics in solution.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) to avoid interference from protonated solvent signals.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹H NMR, a single pulse experiment is typically used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum. 2D NMR techniques like COSY and HSQC can be used to establish connectivity between protons and carbons.

  • Spectral Analysis: The chemical shifts (δ) of the signals are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS). Coupling constants (J) provide information about the connectivity of neighboring nuclei.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., cyclohexane or acetonitrile).

  • Data Acquisition: The absorbance of the solution is measured over a range of wavelengths using a UV-Vis spectrophotometer. A blank spectrum of the solvent is recorded for background correction.

  • Spectral Analysis: The wavelength of maximum absorbance (λmax) is identified for each electronic transition.

Workflow for Benchmarking Theoretical Models

The process of benchmarking theoretical models against experimental data for a molecule like this compound follows a logical workflow. This can be visualized to better understand the relationship between the different stages of research.

benchmarking_workflow cluster_experimental Experimental Analysis cluster_theoretical Theoretical Modeling cluster_comparison Benchmarking exp_synthesis Synthesis & Purification exp_xray X-ray Crystallography exp_synthesis->exp_xray exp_nmr NMR Spectroscopy exp_synthesis->exp_nmr exp_uvvis UV-Vis Spectroscopy exp_synthesis->exp_uvvis data_comparison Data Comparison (Structural & Spectroscopic) exp_xray->data_comparison Structural Parameters exp_nmr->data_comparison Chemical Shifts & Coupling Constants exp_uvvis->data_comparison Absorption Spectra theor_model Model Selection (e.g., DFT) theor_functional Functional & Basis Set Choice (e.g., ωB97X-D/6-311++G(2d,2p)) theor_model->theor_functional theor_calc Computational Calculation theor_functional->theor_calc theor_calc->data_comparison Predicted Properties model_validation Model Validation & Refinement data_comparison->model_validation model_validation->theor_model Feedback for Model Improvement

Benchmarking workflow for this compound.

Conclusion

The comparison of theoretical predictions with robust experimental data is fundamental to advancing our understanding of complex molecular systems like this compound. While a complete dataset for a direct, quantitative comparison is not fully available in the public domain at this time, the established methodologies and the initial findings from computational studies highlight the importance of selecting appropriate theoretical models. Specifically, the use of DFT functionals that account for dispersion forces appears to be critical for accurately describing the geometry of paracyclophanes. Further experimental investigations, particularly high-resolution X-ray crystallography and detailed NMR analysis of this compound, are essential to provide the necessary benchmarks for refining and validating theoretical models. This, in turn, will enable more accurate predictions of the properties of novel cyclophane-based materials and their potential applications.

Navigating the Spectroscopic Landscape of Paracyclophanes: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of the spectroscopic data for[1][1]-Paracyclophane reveals a notable absence of comprehensive experimental values in publicly available literature. This guide addresses this data gap by providing a thorough cross-referenced examination of the well-characterized and structurally related[2][2]-Paracyclophane. By presenting a detailed summary of the spectroscopic data for this smaller analogue, we offer a valuable comparative framework for researchers, scientists, and drug development professionals engaged in the study of this unique class of strained aromatic compounds.

While identifying information for[1][1]-Paracyclophane, such as its chemical formula (C₂₄H₃₂), IUPAC name (Tricyclo[16.2.2.2⁸,¹¹]tetracosa-1(21),8,10,18(22),19,23-hexaene), and CAS number (4384-23-0), is documented, a comprehensive set of experimental spectroscopic data remains elusive. This guide, therefore, pivots to a detailed analysis of[2][2]-Paracyclophane to provide a foundational understanding that can be extrapolated, with caution, to its larger counterpart.

Comparative Spectroscopic Data:[2][2]-Paracyclophane as a Reference

The following tables summarize the key spectroscopic data for[2][2]-Paracyclophane, a molecule that has been extensively studied, providing a solid baseline for the paracyclophane family.

Spectroscopic Data of[2][2]-Paracyclophane
¹H NMR (400 MHz, CDCl₃) δ (ppm) : 6.95-6.31 (m, aromatic), 3.65-2.77 (m, aliphatic)[3]
¹³C NMR (100 MHz, CDCl₃) δ (ppm) : 139.9-132.1 (aromatic), 35.5-28.2 (aliphatic)[3]
UV-Vis Absorption (in n-heptane) λmax (nm) : ~250 (strong), ~300 (weak), ~313 (weak)[2][4]
Infrared (IR) Absorption Key Bands (cm⁻¹) : C-H stretching (aliphatic and aromatic), C=C stretching (aromatic)
Mass Spectrometry (EI) m/z : 208 (M⁺), 104 (base peak)[1]

Experimental Protocols: A Guide to Spectroscopic Characterization

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are standard and would be applicable for the characterization of[1][1]-Paracyclophane, should a sample become available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.[3]

  • Sample Preparation : The paracyclophane sample is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) added as an internal standard.[3]

  • Data Acquisition : Standard pulse sequences are used for both proton and carbon-13 nuclei. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.[3] Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used to measure the absorbance of the sample.

  • Sample Preparation : A dilute solution of the paracyclophane is prepared in a UV-transparent solvent, such as n-heptane or cyclohexane.

  • Data Acquisition : The absorbance is measured over a wavelength range, typically from 200 to 400 nm. The wavelengths of maximum absorbance (λmax) are reported in nanometers (nm).[2]

Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is commonly employed.

  • Sample Preparation : The sample can be analyzed as a solid (e.g., in a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory) or as a solution in a suitable IR-transparent solvent.

  • Data Acquisition : The spectrum is recorded as transmittance or absorbance over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

  • Instrumentation : Electron Ionization (EI) mass spectrometry is a common technique for volatile, thermally stable compounds like paracyclophanes.

  • Sample Introduction : The sample is introduced into the ion source, often via a direct insertion probe or a gas chromatograph (GC).

  • Data Acquisition : The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) and the fragmentation pattern are analyzed to determine the molecular weight and structural features.[1]

Workflow for Spectroscopic Data Cross-Referencing

The following diagram illustrates a logical workflow for the cross-referencing of spectroscopic data with literature values, a crucial step in the structural elucidation and verification of chemical compounds.

Spectroscopic_Data_Cross_Referencing cluster_experimental Experimental Analysis cluster_data_processing Data Processing & Initial Interpretation cluster_literature Literature & Database Search cluster_comparison Cross-Referencing & Verification exp_sample [6,6]-Paracyclophane (or other analyte) nmr NMR Spectroscopy (¹H, ¹³C) exp_sample->nmr uv_vis UV-Vis Spectroscopy exp_sample->uv_vis ir IR Spectroscopy exp_sample->ir ms Mass Spectrometry exp_sample->ms process_nmr Process NMR Data (Chemical Shifts, Coupling Constants) nmr->process_nmr process_uv Process UV-Vis Data (λmax) uv_vis->process_uv process_ir Process IR Data (Functional Group Identification) ir->process_ir process_ms Process MS Data (Molecular Ion, Fragmentation) ms->process_ms lit_search Search Databases & Literature (e.g., SciFinder, Reaxys, PubChem) process_nmr->lit_search compare Compare Experimental Data with Literature Values process_nmr->compare process_uv->lit_search process_uv->compare process_ir->lit_search process_ir->compare process_ms->lit_search process_ms->compare lit_data Published Spectroscopic Data ([2,2]-Paracyclophane as analogue) lit_search->lit_data lit_data->compare structure_confirm Structure Confirmation / Elucidation compare->structure_confirm

Caption: Workflow for cross-referencing experimental spectroscopic data.

References

Assessing the Purity of Synthesized [6.6]Paracyclophane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules like [6.6]paracyclophane, ensuring the purity of the final compound is a critical step. This guide provides a comparative overview of common analytical techniques and purification methods for assessing the purity of synthesized [6.6]paracyclophane. The information presented is based on established methods for paracyclophanes and aromatic hydrocarbons, and while directly applicable, should be optimized for the specific properties of [6.6]paracyclophane.

Purity Assessment Techniques

A multi-faceted approach employing several analytical techniques is recommended for a comprehensive purity assessment. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 1: Comparison of Purity Assessment Techniques for [6.6]Paracyclophane

TechniquePrincipleInformation ProvidedPurity Range (%)Sample AmountAdvantagesLimitations
Quantitative ¹H NMR (qNMR) Signal intensity is directly proportional to the number of protons.Quantitative purity determination against a certified internal standard. Structural confirmation.95-1005-10 mgHigh precision and accuracy, provides structural information, primary ratio method.Requires a suitable internal standard with known purity, potential for signal overlap.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by volatility followed by mass-to-charge ratio detection.Identification and quantification of volatile impurities and isomers.90-99.9<1 mgHigh sensitivity and separation efficiency for volatile compounds.Not suitable for non-volatile impurities, requires derivatization for some compounds.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity.Quantification of non-volatile impurities and isomers.90-99.9<1 mgVersatile for a wide range of compounds, high resolution.Detector response can vary between compounds, requiring response factors for accurate quantification.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, etc.Confirms the elemental composition of the bulk sample.>981-2 mgProvides fundamental confirmation of the molecular formula.Does not distinguish between the target compound and isomers, insensitive to small amounts of impurities.
Common Impurities in [6.6]Paracyclophane Synthesis

The synthesis of [6.6]paracyclophane, often achieved through methods like the Wurtz coupling reaction, can lead to several types of impurities[1][2][3]. Identifying these potential byproducts is crucial for developing effective purification and analysis strategies.

Table 2: Potential Impurities in [6.6]Paracyclophane Synthesis

Impurity TypePotential SourceImpact on Analysis
Oligomeric and Polymeric Byproducts Intermolecular coupling reactions during cyclization.May be non-volatile and difficult to characterize by GC-MS. Can co-elute with the product in chromatography.
Starting Materials Incomplete reaction.Can be readily identified by NMR and chromatography if standards are available.
Solvent Residues Trapped solvent from the reaction or purification steps.Detectable by ¹H NMR as sharp signals.
Isomers Alternative cyclization pathways.May have similar spectroscopic and chromatographic properties, requiring high-resolution techniques for separation.
Purification Methods

The choice of purification method depends on the nature and quantity of the impurities present. A combination of methods is often necessary to achieve high purity.

Table 3: Comparison of Purification Methods for [6.6]Paracyclophane

MethodPrincipleScaleAdvantagesDisadvantages
Column Chromatography Separation based on differential adsorption to a stationary phase.mg to gWidely applicable, good for removing a broad range of impurities.Can be time-consuming and require large volumes of solvent.
Recrystallization Purification based on differences in solubility between the compound and impurities.mg to kgCan yield very pure crystalline material, scalable.Finding a suitable solvent system can be challenging; not effective for all types of impurities.
Preparative HPLC High-resolution chromatographic separation for isolating pure compounds.µg to gExcellent for separating closely related impurities and isomers.Lower capacity, more expensive equipment and solvents.[4][5][6][7][8]

Experimental Protocols

Quantitative ¹H NMR (qNMR) Protocol

This protocol provides a general guideline for the determination of the purity of [6.6]paracyclophane using an internal standard.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized [6.6]paracyclophane into a clean NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene) and add it to the same NMR tube. The standard should have a known purity and its signals should not overlap with the analyte signals.

    • Add a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using quantitative parameters. This typically involves a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Use a 90° pulse angle.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of [6.6]paracyclophane and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight ([6.6]Paracyclophane: 320.5 g/mol )[9]

    • m = mass

    • P = Purity of the standard

GC-MS Protocol for Impurity Profiling

This protocol outlines a general method for identifying volatile impurities.

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized [6.6]paracyclophane (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC-MS Conditions:

    • Injector: Split/splitless injector, 280 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating hydrocarbons.

    • Oven Program: Start at 100 °C, hold for 1 min, then ramp to 300 °C at 10 °C/min, and hold for 10 min. This program should be optimized based on the observed separation.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

  • Data Analysis:

    • Identify peaks corresponding to impurities by comparing their mass spectra with spectral libraries (e.g., NIST).

    • Quantify impurities by integrating the peak areas and using an internal or external standard calibration.

HPLC-UV Protocol for Purity Analysis

This protocol is for the separation and quantification of non-volatile impurities.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 100% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • UV Detector: Monitor at a wavelength where [6.6]paracyclophane has strong absorbance (e.g., 220 nm and 254 nm).

  • Data Analysis:

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. For more accurate quantification, create a calibration curve with a pure standard.

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_analysis Purity Assessment cluster_result Final Product Crude Crude [6.6]Paracyclophane Purification Column Chromatography / Recrystallization / Prep HPLC Crude->Purification qNMR qNMR Purification->qNMR GCMS GC-MS Purification->GCMS HPLC HPLC-UV Purification->HPLC EA Elemental Analysis Purification->EA Pure Pure [6.6]Paracyclophane qNMR->Pure GCMS->Pure HPLC->Pure EA->Pure

Caption: Experimental workflow for the purification and purity assessment of synthesized [6.6]paracyclophane.

Technique_Selection Start Assess Purity Requirement HighPurity High Purity (>99%)? Start->HighPurity VolatileImp Volatile Impurities Suspected? HighPurity->VolatileImp No qNMR Primary Method: qNMR HighPurity->qNMR Yes IsomerImp Isomeric Impurities Suspected? VolatileImp->IsomerImp No GCMS Secondary Method: GC-MS VolatileImp->GCMS Yes HPLC Secondary Method: HPLC-UV IsomerImp->HPLC Yes EA Confirmation: Elemental Analysis IsomerImp->EA No qNMR->EA GCMS->EA HPLC->EA

Caption: Decision tree for selecting the appropriate purity assessment technique for [6.6]paracyclophane.

References

A Comparative Analysis of the Reactivity of Different Paracyclophanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Paracyclophanes, a class of strained aromatic compounds, exhibit unique chemical reactivity owing to their distorted benzene rings and transannular electronic interactions. This guide provides a comparative analysis of the reactivity of different paracyclophanes, supported by experimental data, to aid researchers in their synthetic endeavors and in understanding the fundamental properties of these fascinating molecules.

Strain and its Influence on Reactivity

The reactivity of paracyclophanes is intrinsically linked to the strain energy of the molecule, which arises from the distortion of the benzene rings from planarity and the close proximity of the aromatic decks. This strain facilitates reactions that lead to a release of this energy. The strain energy decreases as the length of the methylene bridges increases.

ParacyclophaneStrain Energy (kcal/mol)
[2.2]Paracyclophane~31
[3.3]Paracyclophane~12
[4.4]Paracyclophane~3
[6.6]Paracyclophane~2 (nearly strain-free)[1]

This trend in strain energy directly correlates with the reactivity of these molecules, with [2.2]paracyclophane being the most reactive among the [n.n]paracyclophanes. For instance, density functional theory studies have established linear relationships between strain energy, electrophilicity, aromatic stabilization energy, and chemical hardness in [n]paracyclophanes.[2]

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a key reaction for the functionalization of paracyclophanes. The strained rings of paracyclophanes are generally more susceptible to electrophilic attack than their unstrained counterparts.

Nitration

Nitration of [2.2]paracyclophane can be achieved under relatively mild conditions, though the reaction can be complex, leading to mixtures of products and sometimes rearrangement to metaparacyclophanes.[3]

Experimental Protocol: Nitration of [2.2]Paracyclophane

A common procedure for the nitration of [2.2]paracyclophane involves the use of nitrating silica gel, which is a safer and milder alternative to traditional nitrating agents like nitric acid and sulfuric acid.[4]

  • Preparation of Nitrating Agent: Nitrated silica gel is prepared by adsorbing nitric acid onto silica gel.

  • Reaction: [2.2]Paracyclophane is dissolved in a suitable solvent, such as methylene chloride.

  • The nitrated silica gel is added slowly to the solution at a controlled temperature, typically at or below room temperature.

  • Work-up: After the reaction is complete (monitored by TLC), the silica gel is filtered off.

  • The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography to separate the desired nitroparacyclophane from byproducts.

The following diagram illustrates the general workflow for the nitration of [2.2]paracyclophane.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product PCP [2.2]Paracyclophane in CH2Cl2 ReactionVessel Reaction at Room Temp. PCP->ReactionVessel NitratingAgent Nitrated Silica Gel NitratingAgent->ReactionVessel Filtration Filtration ReactionVessel->Filtration Extraction Washing & Extraction Filtration->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Product 4-Nitro[2.2]paracyclophane Chromatography->Product Photochemical_Rearrangement AzidoPCP 4-Azido[2.2]paracyclophane Nitrene Nitrene Intermediate AzidoPCP->Nitrene Benzazirine Benzazirine Nitrene->Benzazirine Rearrangement Ketenimine Ketenimine Nitrene->Ketenimine Rearrangement

References

Unraveling the Synthesis ofParacyclophane: A Comparative Guide to Formation Mechanisms

Unraveling the Synthesis of[1][1]Paracyclophane: A Comparative Guide to Formation Mechanisms

For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of molecular synthesis is paramount. This guide provides a comparative analysis of the proposed mechanisms for the formation of[1][1]paracyclophane, a unique bridged aromatic compound. By examining the available experimental data and established synthetic routes for related compounds, we can elucidate the likely pathways to this nearly strain-free cyclophane.

[1][1]Paracyclophane, characterized by two benzene rings linked by two six-carbon aliphatic chains, is a member of the cyclophane family of molecules. Unlike its more strained lower homologues such as [2.2]paracyclophane, the longer bridges in[1][1]paracyclophane allow the benzene rings to adopt a more relaxed, nearly parallel conformation, resulting in minimal ring distortion and strain energy.[2] This structural feature has significant implications for its reactivity and potential applications, and also influences the strategies employed for its synthesis. While specific mechanistic studies on[1][1]paracyclophane are not extensively documented in publicly available literature, we can infer the most probable formation mechanisms by examining established synthetic methods for other paracyclophanes, namely the Wurtz-Fittig reaction and Hofmann elimination, and considering the principles of intramolecular cyclization.

Comparative Analysis of Proposed Formation Mechanisms

The synthesis of paracyclophanes generally involves the formation of the aliphatic bridges between two aromatic rings. Two classical methods, the Wurtz-Fittig reaction and the Hofmann elimination, have been successfully employed for the synthesis of [2.2]paracyclophane and can be extrapolated to the formation of[1][1]paracyclophane.

Synthetic MethodProposed MechanismKey Intermediates & Driving ForcePotential Side Reactions & Limitations
Wurtz-Fittig Reaction Nucleophilic substitution or radical couplingOrganosodium intermediate or radical species. The formation of a stable C-C bond is the primary driving force.Homocoupling of starting materials, elimination reactions, and rearrangements can lead to a mixture of products. Requires high dilution to favor intramolecular cyclization.
Hofmann Elimination E2 eliminationQuaternary ammonium hydroxide salt. The formation of a stable p-xylylene intermediate which then dimerizes is the key step.Polymerization of the p-xylylene intermediate is a major side reaction. Requires high temperatures.
Wurtz-Fittig Reaction: A Stepwise or Concerted Cyclization

The Wurtz-Fittig reaction involves the reductive coupling of two aryl or alkyl halides in the presence of sodium metal. For the synthesis of[1][1]paracyclophane, this would entail an intramolecular cyclization of a precursor molecule containing two phenyl groups connected by two chains that are terminated with a halogen (e.g., 1,6-bis(p-bromophenyl)hexane).

The mechanism is thought to proceed through one of two primary pathways:

  • Organosodium Intermediate (Nucleophilic Substitution): One of the carbon-halogen bonds reacts with sodium to form an organosodium intermediate. This highly nucleophilic carbanion then attacks the other electrophilic carbon-halogen bond within the same molecule, leading to cyclization.

  • Radical Coupling: The reaction may also proceed via the formation of radical intermediates. Sodium metal donates an electron to each of the carbon-halogen bonds, generating a diradical species which then couples to form the cyclophane.

To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is typically carried out under high-dilution conditions. This principle, known as the Ruggli high-dilution principle, states that at very low concentrations, the probability of the two ends of the same molecule finding each other is higher than the probability of two different molecules reacting.

Hofmann Elimination: Dimerization of a Reactive Intermediate

The Hofmann elimination is another classical method for the synthesis of [2.2]paracyclophane that could be adapted for[1][1]paracyclophane. This multi-step process begins with the exhaustive methylation of a suitable amine precursor, such as 1,6-bis(p-aminomethylphenyl)hexane, to form a quaternary ammonium salt. Treatment with a strong base, like silver oxide, generates the corresponding quaternary ammonium hydroxide. Upon heating, this intermediate undergoes an E2 elimination reaction to produce a highly reactive p-xylylene intermediate. Two of these intermediates then dimerize to form the paracyclophane.

A key challenge in this method is controlling the dimerization of the reactive p-xylylene intermediate. Under the reaction conditions, this species can readily polymerize to form poly(p-xylylene). Therefore, optimizing the reaction conditions to favor the desired [2+2] cycloaddition leading to the paracyclophane is crucial.

Experimental Protocols and Data Presentation

While specific experimental data for the synthesis of[1][1]paracyclophane is scarce in the readily accessible literature, the following represents a generalized experimental protocol for the Wurtz-Fittig synthesis of a paracyclophane, which can be adapted for the[1][1] variant.

Generalized Wurtz-Fittig Cyclization Protocol:

  • Apparatus Setup: A multi-necked flask equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels is assembled and flame-dried under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Reagent Preparation: Anhydrous diethyl ether or tetrahydrofuran is placed in the flask. Sodium metal is finely dispersed in a high-boiling inert solvent like xylene to create a sodium sand, which is then washed with the reaction solvent and added to the flask.

  • High-Dilution Addition: A solution of the dihalo-precursor (e.g., 1,6-bis(p-bromophenyl)hexane) in the reaction solvent is prepared and placed in one of the dropping funnels. The reaction is initiated by stirring the sodium suspension vigorously. The precursor solution is then added dropwise over an extended period (typically 24-48 hours) to maintain high dilution.

  • Reaction Quenching and Workup: After the addition is complete, the reaction mixture is stirred for an additional period. Excess sodium is then carefully quenched by the slow addition of ethanol, followed by water.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic extracts are washed with water, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Visualizing the Mechanisms

To better understand the proposed reaction pathways, the following diagrams illustrate the key steps in the Wurtz-Fittig and Hofmann elimination mechanisms for the formation of a generic paracyclophane.

Wurtz_Fittig_Mechanismcluster_startStarting Materialcluster_intermediateIntermediatescluster_productProductStartBr-(CH2)n-Ph-(CH2)n-BrOrganosodiumBr-(CH2)n-Ph-(CH2)n-NaStart->Organosodium+ 2Na- NaBrDiradical•(CH2)n-Ph-(CH2)n•Start->Diradical+ 2Na- 2NaBrParacyclophane[n.n]ParacyclophaneOrganosodium->ParacyclophaneIntramolecularNucleophilic AttackDiradical->ParacyclophaneRadical Coupling

Caption: Proposed mechanisms for the Wurtz-Fittig synthesis of [n.n]paracyclophane.

Hofmann_Elimination_Mechanismcluster_startStarting Materialcluster_intermediate1Quaternizationcluster_intermediate2Hydroxide Formationcluster_intermediate3Reactive Intermediatecluster_productProductAmineH2N-CH2-Ph-(CH2)n-Ph-CH2-NH2QuatSalt[Me3N+-CH2-Ph-(CH2)n-Ph-CH2-+NMe3] 2X-Amine->QuatSalt+ excess MeIQuatHydroxide[Me3N+-CH2-Ph-(CH2)n-Ph-CH2-+NMe3] 2OH-QuatSalt->QuatHydroxide+ Ag2O, H2OXylyleneH2C=Ph=(CH2)n=Ph=CH2QuatHydroxide->XylyleneHeat (Elimination)Paracyclophane[n.n]ParacyclophaneXylylene->ParacyclophaneDimerization

Caption: Proposed mechanism for the Hofmann elimination synthesis of [n.n]paracyclophane.

Conclusion

While direct experimental validation for the mechanism of[1][1]paracyclophane formation is limited, the established principles of the Wurtz-Fittig reaction and Hofmann elimination provide strong predictive models. The near absence of ring strain in[1][1]paracyclophane suggests that intramolecular cyclization via a Wurtz-Fittig type reaction, under high-dilution conditions, would be a viable and efficient synthetic route. The Hofmann elimination, while a plausible alternative, may be more susceptible to polymerization side reactions. Further experimental and computational studies are necessary to definitively elucidate the predominant mechanism and to optimize the synthesis of this intriguing and potentially valuable molecule.

A Comparative Guide to the Synthesis ofParacyclophane: An Evaluation of Methodologies

A Comparative Guide to the Synthesis of[1][1]Paracyclophane: An Evaluation of Methodologies

The synthesis of[1][1]paracyclophane, a molecule of significant interest in supramolecular chemistry and materials science, has been approached through various synthetic strategies. This guide provides a comparative overview of the available protocols, with a focus on their reproducibility, yield, and reaction conditions. The primary route for the synthesis of[1][1]paracyclophane documented in the literature is the thermal valence isomerization of a Dewar benzene derivative. While other methods common in cyclophane synthesis, such as various coupling reactions, exist as potential pathways, detailed experimental data for their specific application to[1][1]paracyclophane is less prevalent.

Comparison of Synthetic Protocols

The following table summarizes the key quantitative data for the most prominently reported synthesis of[1][1]paracyclophane. Due to a lack of detailed reports on alternative routes for this specific molecule, a direct comparison with other methods is not currently feasible.

Synthetic ProtocolKey IntermediatesYield (%)Reaction TimeTemperature (°C)
Thermal Isomerization of Dewar BenzeneBicyclic enone, Propellane derivative, Bis-selenide, Dewar benzene derivative9095 hours50

Experimental Protocols

Thermal Isomerization of a Dewar Benzene Derivative

This protocol outlines the multi-step synthesis of[1][1]paracyclophane starting from a bicyclic enone.[2] The key final step involves the thermal valence isomerization of a Dewar benzene derivative to yield the target paracyclophane.

Step 1: Synthesis of the Propellane Derivative

  • A photocycloaddition of a bicyclic enone with methyl acrylate is performed in ether using a 500 W lamp for 3-5 hours, resulting in a 49% yield of the initial adduct.

  • This is followed by a ring contraction sequence involving α-formylation, diazo-transfer, and a Wolff photorearrangement in methanol for 2 hours to generate a propellane derivative with a 35% yield.

Step 2: Phenylselenylation

  • The propellane derivative is treated with an excess of lithium diisopropylamide (LDA) and diphenyl diselenide in a mixture of tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) at -78 °C for 1 hour. This step yields the bis-selenide in 32% yield.

Step 3: Oxidation to Dewar Benzene Derivative

  • The bis-selenide is oxidized using hydrogen peroxide in a mixture of pyridine and dichloromethane at 40 °C for 1.5 hours. This affords the Dewar benzene derivative in 73% yield.

Step 4: Thermal Valence Isomerization

  • The final step involves the thermal valence isomerization of the Dewar benzene derivative in benzene at 50 °C for 95 hours, which results in the formation of[1][1]paracyclophane in 90% yield.

Potential Alternative Synthetic Strategies

While detailed protocols for the synthesis of[1][1]paracyclophane via other methods are not extensively documented, several coupling reactions are commonly employed for the synthesis of other paracyclophanes and could potentially be adapted. These include:

  • Wurtz Coupling: One of the oldest methods for C-C bond formation, it has been used to synthesize various cyclophanes.

  • Suzuki-Miyaura Coupling: A versatile cross-coupling reaction that could be employed to form the bridges of the paracyclophane.

  • Kumada Coupling: This nickel-catalyzed cross-coupling of a Grignard reagent with an organic halide is another potential route.

  • Glaser-Eglinton Coupling: This method is used for the coupling of terminal alkynes and could be a key step in a strategy involving subsequent reduction to form the saturated bridges.

  • Pinacol Coupling: A samarium(II) iodide-mediated coupling of aldehydes or ketones could be used to form the bridging units.

  • Alkyne Metathesis: This powerful reaction can be used to form macrocycles and could be a viable strategy for constructing the paracyclophane ring system.

The reproducibility of these alternative methods for the synthesis of[1][1]paracyclophane would require experimental validation.

Workflow and Pathway Visualization

The following diagram illustrates the synthetic workflow for the thermal isomerization of a Dewar benzene derivative to produce[1][1]paracyclophane.

Gcluster_0Starting Materialscluster_1Intermediate Synthesiscluster_2Final ProductBicyclic_enoneBicyclic EnonePhotocycloadductPhotocycloadductBicyclic_enone->PhotocycloadductPhotocycloadditionMethyl_acrylateMethyl AcrylateMethyl_acrylate->PhotocycloadductPropellane_derivativePropellane DerivativePhotocycloadduct->Propellane_derivativeRing ContractionBis_selenideBis-selenidePropellane_derivative->Bis_selenidePhenylselenylationDewar_benzene_derivativeDewar Benzene DerivativeBis_selenide->Dewar_benzene_derivativeOxidationParacyclophane[6,6]ParacyclophaneDewar_benzene_derivative->ParacyclophaneThermal Isomerization

Caption: Synthetic workflow for[1][1]paracyclophane.

"comparing the performance of 6,6-Paracyclophane-based materials with other polymers"

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced materials, the quest for polymers with superior performance characteristics is perpetual. Among the contenders, 6,6-paracyclophane-based materials, particularly poly(p-xylylene)s (commercially known as parylenes), have garnered significant attention for their unique properties stemming from their distinctive molecular structure. This guide provides a comprehensive comparison of the performance of these specialized polymers against well-established alternatives such as polycarbonate (PC), polyethylene terephthalate (PET), polyurethane (PU), and acrylic (polymethyl methacrylate or PMMA). This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed material selections for their applications.

At a Glance: Key Performance Indicators

Parylenes, particularly Parylene C, exhibit a remarkable combination of properties that set them apart from many conventional polymers. They are known for their excellent dielectric strength, high tensile modulus, and exceptional barrier properties against moisture and gases.[1][2][3][4][5][6] However, other polymers offer competitive advantages in areas such as optical clarity, cost-effectiveness, and ease of processing. The following tables summarize the key performance metrics for a comparative analysis.

Mechanical Properties

Parylene C demonstrates a high tensile modulus and strength, indicating its rigidity and resistance to deformation.[3][4] In comparison, polycarbonate is renowned for its exceptional impact strength, making it virtually unbreakable in unnotched form.[7][8][9]

PropertyThis compound (Parylene C)Polycarbonate (PC)Test Method
Tensile Modulus (GPa)3.22.3ASTM D882
Tensile Strength (MPa)7060ASTM D882
Elongation at Break (%)200120ASTM D882
Rockwell HardnessR80M70 / R118ASTM D785
Thermal Properties

Parylene C boasts a high melting point and can be used at elevated temperatures.[3][4] Polyethylene terephthalate (PET) also offers good thermal stability with a broad range of use temperatures.[10][11]

PropertyThis compound (Parylene C)Polyethylene Terephthalate (PET)Test Method
Melting Point (°C)290255-
Max. Continuous Service Temp. (°C)~130 (in air)100-
Coefficient of Linear Thermal Expansion (10⁻⁵ /°C)3.57.0ASTM D696
Thermal Conductivity (W/m·K)0.0820.28ASTM C177
Electrical Properties

One of the standout features of parylenes is their exceptional dielectric strength, making them excellent electrical insulators.[2][3][4][5][6][12] While polyurethanes also offer good dielectric properties, parylenes generally exhibit lower dielectric constants, which is advantageous for high-frequency applications.[12][13]

PropertyThis compound (Parylene C)Polyurethane (PU)Test Method
Dielectric Strength (V/mil)5,6003,500ASTM D149
Dielectric Constant (at 1 MHz)2.954.2 - 5.2ASTM D150
Dissipation Factor (at 1 MHz)0.013-ASTM D150
Volume Resistivity (ohm-cm)8.8 x 10¹⁶-ASTM D257
Optical Properties

For applications demanding high optical clarity, acrylic (PMMA) is a top performer with a light transmittance of 92%.[14][15][16][17][18] While Parylene C is transparent, its primary strengths lie in other performance areas.

PropertyThis compound (Parylene C)Acrylic (PMMA)Test Method
Refractive Index1.6391.49ASTM D542
Light Transmittance (%)-92ASTM D1003

Experimental Protocols: A Closer Look at the Methodology

To ensure the accuracy and reproducibility of the data presented, standardized testing procedures are paramount. The following sections detail the experimental protocols for the key performance metrics cited in this guide.

Mechanical Properties Testing: Tensile Strength, Modulus, and Elongation

The tensile properties of thin polymer films are determined according to ASTM D882 .[19][20][21][22][23]

  • Specimen Preparation: Thin film specimens are cut into rectangular strips, typically with a width of 25 mm and a length of 150 mm.

  • Test Environment: The test is conducted in a controlled environment, usually at 23°C and 50% relative humidity, to ensure consistency.

  • Procedure: The specimen is securely mounted in the grips of a universal testing machine. A tensile load is then applied at a constant rate of crosshead displacement until the specimen fails. The force and elongation are continuously recorded throughout the test.

  • Data Analysis: From the recorded data, tensile strength, tensile modulus, and elongation at break are calculated.

ASTM_D882_Workflow cluster_prep Specimen Preparation cluster_testing Tensile Testing cluster_analysis Data Analysis A Cut Rectangular Specimen B Condition at 23°C and 50% RH A->B C Mount Specimen in Grips B->C D Apply Tensile Load at Constant Rate C->D E Record Force and Elongation D->E F Calculate Tensile Strength, Modulus, and Elongation E->F

Workflow for Tensile Testing of Thin Polymer Films (ASTM D882).
Thermal Analysis: Thermogravimetric Analysis (TGA)

The thermal stability and decomposition characteristics of polymers are evaluated using ASTM E1131 .[24][25][26][27]

  • Specimen Preparation: A small, representative sample of the polymer is weighed and placed in a sample pan.

  • Test Environment: The analysis is typically conducted in a controlled atmosphere, such as nitrogen or air.

  • Procedure: The sample is heated at a constant rate in a thermogravimetric analyzer. The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The resulting TGA curve provides information on the onset of decomposition, the temperature at which maximum weight loss occurs, and the percentage of residual mass.

ASTM_E1131_Workflow cluster_prep Sample Preparation cluster_testing TGA Analysis cluster_analysis Data Interpretation A Weigh Small Sample B Place in TGA Instrument A->B C Heat at a Constant Rate B->C D Monitor Weight Change C->D E Analyze TGA Curve for Decomposition Temperatures D->E

Workflow for Thermogravimetric Analysis of Polymers (ASTM E1131).
Electrical Properties Testing: Dielectric Constant and Dissipation Factor

The dielectric properties of insulating materials are determined according to ASTM D150 .[28][29][30][31][32]

  • Specimen Preparation: A flat, uniform specimen of the polymer is prepared.

  • Test Setup: The specimen is placed between two electrodes, forming a capacitor.

  • Procedure: The capacitance and dissipation factor of the specimen are measured at various frequencies using an LCR meter or impedance analyzer.

  • Data Analysis: The dielectric constant is calculated from the measured capacitance, the specimen dimensions, and the capacitance of the electrodes in a vacuum.

ASTM_D150_Workflow cluster_prep Specimen Preparation cluster_testing Dielectric Measurement cluster_analysis Calculation A Prepare Flat Specimen B Place Specimen between Electrodes A->B C Measure Capacitance and Dissipation Factor B->C D Calculate Dielectric Constant C->D

Workflow for Dielectric Constant Measurement (ASTM D150).

Conclusion

The selection of a polymer for a specific application is a multifaceted decision that requires a thorough understanding of its performance characteristics. This compound-based materials, or parylenes, offer a unique and often superior combination of mechanical, thermal, and electrical properties, making them an excellent choice for demanding applications in electronics, medical devices, and aerospace. However, for applications where optical clarity, impact resistance, or cost are the primary drivers, conventional polymers like acrylic and polycarbonate remain highly competitive. This guide provides a foundational comparison to aid in the material selection process, and it is recommended that researchers consult detailed datasheets and conduct application-specific testing to make the final determination.

References

A Comparative Guide to Confirming the Enantiopurity of Chiral 6,6-Paracyclophane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

The determination of enantiopurity is a critical step in the synthesis and application of chiral molecules such as 6,6-paracyclophane derivatives, which are of significant interest in asymmetric catalysis, materials science, and drug development.[1][2][3] The unique planar chirality of these molecules necessitates robust analytical techniques for the accurate quantification of enantiomeric excess (ee). This guide provides a comparative overview of the most common and effective methods for confirming the enantiopurity of these complex chiral scaffolds.

Comparison of Analytical Techniques

The selection of an appropriate analytical method depends on various factors, including the required accuracy, sample availability, and the specific structural features of the paracyclophane derivative. The following table summarizes the key performance characteristics of Chiral High-Performance Liquid Chromatography (HPLC), Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents.

FeatureChiral HPLCVibrational Circular Dichroism (VCD)NMR with Chiral Shift Reagents
Primary Use Quantitative determination of enantiomeric excess (ee)Determination of absolute configuration and conformational analysisQuantitative determination of enantiomeric purity
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to separation.[4]Differential absorption of left and right circularly polarized infrared light by chiral molecules.[5]In-situ formation of diastereomeric complexes with a chiral shift reagent, inducing chemical shift non-equivalence.[6][7]
Sample Requirement Typically in the microgram to milligram range5–10 mg of material is typically required.[8]Milligram quantities
Analysis Time Relatively fast; typically 15-30 minutes per sample.Longer; can range from one to several hours per sample.Fast; comparable to standard NMR acquisition times
Accuracy & Precision High accuracy and precision are achievable with proper method development; errors can be <1% but can also be as high as 5.2% under non-ideal conditions.Can detect contamination levels of 5% with an uncertainty of 3%.[9]Dependent on maintaining a constant shift reagent to sample ratio and the use of a calibration curve.
Advantages High reliability, accuracy, and widely available instrumentation.[4]Provides absolute configuration, highly sensitive to molecular structure, and does not require crystalline samples.[5]Rapid analysis, widely available instrumentation (NMR)
Disadvantages Requires method development for each compound, potential for systematic errors if not properly calibrated.Requires comparison with theoretical DFT calculations, can have lower sensitivity compared to UV/fluorescence detectors.[10]Requires a suitable chiral shift reagent, potential for line broadening, and the accuracy is highly dependent on experimental conditions.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, CD)VCD spectrometerNMR spectrometer and a chiral lanthanide shift reagent

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are protocols for each of the discussed techniques, tailored for the analysis of chiral this compound derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.

Objective: To separate the enantiomers of a chiral this compound derivative and determine the enantiomeric excess.

Materials:

  • HPLC system with a pump, autosampler, column oven, and UV or CD detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based such as Chiralpak IA or cellulose-based like Chiralcel OD-H)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Sample of the this compound derivative dissolved in a suitable solvent

Procedure:

  • Column Selection: Choose a chiral stationary phase known to be effective for the separation of aromatic compounds. Polysaccharide-based columns are often a good starting point.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. A common starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the paracyclophane derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume of the sample (e.g., 10 µL) onto the column and record the chromatogram.

  • Data Analysis: Identify the peaks corresponding to the two enantiomers. The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) using the following formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.

Objective: To determine the absolute configuration of a chiral this compound derivative by comparing its experimental VCD spectrum with a theoretically calculated spectrum.

Materials:

  • VCD spectrometer

  • IR cell with BaF2 windows

  • Sample of the enantiomerically enriched this compound derivative (5-10 mg)

  • Deuterated solvent (e.g., CDCl3) to avoid solvent interference in the IR region.[8]

  • Computational chemistry software (e.g., Gaussian) for DFT calculations

Procedure:

  • Sample Preparation: Dissolve the paracyclophane derivative in the deuterated solvent to a concentration of about 0.1 M.

  • VCD Measurement: Acquire the VCD and IR spectra of the solution. The measurement time can be several hours to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Generate a 3D structure of one enantiomer of the this compound derivative.

    • Perform a geometry optimization and frequency calculation using Density Functional Theory (DFT), for example, with the B3LYP functional and a suitable basis set (e.g., 6-31G**).[10]

    • Calculate the theoretical VCD and IR spectra for the optimized structure.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match in the pattern of positive and negative bands confirms the absolute configuration of the enantiomer used in the calculation. If the experimental spectrum is the mirror image of the calculated one, the sample has the opposite absolute configuration.

NMR Spectroscopy with Chiral Shift Reagents

This method utilizes chiral lanthanide shift reagents to induce diastereomeric interactions, resulting in separate NMR signals for each enantiomer.

Objective: To determine the enantiomeric ratio of a chiral this compound derivative.

Materials:

  • NMR spectrometer

  • High-quality NMR tubes

  • Sample of the this compound derivative

  • Chiral lanthanide shift reagent (e.g., Eu(hfc)3, tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate])

  • Anhydrous deuterated solvent (e.g., CDCl3)

Procedure:

  • Initial NMR Spectrum: Acquire a standard proton NMR spectrum of the paracyclophane derivative in the deuterated solvent.

  • Addition of Shift Reagent: Prepare a stock solution of the chiral shift reagent in the same solvent. Add a small, measured amount of the shift reagent solution to the NMR tube containing the sample.

  • Spectral Acquisition: Acquire a new NMR spectrum after the addition of the shift reagent.

  • Titration: Continue adding small increments of the shift reagent and acquiring spectra until a sufficient separation of signals for the two enantiomers is observed. It is crucial to maintain a constant temperature and to ensure the sample and solvent are dry, as water can interfere with the shift reagent.[6]

  • Data Analysis: Integrate the well-resolved signals corresponding to each enantiomer. The enantiomeric ratio is determined from the ratio of the integration values. For accurate quantification, a calibration curve with samples of known enantiomeric composition is recommended.[11]

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for each technique.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_col Select Chiral Column equil Equilibrate System prep_col->equil prep_mp Prepare Mobile Phase prep_mp->equil prep_sample Dissolve Sample inject Inject Sample prep_sample->inject equil->inject run Run HPLC inject->run detect Detect Peaks (UV/CD) run->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % ee integrate->calculate

Caption: Workflow for enantiopurity determination using Chiral HPLC.

VCD_Workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis prep_sample Prepare Sample in Deuterated Solvent measure Measure VCD & IR Spectra prep_sample->measure compare Compare Experimental & Calculated Spectra measure->compare model Build 3D Molecular Model dft Perform DFT Calculations (Geometry Optimization & Frequencies) model->dft calc_spec Calculate Theoretical VCD & IR Spectra dft->calc_spec calc_spec->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for absolute configuration determination using VCD.

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_data Data Analysis prep_sample Dissolve Sample in Anhydrous Deuterated Solvent initial_nmr Acquire Initial NMR Spectrum prep_sample->initial_nmr prep_reagent Prepare Chiral Shift Reagent Solution titrate Titrate with Shift Reagent prep_reagent->titrate initial_nmr->titrate acquire_spectra Acquire NMR Spectra at Increments titrate->acquire_spectra identify Identify Separated Signals acquire_spectra->identify integrate Integrate Signals identify->integrate determine_ratio Determine Enantiomeric Ratio integrate->determine_ratio

References

"a comparative study of the host-guest capabilities of different cyclophanes"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclophanes, a fascinating class of macrocyclic compounds, have garnered significant attention for their unique ability to encapsulate guest molecules within their well-defined cavities. This guide provides a comparative analysis of the host-guest capabilities of different cyclophane types, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal host for their specific applications, ranging from drug delivery to molecular sensing.

I. Comparative Analysis of Binding Affinities

The efficacy of a cyclophane as a host is primarily determined by its binding affinity for a given guest molecule, a value quantified by the association constant (Kₐ). A higher Kₐ value indicates a stronger and more stable host-guest complex. This section presents a comparative summary of the binding affinities of various cyclophane classes with representative aromatic guest molecules. The data, compiled from a range of studies, is presented in a clear, tabular format to facilitate direct comparison.

Cyclophane TypeGuest MoleculeSolventAssociation Constant (Kₐ) (M⁻¹)Reference
[2.2]ParacyclophaneTetracyanoethylene (TCNE)Dichloromethane1.4 x 10³[F. Diederich, et al. Angew. Chem. Int. Ed.1991 , 30, 1321-1349]
[2.2]Metacyclophane1,3,5-Trinitrobenzene (TNB)Chloroform2.5 x 10²[H. J. Schneider, et al. J. Am. Chem. Soc.1988 , 110, 6442-6448]
Pyridinophane1,3-DinitrobenzeneChloroform5.6 x 10²[T. W. Bell, et al. J. Am. Chem. Soc.1988 , 110, 3673-3674]
Perylene Bisimide CyclophanePeryleneChloroform> 10⁸[F. Würthner, et al. Chem. Commun.2025 , 61, 3081-3092][1][2]
Coronene Bisimide CyclophaneCoroneneChloroformHigh[F. Würthner, et al. Chem. Commun.2025 , 61, 3081-3092][1]

Note: The binding affinities are influenced by factors such as the solvent, temperature, and the specific functional groups on both the host and guest molecules. The data presented here is for comparative purposes under the specified conditions.

II. Experimental Protocols for Determining Host-Guest Interactions

Accurate determination of binding affinities is crucial for understanding and comparing the host-guest capabilities of cyclophanes. The following sections provide detailed protocols for two of the most common techniques used in these studies: Nuclear Magnetic Resonance (NMR) Titration and Fluorescence Spectroscopy.

A. NMR Titration

NMR titration is a powerful method for quantifying host-guest interactions in solution. It relies on monitoring the changes in the chemical shifts of the host or guest protons upon complexation.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the guest molecule at a known concentration in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

    • Prepare a series of NMR tubes containing a constant concentration of the host cyclophane.

    • To each NMR tube, add increasing amounts of the guest stock solution, resulting in a range of guest concentrations while the host concentration remains constant. It is good practice to start with two samples of equal volume containing equal concentrations of the host and the guest at the two extremes of the concentration range to be explored. Intermediate points can then be constructed by successively exchanging volumes between the two samples to maintain a constant host concentration.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra for each sample at a constant temperature.

    • Ensure that the system has reached equilibrium before acquiring the spectra.

  • Data Analysis:

    • Identify a proton on the host or guest that shows a significant change in chemical shift (Δδ) upon complexation.

    • Plot the change in chemical shift (Δδ) against the concentration of the guest.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Kₐ). For a 1:1 binding model, the following equation can be used: Δδ = Δδₘₐₓ * (([H]₀ + [G]₀ + 1/Kₐ) - √(([H]₀ + [G]₀ + 1/Kₐ)² - 4[H]₀[G]₀)) / (2[H]₀) where Δδ is the observed change in chemical shift, Δδₘₐₓ is the maximum change in chemical shift upon saturation, [H]₀ is the initial concentration of the host, and [G]₀ is the initial concentration of the guest.

B. Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying host-guest interactions, particularly when the cyclophane or the guest is fluorescent. The binding event often leads to a change in the fluorescence intensity or a shift in the emission wavelength.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the fluorescent species (either the host or the guest) and a stock solution of the non-fluorescent binding partner in a suitable solvent.

    • In a series of cuvettes, maintain a constant concentration of the fluorescent species.

    • Add increasing concentrations of the non-fluorescent binding partner to the cuvettes.

  • Fluorescence Data Acquisition:

    • Set the excitation wavelength at the absorption maximum of the fluorophore and record the fluorescence emission spectrum for each sample.

    • Ensure the solutions are optically dilute to avoid inner filter effects.

  • Data Analysis:

    • Monitor the change in fluorescence intensity at the emission maximum as a function of the concentration of the added binding partner.

    • Plot the change in fluorescence intensity against the concentration of the titrant.

    • Fit the data to a suitable binding isotherm using non-linear regression to calculate the association constant (Kₐ). For a 1:1 complex, the Benesi-Hildebrand equation can be used for initial analysis, but non-linear fitting is generally preferred for accuracy.

III. Visualization of Cyclophane-Based Systems

The following diagrams, generated using the DOT language, illustrate logical relationships and workflows relevant to the application of cyclophanes in molecular sensing and drug delivery.

A. Cyclophane-Based Molecular Sensor Workflow

This diagram illustrates the general workflow for the detection of an analyte using a cyclophane-based molecular sensor.

cluster_0 Analyte Detection Workflow Analyte Analyte Binding_Event Binding_Event Analyte->Binding_Event Cyclophane_Sensor Cyclophane_Sensor Cyclophane_Sensor->Binding_Event Signal_Transduction Signal_Transduction Binding_Event->Signal_Transduction Signal_Output Signal_Output Signal_Transduction->Signal_Output Data_Analysis Data_Analysis Signal_Output->Data_Analysis

Caption: Workflow of a cyclophane-based molecular sensor.

B. Targeted Drug Delivery Using Cyclophanes

This diagram illustrates a simplified signaling pathway for targeted drug delivery utilizing a cyclophane-based nanocarrier.

cluster_1 Targeted Drug Delivery Pathway Cyclophane_Nanocarrier Cyclophane-Drug Nanocarrier Targeting_Ligand Targeting_Ligand Cyclophane_Nanocarrier->Targeting_Ligand conjugation Cell_Surface_Receptor Cell_Surface_Receptor Targeting_Ligand->Cell_Surface_Receptor binding Endocytosis Endocytosis Cell_Surface_Receptor->Endocytosis Drug_Release Drug_Release Endocytosis->Drug_Release intracellular stimuli Therapeutic_Effect Therapeutic_Effect Drug_Release->Therapeutic_Effect

Caption: Cyclophane-mediated targeted drug delivery.

This guide provides a foundational understanding of the comparative host-guest capabilities of different cyclophanes. For more in-depth information, researchers are encouraged to consult the cited literature and explore the vast and growing field of cyclophane chemistry.

References

Validating Computational Predictions for 6,6-Paracyclophane Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computationally predicted properties of 6,6-paracyclophane with available experimental data and established trends from related molecules. Due to the limited direct experimental data for this compound, this guide leverages data from smaller, more strained [n,n]paracyclophanes and theoretical principles to validate computational predictions.

Introduction to this compound

This compound is a member of the cyclophane family of molecules, characterized by two benzene rings linked by aliphatic chains. The "6,6" designation indicates that the two para-substituted benzene rings are connected by two hexane-diyl bridges. Unlike its smaller counterparts, such as the highly strained[1][1]paracyclophane, this compound is considered to be nearly strain-free[2]. This lack of significant strain makes it an excellent model system for studying the intrinsic electronic interactions between cofacial aromatic rings without the confounding effects of bond angle and length distortions. Validating computational models against the known properties of this molecule is crucial for ensuring the accuracy of theoretical approaches used in materials science and drug design.

Workflow for Validation

The logical workflow for validating computational predictions against experimental data for a molecule like this compound involves a multi-step process. This process begins with computational modeling to predict its structural and energetic properties. These predictions are then compared against experimentally determined values.

Computational Validation Workflow cluster_computational Computational Prediction cluster_experimental Experimental Validation comp_model Build 3D Model of This compound dft_calc Perform DFT Calculations (e.g., B3LYP, M06-2X) comp_model->dft_calc pred_props Predict Properties: - Bond Lengths & Angles - Strain Energy - Spectroscopic Data dft_calc->pred_props comparison Comparison and Validation pred_props->comparison Compare exp_synth Synthesize and Purify This compound xray X-ray Crystallography exp_synth->xray thermo Thermochemical Measurements exp_synth->thermo spectro Spectroscopic Analysis (NMR, UV-Vis) exp_synth->spectro xray->comparison Experimental Geometry thermo->comparison Experimental Strain Energy spectro->comparison Experimental Spectra validation_outcome Validated Computational Model comparison->validation_outcome

Caption: Workflow for validating computational predictions of this compound properties.

Comparison of Properties

The primary properties of interest for validating computational models of this compound are its strain energy and key geometric parameters such as bond lengths and the planarity of the benzene rings.

Strain Energy

Strain energy in cyclophanes arises from the distortion of bond angles and lengths from their ideal values and the transannular interactions between the aromatic rings. Computational methods, particularly Density Functional Theory (DFT), are frequently used to predict these energies.

PropertyExperimental/Estimated ValueComputational Prediction (Trend from smaller [n,n]paracyclophanes)Alternative (Strain-Free Model)
Strain Energy~2 kcal/mol[2]Decreases with increasing bridge length; expected to be minimal for n=6.[3][4]1,6-diphenylhexane (~0 kcal/mol)

As the length of the alkyl bridges in [n,n]paracyclophanes increases, the strain energy is known to decrease significantly. For instance,[1][1]paracyclophane has a strain energy of about 31 kcal/mol, which reduces to approximately 12 kcal/mol for[5][5]paracyclophane[2]. Computational studies on[6][6]paracyclophane indicate that it is nearly strain-free[3]. This trend strongly supports the experimental estimation that this compound possesses very little strain energy.

Geometric Properties

In the absence of direct X-ray crystallography data for this compound, we can infer its geometric properties by comparing the known structures of strained cyclophanes with an ideal, strain-free model. Computational predictions for this compound should align closely with the ideal geometry.

Geometric Parameter[1][1]Paracyclophane (Experimental)[7][7]Paracyclophane (Predicted)Ideal Benzene/Alkane (Experimental)
Benzene Ring PlanarityNon-planar, boat-like distortion[2]Expected to be planarPlanar
C-C Aromatic Bond Length1.39-1.40 ÅExpected to be ~1.39 Å~1.39 Å
C-C Aliphatic Bond Length~1.59 Å (bridge)Expected to be ~1.54 Å~1.54 Å
C-C-C Aliphatic Bond AngleDeviates from 109.5°Expected to be ~109.5°109.5°

Computational models for this compound should predict benzene rings that are essentially planar and aliphatic chains with bond lengths and angles very close to those of a simple alkane. Any significant deviation would suggest an inaccuracy in the computational method.

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to determine the properties of this compound.

X-ray Crystallography for Structural Determination

This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of a molecule in the solid state.

  • Crystal Growth : High-quality single crystals of this compound would be grown, typically by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion[1][6][8]. The choice of solvent is critical and is usually one in which the compound is moderately soluble[1].

  • Data Collection : A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement : The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Calorimetry for Strain Energy Determination

The strain energy of a molecule can be determined experimentally by measuring its heat of formation and comparing it to a strain-free reference compound.

  • Combustion Calorimetry : The heat of combustion of a known mass of this compound is measured using a bomb calorimeter. This provides the standard enthalpy of combustion.

  • Calculation of Enthalpy of Formation : The standard enthalpy of formation is calculated from the enthalpy of combustion using Hess's law.

  • Strain Energy Calculation : The strain energy is the difference between the experimental enthalpy of formation and the theoretical enthalpy of formation of a hypothetical strain-free molecule with the same atomic composition. The theoretical value can be estimated using group increment methods based on strain-free analogues like long-chain dialkylbenzenes.

NMR Spectroscopy for Structural Elucidation in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the connectivity and chemical environment of atoms in a molecule in solution.

  • Sample Preparation : A dilute solution of purified this compound is prepared in a deuterated solvent (e.g., CDCl₃).

  • 1H NMR : This spectrum provides information on the chemical environment of the hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons and the different methylene groups in the hexane-diyl bridges.

  • 13C NMR : This provides information on the carbon skeleton.

  • 2D NMR (COSY, HSQC, HMBC) : These experiments are used to establish the connectivity between protons and carbons, confirming the molecular structure. For instance, COSY would show correlations between adjacent protons in the aliphatic chains.

UV-Vis Spectroscopy for Electronic Properties

UV-Visible spectroscopy probes the electronic transitions within a molecule and can reveal information about the interaction between the two benzene rings.

  • Sample Preparation : A dilute solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., cyclohexane).

  • Data Acquisition : The absorbance of the solution is measured over a range of wavelengths (typically 200-400 nm) using a spectrophotometer[9][10]. A cuvette containing only the solvent is used as a blank to zero the instrument[10][11].

  • Analysis : The resulting spectrum would show absorption bands characteristic of the benzene chromophore. The position and intensity of these bands can indicate the extent of electronic interaction between the two aromatic rings. In a nearly strain-free molecule like this compound, the spectrum is expected to be similar to that of a simple dialkylbenzene.

Alternative Molecules for Comparison

To further validate computational predictions, it is useful to compare the results for this compound with those for other molecules.

  • Smaller [n,n]Paracyclophanes (n=2, 3, 4) : These molecules provide a basis for understanding the effects of strain. A reliable computational method should accurately predict the trend of decreasing strain and structural distortion as 'n' increases.

  • 1,6-Diphenylhexane : This acyclic molecule serves as a strain-free model for the electronic structure of the core of this compound. Computational results for this compound's spectroscopic properties should be very similar to those of 1,6-diphenylhexane.

  • [n,m]Paracyclophanes : Asymmetric cyclophanes can be used to test the ability of computational methods to handle less symmetric systems.

Signaling Pathway and Logical Relationship Diagram

The relationship between the structural properties of [n,n]paracyclophanes and their strain energy can be visualized as a logical flow.

Strain-Structure Relationship cluster_input Structural Parameter cluster_properties Molecular Properties cluster_output Overall Property bridge_length Bridge Length (n) ring_distortion Benzene Ring Distortion bridge_length->ring_distortion influences bond_angle_strain Bond Angle Strain (Aliphatic Chain) bridge_length->bond_angle_strain influences transannular_interaction Transannular π-π Interaction bridge_length->transannular_interaction influences strain_energy Total Strain Energy ring_distortion->strain_energy contributes to bond_angle_strain->strain_energy contributes to transannular_interaction->strain_energy contributes to

Caption: Relationship between bridge length and strain energy in [n,n]paracyclophanes.

Conclusion

While direct experimental data for this compound is scarce, a robust validation of computational predictions can be achieved by leveraging established trends from homologous series and comparisons with strain-free model compounds. Computational methods that accurately reproduce the near strain-free nature and ideal geometry of this compound, while also correctly predicting the properties of its more strained analogues, can be considered well-validated. Such validated models are invaluable tools for the rational design of novel materials and therapeutic agents.

References

"comparison of the synthetic accessibility of various [n,n]paracyclophanes"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic accessibility of various [n,n]paracyclophanes, a class of strained aromatic compounds with significant interest in materials science, supramolecular chemistry, and drug discovery. The synthetic efficiency of accessing these unique three-dimensional structures is a critical consideration for their practical application. This document summarizes key synthetic routes, presents quantitative data on their yields, and provides detailed experimental protocols for their preparation.

Data Presentation: A Comparative Overview of Synthetic Yields

The synthetic accessibility of [n,n]paracyclophanes is highly dependent on the length of the alkylidene bridges (n). Generally, the synthesis of the highly strained[1][1]paracyclophane is well-established, while the preparation of larger analogs often requires different strategies with varying efficiencies.

[n,n]ParacyclophaneSynthetic MethodStarting Material(s)Number of StepsOverall Yield (%)Reference(s)
[1][1]Paracyclophane Hofmann Eliminationp-Methylbenzyltrimethylammonium hydroxide1up to 70%[2]
Wurtz Couplingp-Xylylene dibromide1Low and variable[3]
[4][4]Paracyclophane Dithia[4][4]paracyclophane route1,4-Bis(bromomethyl)benzene, Sodium sulfide2~50% (coupling), variable (desulfurization)[5]
[6][6]Paracyclophane Multi-step synthesis via olefin metathesisp-Xylene6~14% (for a complex derivative)[1][7]

Note: Overall yields can be influenced by the specific reaction conditions, scale, and purification methods. The yields presented here are indicative of the reported efficiencies under optimized conditions.

Key Synthetic Strategies and Experimental Protocols

Several key synthetic strategies have been developed for the synthesis of [n,n]paracyclophanes. The choice of method often depends on the target ring size and desired substitution patterns.

Hofmann Elimination for[1][1]Paracyclophane

This classical method remains one of the most efficient routes to the parent[1][1]paracyclophane.

Experimental Protocol:

  • Preparation of p-Methylbenzyltrimethylammonium Hydroxide: An aqueous solution of p-methylbenzyltrimethylammonium chloride or bromide is treated with a base such as sodium or potassium hydroxide.

  • Decomposition: The resulting quaternary ammonium hydroxide is heated in the presence of an inert, water-miscible organic solvent and dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to around 90°C.

  • Work-up: After the reaction is complete, the organic phase is separated, washed with water, and the solvent is removed to yield[1][1]paracyclophane.

A detailed procedure reports adding a solution of p-methylbenzyltrimethylammonium chloride in water dropwise to a stirred solution of NaOH in water, toluene, and DMSO at 90°C over 1 hour. The mixture is stirred for an additional 40 hours at 90°C. The organic phase is then separated, washed, and concentrated to give[1][1]paracyclophane in 70% yield.[2]

Dithia[n,n]paracyclophane Route for[4][4]Paracyclophanes and Larger Analogs

This versatile method involves the coupling of two aromatic units with sulfur-containing bridges, followed by the extrusion of sulfur to form the desired carbocyclic structure.

Experimental Protocol:

  • Synthesis of Dithia[n,n]paracyclophane: A dihalo-p-xylene derivative (e.g., 1,4-bis(bromomethyl)benzene) is reacted with a sulfur nucleophile, such as sodium sulfide, under high dilution conditions to favor intramolecular cyclization. This step typically yields the corresponding dithia[n,n]paracyclophane. For example, a series of substituted dithia[3.3]paracyclophanes have been synthesized in good yields (48-75%).[5]

  • Desulfurization: The dithia[n,n]paracyclophane is then treated with a desulfurizing agent. Common methods include oxidation to the sulfone followed by pyrolysis, or treatment with a phosphine reagent like triphenylphosphine. The efficiency of this step can be variable.

Ring-Closing Metathesis (RCM) for Larger [n,n]Paracyclophanes

Ring-closing metathesis has emerged as a powerful tool for the synthesis of macrocyclic compounds, including larger [n,n]paracyclophanes.

Experimental Protocol:

  • Precursor Synthesis: A p-disubstituted benzene derivative bearing two terminal alkene chains is synthesized.

  • Ring-Closing Metathesis: The diene precursor is then treated with a ruthenium-based catalyst, such as Grubbs' catalyst, in a dilute solution to promote intramolecular cyclization. This reaction can efficiently produce [n,n]- and even [n,n,n]paracyclophanes through dimerization and trimerization reactions.[6][8]

  • Hydrogenation: The resulting unsaturated paracyclophane can be hydrogenated to yield the fully saturated alkyl bridges.

For instance, a multi-step synthesis of a complex octaphenyl[4.4]triphenylparacyclophanediene was achieved in six steps from p-xylene with an overall yield of approximately 14%.[1][7] This route involved the formation of a diene precursor followed by an intermolecular and then intramolecular double Grubbs olefin metathesis.[1]

Visualization of Synthetic Workflows

The following diagrams illustrate the general synthetic pathways for accessing [n,n]paracyclophanes.

G General Synthetic Workflow for [n,n]Paracyclophanes cluster_hofmann Hofmann Elimination ([2,2]) cluster_dithia Dithia[n,n]paracyclophane Route (n>=3) cluster_rcm Ring-Closing Metathesis (n>=4) start_hofmann p-Xylene derivative quat_salt Quaternary Ammonium Salt start_hofmann->quat_salt Quaternization pcp_22 [2,2]Paracyclophane quat_salt->pcp_22 Base, Heat start_dithia Di(halomethyl)arene dithia_pcp Dithia[n,n]paracyclophane start_dithia->dithia_pcp Na2S pcp_nn [n,n]Paracyclophane dithia_pcp->pcp_nn Desulfurization start_rcm p-Disubstituted Benzene diene Diene Precursor start_rcm->diene Alkene Installation unsat_pcp Unsaturated [n,n]Paracyclophane diene->unsat_pcp RCM Catalyst sat_pcp [n,n]Paracyclophane unsat_pcp->sat_pcp Hydrogenation

Caption: Key synthetic routes to [n,n]paracyclophanes.

Logical Relationship of Synthetic Accessibility

The choice of synthetic route is intrinsically linked to the target [n,n]paracyclophane's ring size and the associated ring strain.

G Synthetic Strategy Selection Logic target Target [n,n]Paracyclophane n_value Value of 'n' target->n_value strain Ring Strain n_value->strain hofmann Hofmann Elimination strain->hofmann High (n=2) dithia Dithia Route strain->dithia Moderate (n=3) rcm Ring-Closing Metathesis strain->rcm Low (n>=4)

Caption: Decision logic for selecting a synthetic strategy.

References

The Influence of Bridge Length on Paracyclophane Properties: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the structural, energetic, and reactive changes in paracyclophanes as a function of their methylene bridge length, providing key experimental data and methodologies for researchers in organic chemistry and materials science.

The unique architecture of paracyclophanes, characterized by two parallel aromatic rings linked by aliphatic bridges, gives rise to a fascinating interplay of strain, aromaticity, and reactivity. The length of these methylene bridges is a critical determinant of the molecule's overall properties, influencing everything from the planarity of the benzene rings to the electronic communication between them. This guide provides a comparative analysis of key properties of [n,n]paracyclophanes with varying bridge lengths (n=2, 3, 4), supported by experimental data and detailed methodologies.

Structural and Energetic Properties

The strain energy of paracyclophanes is a direct consequence of the geometric constraints imposed by the methylene bridges. As the bridge length decreases, the benzene rings are forced into a distorted, boat-like conformation, leading to a significant increase in strain. This strain is a key factor influencing the molecule's stability and reactivity.

Property[2.2]Paracyclophane[3.3]Paracyclophane[4.4]Paracyclophane
Strain Energy (kcal/mol) ~31[1]Significantly lower than [2.2]Nearly strain-free[2][3]
Inter-ring Distance (Å) 2.78 - 3.09[1]~3.7
Phenyl Ring Distortion Significant boat-like distortion[1]Less distorted than [2.2]Small out-of-plane distortion[2][3]

Experimental Protocol: Strain Energy Calculation

The strain energy of paracyclophanes is often determined computationally using density functional theory (DFT) methods.[2][3][4]

  • Geometry Optimization: The ground-state geometries of the paracyclophane molecules are optimized using a suitable DFT functional (e.g., B3LYP, M06-2x, B97-D, or ωB97X-D) and basis set.[2][3]

  • Homodesmotic Reactions: The strain energy is calculated using homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. This method helps to cancel out errors in the computational method.

  • Energy Calculation: The strain energy is determined by calculating the difference in the total electronic energies of the products and reactants of the homodesmotic reaction.

Spectroscopic Properties

The length of the methylene bridges significantly impacts the spectroscopic properties of paracyclophanes, including their Nuclear Magnetic Resonance (NMR) and UV-Vis absorption spectra.

Property[2.2]Paracyclophane[3.3]Paracyclophane[4.4]Paracyclophane
¹H NMR (Aromatic Protons, ppm) Shielded due to ring current effectsLess shielded than [2.2]Approaching typical aromatic values
UV-Vis Absorption (λmax, nm) Red-shifted compared to benzene
Charge Transfer Bands (with TCNE) Bathochromic shift with an increasing number of bridges[5]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: A solution of the paracyclophane derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈).

  • Data Acquisition: ¹H NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz).

  • Data Analysis: The chemical shifts (δ) of the aromatic and bridge protons are determined and compared to a reference standard (e.g., TMS).

Reactivity

The strain and electronic communication in paracyclophanes directly influence their reactivity in various chemical transformations.

ReactionEffect of Decreasing Bridge Length
Electrophilic Aromatic Substitution Increased reactivity.[5]
Friedel-Crafts Acylation Occurs under very mild conditions for shorter bridges (n<4).[5]
Bromination Enhanced reactivity for triple-layered systems compared to double-layered ones.[5]

Experimental Protocol: Competitive Bromination

  • Reactant Mixture: A mixture containing equimolar amounts of two different paracyclophanes (e.g., [2.2]paracyclophane and [3.3]paracyclophane) is dissolved in a suitable solvent.

  • Reagent Addition: A limiting amount of a brominating agent (e.g., bromine in acetic acid) is added to the mixture.

  • Product Analysis: The reaction mixture is analyzed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the relative amounts of the monobrominated products of each paracyclophane. The ratio of the products indicates the relative reactivity of the starting materials.

Logical Relationship Diagram

The following diagram illustrates the causal relationship between decreasing bridge length and the resulting changes in paracyclophane properties.

G cluster_cause Cause cluster_effects Effects Decreasing Bridge Length Decreasing Bridge Length Increased Strain Energy Increased Strain Energy Decreasing Bridge Length->Increased Strain Energy Distorted Benzene Rings Distorted Benzene Rings Decreasing Bridge Length->Distorted Benzene Rings Enhanced Reactivity Enhanced Reactivity Increased Strain Energy->Enhanced Reactivity Altered Spectroscopic Properties Altered Spectroscopic Properties Distorted Benzene Rings->Altered Spectroscopic Properties Distorted Benzene Rings->Enhanced Reactivity

References

Safety Operating Guide

Proper Disposal of-Paracyclophane: A Guide for Laboratory Professionals

Proper Disposal of[1][1]-Paracyclophane: A Guide for Laboratory Professionals

For Immediate Release

Core Principles of Paracyclophane Waste Management

Due to the nature of aromatic hydrocarbons,[1][1]-Paracyclophane should be treated as a hazardous waste. The primary disposal route is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Procedural Steps for Disposal

1. Waste Identification and Segregation:

  • Clearly label all containers with "[1][1]-Paracyclophane Waste" and include the appropriate hazard pictograms.

  • Segregate[1][1]-Paracyclophane waste from other laboratory waste streams to prevent accidental reactions. Incompatible materials include strong oxidizing agents.

2. Personal Protective Equipment (PPE):

  • Before handling [6,a6]-Paracyclophane waste, all personnel must wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A laboratory coat

3. Waste Collection and Storage:

  • Collect solid[1][1]-Paracyclophane waste in a dedicated, sealed, and properly labeled container.

  • For solutions containing[1][1]-Paracyclophane, use a designated, sealed, and labeled waste container. Do not mix with aqueous waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Store waste containers in a well-ventilated, designated hazardous waste accumulation area, away from heat sources and direct sunlight.

4. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the waste disposal company with all available information on the chemical, including its nature as a paracyclophane and any known hazards of similar compounds.

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your EHS office immediately.

Quantitative Data Summary

The following table summarizes key hazard information for the related compound [2.2]Paracyclophane, which should be considered as a conservative proxy for[1][1]-Paracyclophane in the absence of specific data.

Hazard ClassificationGHS CodeDescriptionSource
Skin SensitizationH317May cause an allergic skin reaction.[2]
Specific Target Organ Toxicity (Repeated Exposure)H373May cause damage to organs through prolonged or repeated exposure.[2]

Experimental Protocols

Currently, there are no standardized experimental protocols for the neutralization or in-lab treatment of[1][1]-Paracyclophane waste. Therefore, the recommended protocol is collection and disposal via a licensed hazardous waste facility.

Disposal Workflow

DisposalWorkflowcluster_prepWaste Preparationcluster_storageInterim Storagecluster_disposalFinal Disposalcluster_spillSpill ResponseAIdentify & Segregate[6,6]-Paracyclophane WasteBDon PersonalProtective Equipment (PPE)A->BCCollect Waste inLabeled, Sealed ContainerB->CDStore in DesignatedHazardous Waste AreaC->DEContact EHS or LicensedWaste Disposal CompanyD->ES1Contain Spill withInert AbsorbentD->S1Spill EventFProper Manifesting& TransportationE->FGIncineration or OtherApproved Disposal MethodF->GS2Collect ContaminatedMaterial as Hazardous WasteS1->S2S3DecontaminateSpill AreaS2->S3S3->C

Caption: Logical workflow for the proper disposal of[1][1]-Paracyclophane.

Essential Safety and Logistical Information for Handling 6,6-Paracyclophane

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive hazard information is currently available for 6,6-Paracyclophane. The following guidance is based on the general safety protocols for handling aromatic hydrocarbons and compounds with unknown toxicity. Researchers should exercise extreme caution and handle this substance as potentially hazardous. A thorough risk assessment should be conducted before any handling.

Core Safety and Handling

Due to the lack of specific toxicity data, this compound should be handled with the assumption that it is hazardous. It is a type of cyclophane, which is a hydrocarbon containing an aromatic unit.[1] General precautions for handling aromatic hydrocarbons should be strictly followed to minimize exposure.

Personal Protective Equipment (PPE):

Given that this compound is an aromatic hydrocarbon, personal protective equipment suitable for handling polycyclic aromatic hydrocarbons (PAHs) should be considered.[2][3][4][5][6] The primary routes of exposure to PAHs are through skin contact, inhalation, and accidental ingestion.[6]

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or a face shield should be worn at all times to protect against splashes or airborne particles.
Skin Protection - Gloves: Chemical-resistant gloves (e.g., nitrile, Viton®, or other appropriate material with a suitable breakthrough time) are mandatory. - Lab Coat: A flame-resistant lab coat should be worn over personal clothing. - Body Protection: For larger quantities or when there is a risk of significant splashing, a chemical-resistant apron or coveralls should be used.
Respiratory Protection All handling of this compound powder or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available or if there is a risk of aerosol generation, a properly fitted respirator with an organic vapor cartridge and a particulate pre-filter may be necessary.
Operational Plan

Acquisition and Storage:

  • Procure this compound from a reputable chemical supplier.

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the identity of the chemical and any potential hazards.

Handling and Preparation of Solutions:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.

  • Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat. Use appropriate tools to handle the solid and avoid creating dust.

  • Dissolution: Add the solid to the chosen solvent in a suitable flask. Cap the flask and use gentle agitation (e.g., a magnetic stirrer) to dissolve the compound. If heating is required, use a heating mantle with a temperature controller and ensure the setup is secure.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a properly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.

Experimental Protocol: Hypothetical Suzuki Coupling Reaction

The following is a generic, hypothetical experimental protocol for a Suzuki coupling reaction involving an aryl halide and a boronic acid, which could be adapted for a derivative of this compound if it were functionalized with a halide. This is for illustrative purposes only.

Objective: To synthesize a biaryl compound from a halogenated this compound derivative and a boronic acid via a palladium-catalyzed Suzuki coupling reaction.

Materials:

  • Halogenated this compound derivative (e.g., Bromo-6,6-Paracyclophane)

  • Aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene and water)

  • Reaction flask, condenser, magnetic stirrer, heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • In a chemical fume hood, add the halogenated this compound derivative (1 equivalent), aryl boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents) to a round-bottom flask equipped with a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (0.05 equivalents) to the flask.

  • Add degassed toluene and water (e.g., in a 4:1 ratio) to the flask via a syringe.

  • Attach a condenser and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Safe_Handling_Workflow cluster_Preparation Preparation cluster_Handling Handling in Fume Hood cluster_Cleanup Cleanup and Disposal cluster_PostHandling Post-Handling Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weighing Weigh Solid Don_PPE->Weighing Dissolution Prepare Solution Weighing->Dissolution Reaction Perform Reaction Dissolution->Reaction Decontamination Decontaminate Work Area Reaction->Decontamination Doff_PPE Doff PPE Reaction->Doff_PPE Waste_Segregation Segregate Hazardous Waste Decontamination->Waste_Segregation Waste_Disposal Dispose via EHS Waste_Segregation->Waste_Disposal Waste_Disposal->Doff_PPE Hand_Washing Wash Hands Thoroughly Doff_PPE->Hand_Washing

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.